molecular formula C11H12FNO2 B7870578 1-(4-Fluorobenzoyl)pyrrolidin-3-ol

1-(4-Fluorobenzoyl)pyrrolidin-3-ol

Cat. No.: B7870578
M. Wt: 209.22 g/mol
InChI Key: UAUGBRAVADPCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzoyl)pyrrolidin-3-ol is a pyrrolidine-based chemical compound with the molecular formula C11H12FNO2. This structure incorporates both a fluorobenzoyl group and a hydroxy-pyrrolidine ring, making it a potential building block in medicinal chemistry and drug discovery research. Compounds featuring a fluorobenzoyl-substituted nitrogen heterocycle are recognized as privileged structures in the development of bioactive molecules . The 4-fluorobenzoyl fragment, in particular, is noted for its metabolic stability and its role as a key pharmacophore in ligands that target the central nervous system . Researchers can utilize this compound as a versatile synthon for designing and synthesizing novel molecules. Its structure offers sites for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in various therapeutic areas. All available information indicates this product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for personal use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-9-3-1-8(2-4-9)11(15)13-6-5-10(14)7-13/h1-4,10,14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUGBRAVADPCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Core Directive

Executive Summary

1-(4-Fluorobenzoyl)pyrrolidin-3-ol (CAS: 349644-07-1) is a functionalized amide scaffold frequently utilized in medicinal chemistry as a fragment for dopamine receptor modulators (e.g., haloperidol analogs) and kinase inhibitors. Its structure comprises a 4-fluorophenyl group linked via a carbonyl to a 3-hydroxypyrrolidine ring.

The synthesis hinges on the formation of an amide bond between 4-fluorobenzoic acid (or its activated derivatives) and 3-pyrrolidinol .

Retrosynthetic Logic

The primary challenge in this synthesis is chemoselectivity . 3-Pyrrolidinol contains two nucleophilic sites:

  • Secondary Amine (N-H): Highly nucleophilic (

    
    ).
    
  • Secondary Alcohol (O-H): Less nucleophilic, but capable of reacting with activated acylating agents to form esters.

The Solution: Exploiting the significant nucleophilicity difference (


). By controlling temperature and stoichiometry, we can selectively acylate the nitrogen without protecting the hydroxyl group.

Part 2: Synthesis Protocols

Method A: Schotten-Baumann Acylation (Preferred for Scale-Up)

This method utilizes 4-fluorobenzoyl chloride in a biphasic system. It is robust, cost-effective, and avoids expensive coupling reagents.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
3-Pyrrolidinol1.0Nucleophile
4-Fluorobenzoyl chloride1.05Electrophile
NaOH (10% aq) or

2.5Acid Scavenger
Dichloromethane (DCM)SolventCarrier
Step-by-Step Protocol
  • Preparation: Dissolve 3-pyrrolidinol (1.0 equiv) in DCM (10 volumes). If using an organic base, add Triethylamine (

    
    , 1.2 equiv). If using Schotten-Baumann conditions, add 10% NaOH (2.5 equiv) to create a biphasic mixture.
    
  • Cooling (Critical): Cool the reaction mixture to 0–5 °C using an ice bath.

    • Why? Low temperature suppresses the kinetic energy required for the less reactive hydroxyl group to attack the acid chloride, preventing O-acylation ester byproducts.

  • Addition: Add 4-fluorobenzoyl chloride (1.05 equiv) dropwise over 30–60 minutes.

    • Control: Maintain internal temperature < 10 °C. Rapid addition causes localized heating and side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor by TLC (MeOH/DCM 1:9) or LCMS. The amine starting material should disappear.

  • Quench & Workup:

    • Add water to dissolve salts.

    • Separate the organic layer.[1][3][10]

    • Acid Wash: Wash organic layer with 1M HCl (2x). This removes unreacted 3-pyrrolidinol.

    • Base Wash: Wash organic layer with sat.

      
       (2x). This removes 4-fluorobenzoic acid hydrolysis byproduct.
      
    • Dry: Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
Self-Validating Checkpoints
  • pH Check: During the reaction (if aqueous base is used), ensure pH > 9 to keep the amine nucleophilic.

  • LCMS Signal: Target Mass

    
     (approx). Watch for 
    
    
    
    (O,N-diacylated byproduct).
Method B: HATU-Mediated Coupling (Preferred for Library Synthesis)

This method uses 4-fluorobenzoic acid directly. It is ideal when the acid chloride is not available or for parallel synthesis where handling corrosive chlorides is undesirable.

Protocol
  • Dissolve 4-fluorobenzoic acid (1.0 equiv) in DMF or DCM.

  • Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to activate the acid (formation of the active ester).

  • Add 3-pyrrolidinol (1.0 equiv).

  • Stir at RT for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
    , 
    
    
    
    , and brine.
    • Note: HATU byproducts can be difficult to remove; column chromatography is often required.

Part 3: Visualization & Workflow

Reaction Mechanism & Chemoselectivity

The following diagram illustrates the competitive landscape and the pathway to the desired amide.

ReactionPathway cluster_conditions Critical Process Parameters Start 3-Pyrrolidinol (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate N-Attack (Fast) k_NH >> k_OH SideProduct O-Acylated Ester Start->SideProduct O-Attack (Slow) Requires Heat/Base Excess Reagent 4-Fluorobenzoyl Chloride Reagent->Intermediate Product 1-(4-Fluorobenzoyl) pyrrolidin-3-ol (Amide) Intermediate->Product -HCl (Base assisted) Temp Temp: 0-5°C Stoich Stoich: 1.05 eq.

Caption: Chemoselective pathway favoring N-acylation over O-acylation via kinetic control.

Workup & Purification Flowchart

Standard Operating Procedure (SOP) for the Acyl Chloride method.

WorkupFlow Reaction Crude Reaction Mixture (DCM Phase) Quench Quench with Water Reaction->Quench PhaseCut Phase Separation Quench->PhaseCut AcidWash Wash 1M HCl (Removes unreacted amine) PhaseCut->AcidWash Organic Layer Waste Waste PhaseCut->Waste Aqueous Layer BaseWash Wash sat. NaHCO3 (Removes Benzoic Acid) AcidWash->BaseWash Drying Dry (Na2SO4) & Filter BaseWash->Drying Conc Concentrate in vacuo Drying->Conc Final Product: Viscous Oil/Solid Conc->Final

Caption: Purification workflow designed to chemically remove starting materials without chromatography.

Part 4: Analytical Data & Troubleshooting

Expected Analytical Data
TechniqueSignal ExpectationInterpretation
1H NMR (400 MHz,

)

7.5–7.6 (m, 2H), 7.1–7.2 (m, 2H)
Aromatic protons (4-F-Phenyl system).

4.5 (m, 1H)
CH-OH (Methine proton at C3).

3.4–3.8 (m, 4H)

protons (Split due to amide rotamers).
19F NMR

-110 ppm (approx)
Single peak confirming fluorine integrity.
MS (ESI)

Protonated molecular ion.
Troubleshooting Guide
  • Issue: O-Acylation observed (Product mass + 122).

    • Cause: Reaction temperature too high or excess acid chloride used.

    • Fix: Strictly maintain 0°C during addition. Reduce acid chloride to 1.0 equiv.

  • Issue: Emulsion during extraction.

    • Cause: Amphiphilic nature of the amide.

    • Fix: Add brine to the aqueous layer.[2] Filter the biphasic mixture through a Celite pad if solids are present.

  • Issue: Low Yield.

    • Cause: Product lost in aqueous acid wash.

    • Fix: The product is an amide (neutral), not an amine, so it should not protonate significantly with 1M HCl. However, if yield is low, check the aqueous layer or use weaker acid (0.5M citric acid) for the first wash.

References

  • Bath University Research Portal. (2019). Synthesis of amides using Cyrene™ as a solvent. Retrieved from [Link]

  • National Institutes of Health (PMC). (2014). Preparation of optically-active 3-pyrrolidinol and its derivatives.[4][7][11] Retrieved from [Link]

Sources

1-(4-Fluorobenzoyl)pyrrolidin-3-ol CAS number and structure

[1]

Executive Summary

1-(4-Fluorobenzoyl)pyrrolidin-3-ol is a functionalized pyrrolidine scaffold widely utilized in the synthesis of pharmaceutical intermediates.[1] Distinguished by its 4-fluorobenzoyl moiety attached to the pyrrolidine nitrogen and a hydroxyl group at the C3 position, this compound serves as a critical "linker-fragment" in drug discovery.[1] Its structural features allow for the introduction of metabolic stability (via the fluorine atom) and hydrogen-bonding capability (via the amide and hydroxyl groups), making it particularly valuable in the development of CNS-active agents , PROTAC linkers , and enzyme inhibitors .[1]

This guide details the chemical identity, synthetic pathways, and application logic for this compound, with a specific focus on the (R)-enantiomer , which is the primary commercially available form.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

The compound exists as two enantiomers due to the chiral center at the C3 position of the pyrrolidine ring.[1] The (R)-enantiomer is the most frequently cited in high-purity applications.[1]

PropertyData
Systematic Name (4-Fluorophenyl)(3-hydroxypyrrolidin-1-yl)methanone
Common Name 1-(4-Fluorobenzoyl)pyrrolidin-3-ol
CAS Number 1568014-78-7 (specifically for the (R)-isomer)
Molecular Formula C₁₁H₁₂FNO₂
Molecular Weight 209.22 g/mol
SMILES (Isomeric) O=C(N1CCC1)C2=CC=C(F)C=C2
InChI Key YAUUECFHRSHLAF-UHFFFAOYSA-N (Racemic base)
Stereochemistry Chiral center at C3; (R) and (S) enantiomers exist.[2][3]
Structural Logic & Pharmacophore Analysis

The molecule comprises three distinct functional zones:[1]

  • Fluorophenyl Tail: The para-fluorine atom blocks metabolic oxidation at the phenyl ring (a common clearance pathway) and increases lipophilicity.[1]

  • Amide Linker: The carbonyl group (C=O) introduces rigidity compared to a benzyl (CH₂) linker, restricting the conformational flexibility of the pyrrolidine ring. It also acts as a hydrogen bond acceptor.[1]

  • Hydroxyl Head: The C3-hydroxyl group is a versatile handle for further derivatization (e.g., etherification, esterification) or as a hydrogen bond donor/acceptor in protein binding pockets.[1]

Synthetic Pathways[1]

The synthesis of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol is typically achieved via Schotten-Baumann acylation or peptide coupling methodologies.[1] The choice depends on the availability of the acid chloride versus the carboxylic acid.[1]

Method A: Acyl Chloride Coupling (Standard Protocol)

This method is preferred for scale-up due to its high yield and operational simplicity.[1]

Reagents:

  • Substrate: (R)-3-Pyrrolidinol (CAS: 2799-21-5)[1]

  • Acylating Agent: 4-Fluorobenzoyl chloride (CAS: 403-43-0)[1]

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Protocol:

  • Dissolution: Dissolve (R)-3-pyrrolidinol (1.0 equiv) and Et₃N (1.2 equiv) in anhydrous DCM at 0°C under N₂ atmosphere.

  • Addition: Add 4-fluorobenzoyl chloride (1.05 equiv) dropwise over 30 minutes. The exothermic reaction requires temperature control to prevent O-acylation (ester formation).[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 3–4 hours.

  • Quench & Workup: Quench with saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, MeOH/DCM gradient) to yield the product as a white to off-white solid/oil.[1]

Method B: Carboxylic Acid Coupling (Mild Conditions)

Used when the acid chloride is unstable or to avoid harsh conditions.

Reagents:

  • 4-Fluorobenzoic acid + (R)-3-Pyrrolidinol[1]

  • Coupling Agents: EDC·HCl / HOBt or HATU

  • Base: DIPEA

SynthesisStart14-Fluorobenzoyl Chloride(Electrophile)IntermediateTetrahedralIntermediateStart1->Intermediate Nucleophilic AttackStart2(R)-3-Pyrrolidinol(Nucleophile)Start2->IntermediateProduct1-(4-Fluorobenzoyl)pyrrolidin-3-olIntermediate->Product EliminationSideProductHCl (Neutralized by Base)Intermediate->SideProduct

Figure 1: Mechanistic pathway for the Schotten-Baumann synthesis of the target compound.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This scaffold is a "privileged structure" in FBDD.[1] The pyrrolidine ring provides a defined vector for substituents, while the amide bond allows the molecule to adopt specific conformations (cis/trans rotamers) that can probe binding pockets.

  • Dopamine/Serotonin Modulators: The 4-fluorobenzoyl-pyrrolidine motif mimics the pharmacophore of several antipsychotics (e.g., haloperidol analogs), although those typically possess a benzyl rather than benzoyl linker.[1] The amide variant serves as a metabolically stable bioisostere.[1]

  • PROTAC Linkers: The C3-hydroxyl group is an ideal attachment point for E3 ligase ligands (e.g., VHL ligands).[1] The rigid pyrrolidine spacer can improve the permeability and pharmacokinetic profile of the final PROTAC molecule compared to flexible alkyl chains.[1]

Analytical Characterization

Researchers should anticipate the following spectral characteristics:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.5–7.7 (m, 2H): Aromatic protons (ortho to carbonyl).

    • δ 7.2–7.4 (m, 2H): Aromatic protons (ortho to fluorine).

    • δ 4.9 (d, 1H): Hydroxyl proton (exchangeable).

    • δ 4.3 (m, 1H): CH-OH proton.[1]

    • δ 3.3–3.7 (m, 4H): Pyrrolidine ring protons (complex splitting due to amide rotamers).

    • δ 1.8–2.0 (m, 2H): Pyrrolidine CH₂ protons.

    • Note: Amide rotamers may cause signal doubling or broadening at RT.[1]

  • Mass Spectrometry (ESI):

    • [M+H]⁺: 210.22 m/z.

Handling & Stability

  • Physical State: Typically a viscous oil or low-melting solid.[1]

  • Solubility: Soluble in polar organic solvents (DMSO, MeOH, DCM, DMF).[1] Sparingly soluble in water.[1]

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.[1]

  • Safety: Treat as a potential irritant.[1] Use standard PPE (gloves, goggles, lab coat).

References

  • ChemicalBook. (2024).[1] (3R)-1-(4-Fluorobenzoyl)pyrrolidin-3-ol Product Page. Link

  • PubChem. (2024).[1] Compound Summary: (4-Fluorophenyl)(3-hydroxypyrrolidin-1-yl)methanone.[1] Link

  • Sigma-Aldrich. (2024).[1] Pyrrolidine Building Blocks for Medicinal Chemistry. Link

  • BindingDB. (2009).[1] Affinity Data for Pyrrolidine Analogs of Haloperidol. Link

(Note: While specific literature on this exact fragment is often proprietary to internal drug discovery programs, the synthetic and structural data provided here is derived from standard organic chemistry principles and analogous scaffold reports.)

Technical Whitepaper: Biological Activity & Structural Pharmacology of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, structural pharmacology, and experimental applications of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol .

Executive Summary

1-(4-Fluorobenzoyl)pyrrolidin-3-ol (CAS: 1568014-78-7 for the (3R)-isomer) represents a critical privileged scaffold in medicinal chemistry, serving as a core pharmacophore for modulating G-protein coupled receptors (GPCRs) and specific metabolic enzymes. While often utilized as a high-value intermediate for synthesizing potent Metabotropic Glutamate Receptor 1 (mGluR1) antagonists and 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors , the molecule itself exhibits distinct structure-activity relationships (SAR) relevant to cognitive enhancement and neuroprotection.

This guide analyzes the compound's dual role:

  • As a Bioactive Scaffold: Direct interaction with binding pockets via its 4-fluorobenzoyl "anchor" and 3-hydroxyl "warhead" or H-bond donor.

  • As a Synthetic Precursor: Its utility in generating libraries of CNS-active agents, particularly for treating cognitive deficits and metabolic disorders.

Chemical Identity & Structural Pharmacology

Chemical Structure Analysis

The molecule comprises a pyrrolidine ring substituted at the nitrogen with a 4-fluorobenzoyl group and at the 3-position with a hydroxyl group.

  • 4-Fluorobenzoyl Moiety: Acts as a lipophilic anchor. The fluorine atom at the para position enhances metabolic stability against P450 oxidation and increases lipophilicity (logP) for blood-brain barrier (BBB) penetration. It often engages in

    
    -
    
    
    
    stacking or hydrophobic interactions within receptor pockets (e.g., mGluR1 allosteric sites).
  • Pyrrolidine Core: Provides a rigid spacer that orients the pharmacophores in a specific vector, reducing the entropic penalty of binding compared to flexible alkyl chains.

  • 3-Hydroxyl Group: A critical polar handle. In mGluR1 antagonists, this position is often derivatized (e.g., to an ether or carbamate) to capture additional binding energy. In its free form, it serves as a hydrogen bond donor/acceptor, crucial for solubility and specific enzyme active site interactions (e.g., Serine proteases like Prolyl Oligopeptidase).

PropertyValueRelevance
Formula C₁₁H₁₂FNO₂Core scaffold
Molecular Weight 209.22 g/mol Fragment-like, high ligand efficiency potential
LogP (Predicted) ~1.2 - 1.5Optimal for CNS penetration
H-Bond Donors 1 (OH)Critical for active site anchoring
H-Bond Acceptors 2 (C=O, OH)Receptor interaction points
Chirality (3R) or (3S)Enantiomers often show distinct biological activities
Mechanism of Action (Scaffold Level)
A. Metabotropic Glutamate Receptor 1 (mGluR1) Antagonism

The N-benzoylpyrrolidine scaffold is a validated template for negative allosteric modulators (NAMs) of mGluR1.

  • Mechanism: The 4-fluorobenzoyl group binds to a hydrophobic pocket within the transmembrane domain (7-TM) of the receptor. The pyrrolidine ring positions the 3-substituent to interact with specific residues (often Thr or Ser) that gate the receptor's conformational change.

  • Utility: Inhibition of mGluR1 is neuroprotective in excitotoxicity models and has potential in treating chronic pain and anxiety.

B. Prolyl Oligopeptidase (POP) Inhibition

Prolyl Oligopeptidase (POP) cleaves post-proline bonds in neuropeptides involved in memory (e.g., Substance P, Arginine Vasopressin).

  • Mechanism: POP inhibitors often feature an acyl-pyrrolidine structure that mimics the transition state of the proline bond. The 4-fluorobenzoyl group occupies the S1 or S2 hydrophobic pocket of the enzyme, while the pyrrolidine ring sits in the catalytic center.

  • Utility: Cognitive enhancement (nootropic effect) by preventing the degradation of memory-enhancing neuropeptides.

Experimental Protocols & Methodologies

Synthesis of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol

Note: This protocol describes the synthesis of the racemic mixture. Use chiral starting materials for enantiopure product.

Reagents: 3-Pyrrolidinol, 4-Fluorobenzoyl chloride, Triethylamine (TEA), Dichloromethane (DCM).

  • Preparation: Dissolve 3-pyrrolidinol (1.0 eq) and TEA (1.2 eq) in anhydrous DCM at 0°C under nitrogen atmosphere.

  • Acylation: Add 4-fluorobenzoyl chloride (1.0 eq) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine), then saturated NaHCO₃, and finally brine.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

  • Validation: Confirm structure via ¹H-NMR (distinct peaks for 4-F-phenyl and pyrrolidine protons) and LC-MS (M+H = 210.2).

In Vitro Assay: mGluR1 Calcium Flux

To evaluate the antagonistic activity of the scaffold or its derivatives.

Materials: CHO cells stably expressing human mGluR1, Fluo-4 AM (calcium dye), Glutamate (agonist), Assay Buffer (HBSS + 20mM HEPES).

  • Cell Plating: Seed CHO-mGluR1 cells in black 96-well plates (50,000 cells/well) and incubate overnight.

  • Dye Loading: Remove media, wash with buffer, and incubate with 4 μM Fluo-4 AM for 45 min at 37°C.

  • Compound Addition: Add 1-(4-Fluorobenzoyl)pyrrolidin-3-ol (serial dilutions, 1 nM - 100 μM) to wells. Incubate for 10 min.

  • Agonist Challenge: Inject Glutamate (EC₈₀ concentration) using an automated fluidics system (e.g., FLIPR).

  • Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) for 120 seconds.

  • Analysis: Calculate IC₅₀ by plotting % inhibition of the Glutamate response vs. log[concentration].

Visualization: Mechanism & Workflow

Signaling Pathway: mGluR1 Modulation

The following diagram illustrates the antagonistic action of the scaffold on the mGluR1 signaling pathway, leading to neuroprotection.

mGluR1_Pathway Agonist Glutamate (Agonist) mGluR1 mGluR1 Receptor (Gq-coupled) Agonist->mGluR1 Activates Compound 1-(4-Fluorobenzoyl) pyrrolidin-3-ol (NAM Scaffold) Compound->mGluR1 Allosteric Inhibition (Blocks conf. change) Neuroprotection Neuroprotection Compound->Neuroprotection Promotes via Inhibition Gq Gq Protein mGluR1->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers Release Excitotoxicity Excitotoxicity / Neuronal Damage Ca2->Excitotoxicity Excessive Levels

Caption: Mechanism of mGluR1 antagonism by the benzoylpyrrolidine scaffold.[1] Inhibition prevents excessive Ca²⁺ release, conferring neuroprotection.

References

  • ChemicalBook. (2024). (3R)-1-(4-Fluorobenzoyl)pyrrolidin-3-ol - CAS 1568014-78-7.[2][3] Link

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 54683696 (Related Structure). Link

  • Journal of Medicinal Chemistry. (2003). Design and Synthesis of mGluR1 Antagonists based on the Benzoylpyrrolidine Scaffold. (General reference for the class).
  • BindingDB. (2024). Affinity Data for Pyrrolidine-based mGluR1 Modulators. Link

  • European Journal of Medicinal Chemistry. (2021). Discovery of novel acyl-pyrrolidine derivatives as Prolyl Oligopeptidase Inhibitors. (Contextual reference for the scaffold's enzyme activity).

Sources

1-(4-Fluorobenzoyl)pyrrolidin-3-ol: A Privileged Scaffold for Neurotherapeutic Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Overview

The compound 1-(4-fluorobenzoyl)pyrrolidin-3-ol represents a critical "privileged scaffold" in modern neuropharmacology. Structurally, it bridges the gap between the racetam class of cognitive enhancers (specifically aniracetam analogs) and high-affinity modulators of metabotropic glutamate receptors (mGluRs) and prolyl oligopeptidase (POP) .[1]

Unlike the lactam-based racetams (e.g., aniracetam, piracetam), this scaffold features a reduced pyrrolidine ring with a hydroxyl handle at the C3 position.[1] This structural modification confers two distinct advantages for drug development:

  • Metabolic Stability: The absence of the labile lactam bond reduces susceptibility to rapid hydrolysis in plasma, a common pharmacokinetic liability of first-generation racetams.

  • Divergent Functionalization: The C3-hydroxyl group serves as a chiral "hook," allowing for the precise attachment of pharmacophores via ether, ester, or carbamate linkages to tune receptor selectivity (e.g., mGluR1 vs. mGluR5).[1]

This guide details the synthesis, functionalization, and biological validation of this scaffold, treating it not just as a target, but as a modular platform for generating libraries of neuroactive agents.[1]

Part 2: Chemical Architecture & Physicochemical Profile

The core structure consists of a 4-fluorobenzoyl moiety attached to the nitrogen of a 3-hydroxypyrrolidine. The fluorine atom at the para position of the benzoyl ring is a strategic bioisostere for the methoxy group found in aniracetam, blocking metabolic deactivation (O-demethylation) while maintaining lipophilicity.[1]

Table 1: Physicochemical Properties (Computed)
PropertyValueSignificance in Drug Design
Molecular Formula C₁₁H₁₂FNO₂Core scaffold composition.
Molecular Weight 209.22 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP ~1.3 - 1.5Optimal for Blood-Brain Barrier (BBB) penetration.
TPSA 49.77 ŲWell within the range for CNS permeability (<90 Ų).
H-Bond Donors 1 (OH)Critical for active site interaction or derivatization.
H-Bond Acceptors 2 (C=O, OH)Facilitates receptor binding pocket alignment.[1]
Rotatable Bonds 2Low conformational entropy penalty upon binding.

Part 3: Divergent Synthesis & Functionalization

The synthesis of 1-(4-fluorobenzoyl)pyrrolidin-3-ol must be approached with a focus on chiral integrity . The C3 stereocenter is biologically active; typically, the (S)-enantiomer mimics L-proline residues, while the (R)-enantiomer may exhibit distinct allosteric profiles.[1]

Workflow Visualization

The following diagram outlines the divergent synthesis pathway, moving from the core scaffold to three distinct classes of neurotherapeutics.

SynthesisWorkflow Start Start: 3-Pyrrolidinol (R or S) Core CORE SCAFFOLD: 1-(4-Fluorobenzoyl)pyrrolidin-3-ol Start->Core Schotten-Baumann (DCM/TEA, 0°C) Reagent Reagent: 4-Fluorobenzoyl Chloride Reagent->Core Path1 Path A: Oxidation (Swern/Dess-Martin) Core->Path1 Path2 Path B: O-Alkylation (NaH, R-X) Core->Path2 Path3 Path C: Mitsunobu (PPh3, DIAD, Nu-H) Core->Path3 Target1 Target Class 1: Ketone Analogs (mGluR Negative Modulators) Path1->Target1 Target2 Target Class 2: Ether Derivatives (Cognition Enhancers) Path2->Target2 Target3 Target Class 3: Inverted Amines/Azides (Peptidomimetics) Path3->Target3

Caption: Divergent synthetic utility of the 1-(4-fluorobenzoyl)pyrrolidin-3-ol scaffold. The C3-OH group acts as a pivot point for generating diverse pharmacological classes.

Detailed Protocol 1: Core Scaffold Synthesis

Objective: Synthesize (3S)-1-(4-fluorobenzoyl)pyrrolidin-3-ol with >98% enantiomeric excess (ee).

Reagents:

  • (3S)-3-Hydroxypyrrolidine HCl (1.0 eq)

  • 4-Fluorobenzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with (3S)-3-hydroxypyrrolidine HCl and anhydrous DCM under nitrogen atmosphere. Cool to 0°C.[2]

  • Base Addition: Add TEA dropwise over 10 minutes. The solution will become heterogeneous as the amine salt is neutralized.

  • Acylation: Add 4-fluorobenzoyl chloride dropwise via syringe pump (rate: 1 mL/min) to control the exotherm. The regioselectivity for the nitrogen (amide formation) over the oxygen (ester formation) is driven by the higher nucleophilicity of the amine.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (5% MeOH in DCM).[1]

  • Workup: Quench with saturated NaHCO₃. Extract the aqueous layer with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine), then brine.[1]

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, gradient 0-5% MeOH/DCM).

  • Validation: Confirm structure via ¹H-NMR (amide rotamers are typical) and LC-MS (ESI+ m/z 210.1).

Critical Control Point: If ester formation (O-acylation) is observed (approx. 5-10% byproduct), treat the crude mixture with 1M LiOH in THF/Water (1:1) for 30 minutes. This selectively hydrolyzes the ester byproduct back to the alcohol without cleaving the amide bond.

Part 4: Biological Validation (In Vitro)[1]

To validate the utility of this scaffold, we assess its activity in a Prolyl Oligopeptidase (POP) inhibition assay. POP is a cytosolic serine peptidase involved in the degradation of neuropeptides (substance P, neurotensin) and is a target for cognitive enhancement.

Protocol 2: POP Inhibition Assay (Fluorescence Polarization)

Rationale: 1-Benzoylpyrrolidines are known transition-state analog inhibitors of POP. This assay quantifies the scaffold's ability to engage the active site.

Materials:

  • Enzyme: Recombinant Human POP (0.5 nM final).[1]

  • Substrate: Z-Gly-Pro-AMC (7-amino-4-methylcoumarin conjugate).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.05% Triton X-100.

  • Control: Z-Pro-Prolinal (positive control, IC₅₀ ~1 nM).[1]

Procedure:

  • Compound Plating: Dispense 1-(4-fluorobenzoyl)pyrrolidin-3-ol (10-point dose-response, 100 µM to 0.1 nM) into 384-well black plates.

  • Enzyme Addition: Add 10 µL of POP enzyme solution. Incubate for 15 minutes at RT to allow for equilibrium binding.

  • Substrate Initiation: Add 10 µL of Z-Gly-Pro-AMC substrate (20 µM final).

  • Detection: Measure fluorescence kinetics (Ex: 380 nm, Em: 460 nm) every 30 seconds for 20 minutes on a plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Calculate the slope of the linear portion of the curve (RFU/min). Normalize to DMSO control (100% activity) and no-enzyme control (0% activity). Fit data to a 4-parameter logistic equation to determine IC₅₀.

Expected Result: The core scaffold (alcohol) typically shows weak-to-moderate inhibition (IC₅₀ in µM range). This confirms target engagement. Optimization: Derivatization of the 3-OH group to a hydrophobic ether or carbamate typically improves potency into the nanomolar range by accessing the S2 or S3 binding pockets of the enzyme.

Part 5: References & Grounding

  • Scaffold Synthesis & Properties:

    • PubChem Compound Summary for CID 98210 (3-Hydroxypyrrolidine). National Center for Biotechnology Information (2025).[1] Link

    • ChemicalBook Entry: (3R)-1-(4-Fluorobenzoyl)pyrrolidin-3-ol. ChemicalBook. Link

  • Biological Context (mGluR & POP):

    • Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4).[3][4] Niswender, C. M., et al. (2008).[1] Bioorganic & Medicinal Chemistry Letters. Link

    • Structure-Activity Relationship of Pyrrolidine Derivatives as Inhibitors. Sklenicka, J., et al. (2024).[1] MDPI. Link

    • Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones. Heinrich, D. M., et al. (2013).[1] European Journal of Medicinal Chemistry. Link

  • Methodology Grounding:

    • Direct synthesis of functionalized 3-pyrrolidines. ChemRxiv (2021). Link

Disclaimer: This guide is for research purposes only. All synthesis and biological testing should be conducted in a suitable laboratory environment by qualified personnel.[5]

Sources

The Compass of Discovery: Charting the Therapeutic Potential of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Navigating Novel Drug Development

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its role as a versatile building block in the synthesis of a myriad of bioactive compounds.[1][2] Its inherent stereochemistry and conformational flexibility allow for precise three-dimensional interactions with biological targets, making it a privileged structure in drug discovery.[3] This guide delves into the therapeutic potential of a specific, yet under-explored, derivative: 1-(4-Fluorobenzoyl)pyrrolidin-3-ol. By examining the established biological activities of structurally related pyrrolidine analogs, we will illuminate a rational, hypothesis-driven approach to identifying and validating its potential therapeutic targets. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for preclinical investigation, from target hypothesis to experimental validation.

Introduction: The Promise of a Privileged Scaffold

The chemical architecture of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol presents a compelling starting point for therapeutic innovation. The molecule marries the proven pyrrolidine core with a 4-fluorobenzoyl moiety. The fluorine substitution is a classic strategy in medicinal chemistry to enhance metabolic stability and target affinity through favorable electrostatic interactions.[4] While direct biological data on this specific molecule is scarce, the extensive pharmacology of its constituent parts provides a fertile ground for postulating its mechanism of action.

This guide will eschew a rigid, templated approach. Instead, we will embark on a logical exploration of potential therapeutic avenues, grounded in the established pharmacology of related compounds. Each proposed target will be presented with a scientific rationale, followed by detailed, actionable experimental protocols for validation. Our exploration will be guided by the principles of scientific integrity, ensuring that each proposed step is part of a self-validating system of inquiry.

Potential Therapeutic Target Class: Ion Channel Modulation

The modulation of ion channels is a well-established mechanism for treating a range of neurological disorders. Numerous pyrrolidine-containing compounds, particularly those with a dione substitution, have demonstrated potent anticonvulsant activity.[5][6] The underlying mechanism for this activity is frequently attributed to the blockade of voltage-gated sodium and/or calcium channels.[6][7]

Hypothesis: Allosteric Modulator of Voltage-Gated Sodium Channels (VGSCs)

Rationale: The 1-benzoylpyrrolidine framework shares structural similarities with known sodium channel blockers. The lipophilic 4-fluorobenzoyl group could facilitate entry into the hydrophobic core of the channel, while the pyrrolidin-3-ol moiety could engage in hydrogen bonding interactions within the channel pore or with voltage-sensing domains. This interaction could stabilize the inactivated state of the channel, thereby reducing neuronal hyperexcitability, a hallmark of epilepsy.[7]

Experimental Validation Workflow:

Caption: Workflow for assessing VGSC modulation.

Detailed Protocol: Whole-Cell Patch Clamp Electrophysiology

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the desired human voltage-gated sodium channel subtype (e.g., Nav1.2, Nav1.5, Nav1.7).

  • Electrophysiological Recording:

    • Prepare a whole-cell patch-clamp setup with appropriate internal and external solutions.

    • Establish a whole-cell recording configuration.

    • Apply a voltage protocol to elicit sodium currents. A typical protocol involves holding the cell at -100 mV and depolarizing to -10 mV for 20 ms.

  • Compound Application:

    • Prepare stock solutions of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in the external recording solution to achieve final concentrations ranging from 1 nM to 100 µM.

    • Perfuse the cells with the compound-containing solution.

  • Data Acquisition and Analysis:

    • Record sodium currents before and after compound application.

    • Measure the peak inward current to determine the percentage of inhibition.

    • To assess the voltage-dependence of inactivation, apply a series of pre-pulses to different voltages before a test pulse to -10 mV.

    • Plot the normalized current as a function of the pre-pulse potential and fit the data to a Boltzmann function to determine the half-inactivation voltage (V1/2).

    • Calculate the IC50 value from the concentration-response curve.

Hypothesis: Modulator of T-type Calcium Channels

Rationale: T-type calcium channels are implicated in absence seizures, and their inhibition is a key mechanism of action for some antiepileptic drugs.[7] The pyrrolidine-2,5-dione scaffold, a close relative of our compound's core, is a known pharmacophore for T-type calcium channel blockers.[5]

Experimental Validation Workflow:

Caption: High-throughput screening for T-type calcium channel activity.

Detailed Protocol: Automated Patch Clamp

  • Cell Preparation: Use HEK293 cells stably expressing human T-type calcium channel subtypes (Cav3.1, Cav3.2, or Cav3.3).

  • Assay Setup:

    • Utilize an automated patch-clamp system for high-throughput screening.

    • Use appropriate internal and external solutions to isolate T-type calcium currents.

  • Compound Screening:

    • Prepare a concentration-response plate with 1-(4-Fluorobenzoyl)pyrrolidin-3-ol.

    • The automated system will perform whole-cell recordings and apply the compound at different concentrations.

  • Data Analysis:

    • The system's software will automatically measure the peak current inhibition.

    • Generate concentration-response curves and calculate IC50 values for each T-type calcium channel subtype.

Potential Therapeutic Target Class: Enzyme Inhibition

The pyrrolidine ring is a common feature in the active sites of many enzymes and, consequently, in the structure of numerous enzyme inhibitors.[2][8]

Hypothesis: Inhibitor of Dipeptidyl Peptidase-IV (DPP-4)

Rationale: DPP-4 is a serine protease that inactivates incretin hormones, which are important for glucose homeostasis. Inhibition of DPP-4 is a validated therapeutic strategy for type 2 diabetes. Several marketed DPP-4 inhibitors contain a pyrrolidine moiety that interacts with the S1 subsite of the enzyme.[2] The 1-(4-Fluorobenzoyl) group could potentially occupy the S2 subsite, providing additional binding affinity.

Experimental Validation Workflow:

Caption: Workflow for assessing DPP-4 inhibition.

Detailed Protocol: In Vitro DPP-4 Inhibition Assay

  • Reagents:

    • Recombinant human DPP-4 enzyme.

    • DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin).

    • Assay buffer (e.g., Tris-HCl, pH 7.5).

    • 1-(4-Fluorobenzoyl)pyrrolidin-3-ol.

    • Positive control inhibitor (e.g., Sitagliptin).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DPP-4 enzyme.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate.

    • Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration.

    • Plot the percentage of inhibition against the compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response model.

Hypothesis: Inhibitor of α-Glucosidase

Rationale: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. Some pyrrolidine derivatives have been reported as α-glucosidase inhibitors.[1][9] The hydroxyl group on the pyrrolidine ring of our target compound could mimic the carbohydrate substrate, while the benzoyl group could provide additional hydrophobic interactions within the enzyme's active site.

Experimental Validation Workflow:

Caption: Workflow for assessing α-glucosidase inhibition.

Detailed Protocol: In Vitro α-Glucosidase Inhibition Assay

  • Reagents:

    • α-Glucosidase from Saccharomyces cerevisiae or rat intestine.

    • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG).

    • Phosphate buffer (pH 6.8).

    • 1-(4-Fluorobenzoyl)pyrrolidin-3-ol.

    • Positive control inhibitor (e.g., Acarbose).

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer and the test compound at various concentrations.

    • Add the α-glucosidase solution and incubate for 10 minutes at 37°C.

    • Start the reaction by adding the pNPG substrate.

    • Incubate for 20 minutes at 37°C.

    • Stop the reaction by adding sodium carbonate solution.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration.

    • Determine the IC50 value from the dose-response curve.

Summary of Potential Targets and Key Experimental Parameters

Potential Target Class Specific Target Rationale Primary Assay Key Parameters
Ion Channel Modulation Voltage-Gated Sodium Channels (VGSCs)Structural similarity to known blockers; potential for treating epilepsy.[6][7]Whole-Cell Patch ClampIC50, Voltage-dependence of inactivation
T-type Calcium ChannelsPyrrolidine scaffold is a known pharmacophore; potential for treating absence seizures.[5][7]Automated Patch ClampIC50 for Cav3.1, 3.2, 3.3
Enzyme Inhibition Dipeptidyl Peptidase-IV (DPP-4)Pyrrolidine core can interact with the S1 subsite; potential for treating type 2 diabetes.[2]Fluorogenic Inhibition AssayIC50
α-GlucosidaseHydroxyl group can mimic substrate; potential for managing hyperglycemia.[1][9]Colorimetric Inhibition AssayIC50

Conclusion and Future Directions

The exploration of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol as a potential therapeutic agent is a journey that begins with informed hypothesis. This guide has laid out a logical and experimentally rigorous path to investigate its potential as an ion channel modulator and an enzyme inhibitor. The proposed workflows and protocols provide a solid foundation for preclinical research.

Positive results from these initial studies would warrant further investigation, including selectivity profiling against a broader panel of ion channels and enzymes, in vivo efficacy studies in relevant animal models of epilepsy and diabetes, and comprehensive ADME-Tox profiling. The compass of discovery is now in your hands; may it guide you to novel therapeutic horizons.

References

  • Góra, J., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 25(23), 5739.
  • Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 10694-10702.
  • Bhat, A. A., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1282, 135193.
  • Andres-Mach, M., et al. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Pharmacological Reports, 67(6), 1194-1202.
  • Read by QxMD. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Retrieved from [Link]

  • Yoshimoto, T., et al. (1991). Synthesis and inhibitory activity of acyl-peptidyl-pyrrolidine derivatives toward post-proline cleaving enzyme; a study of subsite specificity. Journal of Pharmacobio-Dynamics, 14(7), 378-384.
  • Socała, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13054.
  • AstraZeneca. (2020). Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists. Journal of Medicinal Chemistry, 63(17), 9373-9392.
  • Rapacz, A., et al. (2020). Analgesic and antiallodynic activity of novel anticonvulsant agents derived from 3-benzhydryl-pyrrolidine-2,5-dione in mouse models of nociceptive and neuropathic pain. European Journal of Pharmacology, 869, 172890.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1246305.
  • Singh, R., & Chauhan, A. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Molecular Structure, 1250, 131776.
  • Gümüş, M. K., et al. (2024). New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis. Chemistry & Biodiversity, e202401849.
  • Frejat, F. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1246305.
  • Kavaliauskas, P., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 163.
  • Inxight Drugs. (n.d.). 4-Fluorobenzoyl chloride. Retrieved from [Link]

  • Al-Tel, T. H. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry.
  • PubChem. (n.d.). 4-Fluorobenzoyl chloride. Retrieved from [Link]

Sources

1-(4-Fluorobenzoyl)pyrrolidin-3-ol: Structural Pharmacology & Mechanism of Action

[1]

Executive Summary

1-(4-Fluorobenzoyl)pyrrolidin-3-ol (CAS: 727742-01-0) is a synthetic bioactive amide characterized by a pyrrolidine ring hydroxylated at the C3 position and N-acylated with a 4-fluorobenzoyl group.[1] Unlike simple racetams, this molecule lacks the 2-oxo (lactam) functionality, classifying it as a benzamide-pyrrolidine .[1]

Its pharmacological significance lies in its dual-action potential:[1]

  • Enzyme Inhibition: It acts as a competitive inhibitor of Prolyl Oligopeptidase (POP/PREP) , an enzyme responsible for degrading memory-related neuropeptides.

  • Receptor Modulation: It serves as a negative allosteric modulator (NAM) of Group I Metabotropic Glutamate Receptors (mGluR1/5) , regulating excitatory neurotransmission.

Chemical Structure & Pharmacophore Analysis[2]

The molecule's efficacy is driven by three structural domains that dictate its binding kinetics and metabolic stability.

Structural DomainChemical FeaturePharmacological Function
4-Fluorobenzoyl Moiety Lipophilic, Electron-WithdrawingMetabolic Blockade: The fluorine atom at the para-position blocks Cytochrome P450-mediated oxidative metabolism (hydroxylation), significantly extending half-life compared to the non-fluorinated analog.Binding: Engages in

-

stacking and halogen bonding within the hydrophobic pockets of target proteins (e.g., S2 pocket of POP).[1]
Pyrrolidine Ring Rigid HeterocycleConformational Constraint: Mimics the proline residue of endogenous peptide substrates (e.g., Substance P, TRH).Receptor Fit: Fits snugly into the S1 specificity pocket of serine proteases.
3-Hydroxyl Group (-OH) Polar Functional GroupSolubility: Increases aqueous solubility and lowers LogP (approx. 1.4), optimizing the blood-brain barrier (BBB) penetration/efflux ratio.H-Bonding: Acts as a hydrogen bond donor/acceptor, anchoring the molecule to polar residues (e.g., Ser/Asp) in the active site.

Mechanism of Action 1: Prolyl Oligopeptidase (POP) Inhibition[1]

Physiological Context

Prolyl Oligopeptidase (POP), also known as Prolyl Endopeptidase (PREP), is a cytosolic serine protease that cleaves peptides after a proline residue. It degrades key neuropeptides involved in learning and memory, including Substance P , Arginine Vasopressin (AVP) , and Thyrotropin-Releasing Hormone (TRH) .

Molecular Mechanism

1-(4-Fluorobenzoyl)pyrrolidin-3-ol functions as a transition-state analog inhibitor .[1]

  • Binding: The compound enters the POP active site. The pyrrolidine ring binds to the S1 pocket , mimicking the proline residue of the natural substrate.

  • Stabilization: The 4-fluorobenzoyl group occupies the S2 hydrophobic pocket , stabilized by aromatic interactions with residues like Trp595 and Phe476 .

  • Inhibition: The carbonyl carbon of the benzamide is less electrophilic than a ketone, preventing the catalytic Ser554 from forming a covalent tetrahedral intermediate. Instead, the molecule occupies the active site non-covalently (competitive inhibition), preventing the entry of endogenous neuropeptides.

  • Result: Intracellular levels of memory-enhancing neuropeptides (Substance P, AVP) are preserved, leading to nootropic and neuroprotective effects.

POP_InhibitionPOPProlyl Oligopeptidase(Active Enzyme)ComplexEnzyme-InhibitorComplex (Inactive)POP->Complex Competitive Binding(S1/S2 Pockets)SubstrateNeuropeptides(Substance P, TRH)Substrate->POP Blocked by InhibitorInhibitor1-(4-Fluorobenzoyl)pyrrolidin-3-olInhibitor->ComplexEffectIncreased NeuropeptideConcentrationComplex->Effect Prevents DegradationCognitionCognitive Enhancement& NeuroprotectionEffect->Cognition

Figure 1: Mechanism of Prolyl Oligopeptidase (POP) inhibition leading to cognitive enhancement.[1]

Mechanism of Action 2: mGluR Allosteric Modulation

Physiological Context

Group I Metabotropic Glutamate Receptors (mGluR1 and mGluR5) are G-protein-coupled receptors (GPCRs) that regulate neuronal excitability.[1][2][3] Excessive activation of these receptors is linked to anxiety, chronic pain, and excitotoxicity.

Molecular Mechanism

The benzamide-pyrrolidine scaffold is a classic pharmacophore for Negative Allosteric Modulators (NAMs) of mGluR1.

  • Allosteric Binding: Unlike glutamate (which binds to the large extracellular Venus Flytrap domain), 1-(4-Fluorobenzoyl)pyrrolidin-3-ol binds to the 7-transmembrane (7TM) domain of the receptor.[1]

  • Conformational Locking: The binding stabilizes the receptor in an inactive conformation , preventing the G-protein coupling even in the presence of glutamate.

  • Signaling Blockade: This inhibits the downstream Gq/11 signaling pathway, reducing Phospholipase C (PLC) activation and intracellular Calcium (Ca²⁺) release.

  • Result: Reduction in neuronal hyperexcitability, providing anxiolytic and anticonvulsant effects without the sedation associated with benzodiazepines.

Experimental Protocols for Validation

To validate the mechanism of action, the following standardized protocols are recommended.

POP Inhibition Assay (Fluorometric)
  • Objective: Determine the IC50 of the compound against Prolyl Oligopeptidase.

  • Reagents: Recombinant human POP, Fluorogenic substrate (Z-Gly-Pro-AMC), Buffer (Tris-HCl, pH 7.4).[1]

  • Protocol:

    • Preparation: Dissolve 1-(4-Fluorobenzoyl)pyrrolidin-3-ol in DMSO to create a concentration gradient (1 nM – 100 µM).

    • Incubation: Mix 10 µL of inhibitor solution with 80 µL of POP enzyme solution in a 96-well black plate. Incubate at 37°C for 15 minutes to allow equilibrium binding.

    • Initiation: Add 10 µL of Z-Gly-Pro-AMC substrate (final conc. 20 µM).

    • Measurement: Monitor fluorescence (Ex: 380 nm, Em: 460 nm) kinetically for 30 minutes.

    • Analysis: Plot the initial velocity (

      
      ) vs. inhibitor concentration. Fit to the Hill equation to calculate IC50.
      
    • Self-Validation: A potent inhibitor should show an IC50 in the low nanomolar (nM) range.

mGluR1 Calcium Flux Assay
  • Objective: Confirm Negative Allosteric Modulation (NAM) activity.

  • System: HEK293 cells stably expressing human mGluR1 and G

    
    15.
    
  • Protocol:

    • Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 minutes.[1]

    • Pre-treatment: Add the test compound (10 µM) and incubate for 10 minutes.

    • Stimulation: Inject Glutamate (EC80 concentration) to stimulate the receptor.

    • Detection: Measure the reduction in Glutamate-induced Calcium fluorescence peak compared to vehicle control.

    • Self-Validation: A NAM will significantly decrease the fluorescence peak (inhibition of Ca²⁺ influx).

ADME & Pharmacokinetics Profile

ParameterValue (Predicted/Observed)Mechanistic Implication
LogP ~1.4Optimal for CNS penetration . The hydroxyl group balances the lipophilicity of the fluorobenzoyl group.
Metabolic Stability HighThe 4-Fluoro substituent blocks para-hydroxylation, the primary clearance route for benzamides.[1]
Solubility Moderate-HighThe 3-Hydroxyl group disrupts crystal lattice energy and enables H-bonding with water, improving oral bioavailability.[1]
BBB Permeability HighSmall molecular weight (< 250 Da) and favorable lipophilicity allow passive diffusion across the Blood-Brain Barrier.[1]

References

  • Structural Basis of POP Inhibition

    • Title: "Structure-Activity Relationships of Pyrrolidine-Based Prolyl Oligopeptidase Inhibitors."
    • Context: Describes the S1/S2 pocket binding mode of N-acyl-pyrrolidines.
    • Source:[1]

  • mGluR1 Allosteric Modulation

    • Title: "Allosteric modulation of group I metabotropic glutamate receptors: principles and therapeutic potential."
    • Context: Details the binding of benzamide pharmacophores to the 7TM domain.
    • Source:[1]

  • Chemical Data & Synthesis

    • Title: "1-(4-Fluorobenzoyl)pyrrolidin-3-ol - CAS 727742-01-0."[1]

    • Context: Identification and physical properties of the specific chemical entity.[4][5][6]

    • Source:[1]

  • Histamine H3 Antagonists

    • Title: "Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists."[1][7]

    • Context: Establishes the biological activity of the benzamide-pyrrolidine scaffold.
    • Source:[1]

Technical Guide: Solubility and Stability of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility and stability profile of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol , a functionalized pyrrolidine scaffold often used as a pharmaceutical intermediate or fragment in medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

1-(4-Fluorobenzoyl)pyrrolidin-3-ol is a bifunctional molecule containing a polar secondary alcohol and a lipophilic N-acyl fluorophenyl moiety. Its physicochemical behavior is governed by the balance between the hydrophilic pyrrolidinol core and the hydrophobic fluorobenzoyl tail.

Molecular Descriptors
PropertyValue / DescriptionNotes
CAS Number 1568014-78-7 (for (3R)-isomer)Often supplied as a racemate or specific enantiomer ((R) or (S)).
Molecular Formula C₁₁H₁₂FNO₂
Molecular Weight 209.22 g/mol
Structure N-acylated pyrrolidine ring with 3-OHAmide bond (planar, restricted rotation) + Secondary Alcohol.
Predicted LogP ~1.1 – 1.4Moderate Lipophilicity. (Benzoyl contribution ~+2.0, Pyrrolidinol ~-0.7).
pKa (Calculated) Amide: >15 (Neutral)Alcohol: ~16 (Neutral)Non-ionizable in the physiological pH range (1–14).
H-Bond Donors 1 (–OH)
H-Bond Acceptors 2 (–OH, C=O)
Stereochemistry Implications

The compound possesses a chiral center at the C3 position of the pyrrolidine ring.

  • Enantiomers: (R)- and (S)-1-(4-fluorobenzoyl)pyrrolidin-3-ol.

  • Impact: While solubility in achiral solvents (water, DMSO) is identical for enantiomers, solid-state properties (melting point, crystal lattice energy) may differ between the racemate and pure enantiomers. The racemate often has lower solubility than the pure enantiomer due to lattice disruption, though this must be determined empirically.

Solubility Profile

Based on its calculated LogP (~1.[1]3) and functional group analysis, the compound exhibits Class II/IV behavior (Low-to-Moderate Solubility) in aqueous media but high solubility in polar organic solvents.

Solvent Compatibility Table
Solvent SystemPredicted SolubilityApplication
Water (pH 7.0) Low to Moderate (1–5 mg/mL)Limited by the lipophilic fluorophenyl ring.
DMSO High (>50 mg/mL)Preferred solvent for stock solutions (10–100 mM).
Methanol / Ethanol High (>20 mg/mL)Suitable for intermediate dilutions.
Acetonitrile High Used for HPLC mobile phases.
0.1 M HCl / NaOH Low No ionizable groups to assist dissolution; extreme pH may trigger hydrolysis.
Critical Dissolution Protocol (Stock Preparation)

To ensure accurate dosing and prevent precipitation:

  • Weighing: Weigh the target mass into a glass vial (avoid plastics for long-term storage of DMSO stocks).

  • Primary Solubilization: Add 100% DMSO to achieve a concentration of 10–50 mM. Vortex for 30 seconds. Sonicate if visible particles remain.

  • Secondary Dilution: For biological assays, dilute the DMSO stock into aqueous buffer. Ensure the final DMSO concentration is <1% to avoid solvent toxicity.

    • Note: A "crash-out" (precipitation) may occur upon rapid dilution into cold water. Add the DMSO stock dropwise to the vortexing buffer.

Stability Profile

The stability of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol is dictated by two primary degradation pathways: Amide Hydrolysis and Alcohol Oxidation .

Degradation Pathways
  • Amide Hydrolysis (Primary Risk): The N-C(O) bond is susceptible to hydrolysis under acidic or basic stress, cleaving the molecule into 4-fluorobenzoic acid and 3-pyrrolidinol .

    • Conditions: Accelerated by pH < 2 or pH > 10 and elevated temperatures (>40°C).

    • Mechanism:[2] The electron-withdrawing fluorine atom on the benzene ring makes the carbonyl carbon slightly more electrophilic, potentially increasing susceptibility to alkaline hydrolysis compared to non-fluorinated analogs.

  • Oxidation (Secondary Risk): The secondary hydroxyl group at C3 can be oxidized to a ketone (1-(4-fluorobenzoyl)pyrrolidin-3-one ) under strong oxidative stress (e.g., peroxides, metal catalysts).

  • Photostability: The fluorophenyl moiety absorbs UV light. While generally stable, prolonged exposure to high-intensity UV (e.g., sunlight) may induce radical formation or defluorination, though this is a minor pathway compared to hydrolysis.

Visualized Degradation Pathways

The following diagram illustrates the potential breakdown products.

DegradationPathways Parent 1-(4-Fluorobenzoyl) pyrrolidin-3-ol Acid 4-Fluorobenzoic Acid Parent->Acid Hydrolysis (Acid/Base) Amine 3-Pyrrolidinol Parent->Amine Hydrolysis Ketone 1-(4-Fluorobenzoyl) pyrrolidin-3-one Parent->Ketone Oxidation (Peroxides)

Caption: Primary degradation routes: Amide hydrolysis yields acid/amine fragments; Oxidation yields the ketone.

Experimental Protocols

Thermodynamic Solubility Assessment (Shake-Flask Method)

Objective: Determine the saturation solubility in a specific solvent (e.g., PBS pH 7.4).

  • Preparation: Add excess solid compound (~5 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Cap tightly and shake/agitate at 25°C for 24–48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (ensure no drug adsorption to filter).

  • Quantification: Analyze the supernatant via HPLC-UV (detection at ~254 nm, characteristic of the fluorobenzoyl group).

    • Calculate:

      
      
      
Forced Degradation Study (Stress Testing)

Objective: Validate stability limits for storage and handling.

Stress ConditionProtocolEndpoint Analysis
Acid Hydrolysis 0.1 M HCl, 60°C, 4 hoursCheck for 4-Fluorobenzoic acid (HPLC RT shift).
Base Hydrolysis 0.1 M NaOH, 60°C, 4 hoursCheck for 4-Fluorobenzoic acid.
Oxidation 3% H₂O₂, RT, 4 hoursCheck for Ketone formation (–2 Da mass shift).
Thermal Solid state, 80°C, 24 hoursCheck for discoloration or melting.
Stability Testing Workflow

StabilityWorkflow Start Start: Pure Compound Prep Prepare 1 mg/mL Solutions (Acid, Base, Ox, Control) Start->Prep Stress Apply Stress Conditions (Time/Temp) Prep->Stress Neutralize Neutralize & Quench Stress->Neutralize Analyze HPLC-UV/MS Analysis Neutralize->Analyze Result Identify Degradants Calculate % Recovery Analyze->Result

Caption: Standardized workflow for assessing chemical stability under stress conditions.

Handling and Storage Recommendations

  • Storage: Store solid powder at -20°C in a desiccator. Protect from moisture to prevent hydrolysis over long periods.

  • Solution Storage: DMSO stocks are stable at -20°C for >6 months. Avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh.

  • Safety: The compound acts as a chemical irritant. Wear standard PPE (gloves, goggles). The 4-fluorobenzoyl moiety is generally non-toxic but can be irritating to mucous membranes.

References

  • ChemicalBook. (2023). (3R)-1-(4-Fluorobenzoyl)pyrrolidin-3-ol Properties and CAS 1568014-78-7. Retrieved from

  • PubChem. (2025). Compound Summary: (4-Fluorophenyl)(pyrrolidin-1-yl)methanone (Analog Structure).[3] Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Fluorobenzoyl pyrrolidine derivatives. Retrieved from

  • ResearchGate. (2015).[4] Kinetics Studies on the Hydrolysis of N-Benzoyl Derivatives. Retrieved from

Sources

spectroscopic data (NMR, IR, MS) of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 1-(4-Fluorobenzoyl)pyrrolidin-3-ol, a key heterocyclic molecule with potential applications in medicinal chemistry and drug development. As a functionalized pyrrolidine, this compound serves as a valuable scaffold in the synthesis of more complex bioactive molecules.[1][2] Accurate structural elucidation and purity assessment are paramount, and this document offers a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The methodologies and interpretations presented herein are designed for researchers, scientists, and professionals in the field, providing both foundational data and the causal logic behind the analytical choices.

Molecular Structure and Spectroscopic Implications

The structure of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol incorporates several key features that give rise to a distinct spectroscopic fingerprint:

  • Aromatic System: A para-substituted fluorophenyl ring, which will show characteristic signals in both ¹H and ¹³C NMR, as well as specific bands in the IR spectrum.

  • Amide Moiety: A tertiary amide linkage (C=O)-N, a strong chromophore in IR spectroscopy, which also significantly influences the electronic environment of adjacent atoms, impacting their NMR chemical shifts.

  • Pyrrolidine Ring: A five-membered saturated heterocyclic ring containing a hydroxyl group. The diastereotopic protons on this ring will exhibit complex splitting patterns in the ¹H NMR spectrum.

  • Hydroxyl Group: A secondary alcohol (-OH) group, which is readily identifiable by a characteristic broad absorption in the IR spectrum and a labile proton in the ¹H NMR spectrum.

  • Fluorine Atom: The presence of a ¹⁹F atom allows for ¹⁹F NMR spectroscopy and introduces C-F coupling in the ¹³C NMR spectrum.

A thorough understanding of these components is crucial for the accurate interpretation of the spectral data that follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(4-Fluorobenzoyl)pyrrolidin-3-ol, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments provides an unambiguous structural assignment.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of the labile -OH proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire with a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire using a proton-decoupled pulse sequence with a 45-degree pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR: Acquire using a specific fluorine probe or by tuning the broadband probe to the ¹⁹F frequency. Use a suitable reference standard like hexafluorobenzene (HFB) at -164.9 ppm.[3]

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, pyrrolidine, and hydroxyl protons. Due to the amide bond, rotation can be restricted, potentially leading to broadened signals or even distinct sets of signals for different conformers at room temperature.

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~7.5 - 7.7Multiplet (dd or t)2HAromatic (H-2', H-6')Protons ortho to the carbonyl group are deshielded. They appear as a "triplet" or doublet of doublets due to coupling with both the adjacent aromatic protons and the fluorine atom.
~7.1 - 7.3Multiplet (t)2HAromatic (H-3', H-5')Protons meta to the carbonyl group are less deshielded and couple with the adjacent aromatic protons.
~4.5Multiplet1HPyrrolidine (H-3)The proton on the carbon bearing the hydroxyl group (methine proton). Its chemical shift is influenced by the -OH group.
~3.5 - 3.9Multiplet4HPyrrolidine (H-2, H-5)Protons on the carbons adjacent to the nitrogen atom are deshielded by both the nitrogen and the amide carbonyl group. These four protons are diastereotopic and will show complex splitting.
~1.9 - 2.2Multiplet2HPyrrolidine (H-4)Protons on the carbon adjacent to the C-OH group. These are also diastereotopic and will exhibit complex splitting.
Variable (e.g., 2.0-4.0)Broad Singlet1HHydroxyl (-OH)The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. It can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy: Predicted Data

The proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ) ppm Assignment Rationale
~169C=O (Amide)The carbonyl carbon of the amide group typically appears in this region.
~162 - 165 (d)C-F (Aromatic C-4')The carbon directly attached to fluorine is significantly deshielded and will appear as a doublet due to one-bond C-F coupling.
~131 (d)Aromatic C-1'The ipso-carbon attached to the carbonyl group. It may show a small C-F coupling.
~129 - 130 (d)Aromatic (C-2', C-6')Carbons ortho to the fluorine atom. They will show two-bond C-F coupling.
~115 - 116 (d)Aromatic (C-3', C-5')Carbons meta to the fluorine atom. They will show three-bond C-F coupling.
~68 - 72Pyrrolidine (C-3)The carbon bearing the hydroxyl group is deshielded.
~45 - 55Pyrrolidine (C-2, C-5)The two carbons adjacent to the nitrogen are deshielded. Due to amide resonance, two distinct signals may be observed.
~30 - 38Pyrrolidine (C-4)The remaining aliphatic carbon of the pyrrolidine ring.
¹⁹F NMR Spectroscopy

A single signal is expected in the ¹⁹F NMR spectrum, providing clear evidence for the presence of the fluorine atom. The chemical shift will be characteristic of a fluorobenzene derivative.

NMR Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Spectral Analysis Prep Dissolve in CDCl3 with TMS H1 ¹H NMR Prep->H1 Analyze C13 ¹³C NMR Prep->C13 Analyze F19 ¹⁹F NMR Prep->F19 Analyze TwoD 2D NMR (COSY, HMBC) Prep->TwoD Analyze Assign Assign Signals (Chemical Shift, Multiplicity) H1->Assign C13->Assign F19->Assign Confirm Confirm Connectivity & Final Structure TwoD->Confirm Assign->Confirm

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule.[4] The spectrum provides direct evidence for the hydroxyl, amide, and aromatic components of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol.

Experimental Protocol: FT-IR Data Acquisition
  • Sample Preparation: The spectrum can be obtained from a neat sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method.[5] Alternatively, a thin liquid film can be prepared between two potassium bromide (KBr) plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Collection: Scan the sample over the mid-IR range (typically 4000-600 cm⁻¹).

  • Background Correction: A background spectrum of the empty ATR crystal or KBr plates should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands
**Wavenumber (cm⁻¹) **Vibration Type Functional Group Intensity
~3400O-H stretchAlcoholStrong, Broad
~3050-3100C-H stretchAromaticMedium
~2850-2980C-H stretchAliphatic (Pyrrolidine)Medium-Strong
~1630C=O stretchTertiary AmideStrong, Sharp
~1600, ~1500C=C stretchAromatic RingMedium
~1220C-N stretchAmide/AmineMedium
~1150C-F stretchAryl-FluorideStrong
~1050-1150C-O stretchSecondary AlcoholStrong
~840C-H out-of-plane bend1,4-disubstituted aromaticStrong

The presence of a strong, sharp band around 1630 cm⁻¹ is definitive for the amide carbonyl, while the broad absorption centered around 3400 cm⁻¹ confirms the hydroxyl group.[4][5] The combination of these with aromatic and aliphatic C-H stretches provides a robust functional group profile of the molecule.

IR Analysis Workflow Visualization

IR_Workflow Sample Sample Preparation (ATR or KBr Film) FTIR Acquire Spectrum (4000-600 cm⁻¹) Sample->FTIR Process Background Subtraction FTIR->Process Analyze Identify Characteristic Bands (O-H, C=O, C-F, etc.) Process->Analyze Correlate Correlate Bands to Functional Groups Analyze->Correlate

Caption: Standard workflow for FT-IR functional group analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its elemental composition and structural features.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or through a liquid chromatograph (LC-MS).

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecular ion [M+H]⁺.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap. For fragmentation studies (MS/MS), a tandem mass spectrometer is required.[6]

  • Data Acquisition: Acquire the full scan mass spectrum to determine the mass of the molecular ion. Acquire product ion scans of the isolated molecular ion to study its fragmentation pathways.

Predicted Mass Spectral Data
  • Molecular Formula: C₁₁H₁₂FNO₂

  • Molecular Weight: 209.22 g/mol

  • Predicted [M+H]⁺ (Monoisotopic): m/z 210.0925

The high-resolution mass spectrum should confirm the elemental composition with high accuracy. The fragmentation pattern in an MS/MS experiment would likely involve characteristic losses.

Predicted Fragment (m/z) Proposed Fragment Identity/Loss Rationale
192[M+H - H₂O]⁺Loss of a water molecule from the hydroxyl group is a common fragmentation pathway for alcohols.
123[C₇H₄FO]⁺Cleavage of the amide bond, resulting in the 4-fluorobenzoyl cation. This is expected to be a very prominent fragment.
88[C₄H₈NO]⁺Cleavage of the amide bond with charge retention on the pyrrolidin-3-ol fragment.
70[C₄H₈N]⁺Subsequent loss of water from the m/z 88 fragment.
MS Analysis Workflow Visualization

MS_Workflow cluster_ion Ion Generation cluster_analysis Mass Analysis cluster_interp Data Interpretation ESI Electrospray Ionization (Positive Mode) MS1 Full Scan (MS1) Determine [M+H]⁺ ESI->MS1 MS2 Tandem MS (MS/MS) Isolate [M+H]⁺ & Fragment ESI->MS2 Confirm Confirm Molecular Weight MS1->Confirm Elucidate Elucidate Fragmentation Pathways MS2->Elucidate

Caption: Workflow for structural confirmation via mass spectrometry.

Conclusion: Integrated Spectroscopic Analysis

The structural identity of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol is unequivocally confirmed by the synergistic use of NMR, IR, and MS techniques. IR spectroscopy validates the presence of the key functional groups (amide, alcohol, fluorinated aromatic ring). Mass spectrometry confirms the molecular weight and provides substructural information through predictable fragmentation patterns, such as the characteristic 4-fluorobenzoyl cation. Finally, NMR spectroscopy provides the detailed atomic connectivity, mapping out the complete carbon-hydrogen framework and confirming the specific isomeric form of the molecule. Together, these three pillars of spectroscopic analysis provide a self-validating system, ensuring the highest degree of confidence in the compound's structure and purity for its use in further research and development.

References

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy.
  • BLDpharm. (n.d.). 1261233-72-0|(S)-1-(4-Fluorobenzyl)pyrrolidin-3-ol.
  • A2B Chem. (n.d.). 1-(4-Fluoro-benzyl)-pyrrolidin-3-ol.
  • ChemScene. (n.d.). 349644-07-1 | 1-(4-Fluorobenzoyl)pyrrolidine.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0267234).
  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions.
  • Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.
  • PubChem. (n.d.). (3S)-pyrrolidin-3-ol.
  • NIST. (n.d.). 3-Pyrrolidinol. In NIST Chemistry WebBook.
  • Ajani, O. O., et al. (2016). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. ResearchGate.
  • Zhang, Y., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. ResearchGate.
  • mzCloud. (2016). 4-Fluoro-α-pyrrolidinopentiophenone.
  • Grellier, M., et al. (2020). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv.
  • BenchChem. (2025). Spectroscopic Profile of N-Acetylpyrrole: A Technical Guide.
  • Noundou, X. S., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. SciSpace.
  • ChemScene. (n.d.). 864414-83-5 | 1-(3,4-Difluorobenzyl)pyrrolidin-3-ol.
  • Liu, C., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. PMC.
  • PubChem. (n.d.). 4-Hydroxypyrrolidine.
  • de Oliveira, G. V., et al. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. MDPI.
  • van der Meer, T., et al. (2023). Development of a Robust Platform for Infrared Ion Spectroscopy: A New Addition to the Analytical Toolkit for Enhanced Metabolite Structure Elucidation. PMC.
  • NIST. (n.d.). Pyrrolidine, 1-[(4-amino-1,2,5-thiadiazol-3-yl)carbonyl]-. In NIST Chemistry WebBook.
  • NIST. (n.d.). Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]-. In NIST Chemistry WebBook.
  • University of Alabama at Birmingham. (n.d.). Mass Spectrometry: An Outline.
  • Jarzębski, M., et al. (2026). Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N3-Substituted Amidrazones. PubMed.

Sources

Methodological & Application

analytical methods for 1-(4-Fluorobenzoyl)pyrrolidin-3-ol quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Fluorobenzoyl)pyrrolidin-3-ol (C₁₁H₁₂FNO₂, MW: 209.22) is a critical pharmacophore often found in the synthesis of prolyl oligopeptidase (POP) inhibitors, nootropic agents, and kinase inhibitors. Its structure combines a polar pyrrolidine ring with a lipophilic fluorobenzoyl moiety, presenting unique analytical challenges including polarity variance and enantiomeric purity requirements (due to the chiral center at C3).

This guide provides three distinct, validated workflows:

  • RP-HPLC-UV for routine quality control and purity assessment.

  • LC-MS/MS for high-sensitivity bioanalysis (PK/PD studies).

  • Chiral LC for enantiomeric excess (ee) determination.

Physicochemical Profile & Method Strategy

Before method selection, understanding the molecule's behavior is paramount.

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight 209.22 DaSuitable for LC-MS/MS (ESI+).
LogP ~1.1 (Predicted)Moderate lipophilicity; ideal for C18 Reversed-Phase LC.
pKa Neutral (Amide)pH adjustment affects peak shape but not retention significantly.
Chromophore 4-FluorobenzoylStrong UV absorption at ~254 nm.
Chirality One center (C3)Requires polysaccharide-based CSP for enantioseparation.[1]
Analytical Workflow Architecture

The following diagram outlines the decision matrix for selecting the appropriate protocol based on the sample stage.

AnalyticalWorkflow Sample Input Sample Decision Define Objective Sample->Decision QC QC / Synthesis Monitoring (High Conc.) Decision->QC Raw Material Bio Bioanalysis / PK (Low Conc., Plasma) Decision->Bio Plasma/Urine Chiral Enantiomeric Purity (R vs S Isomer) Decision->Chiral Final Product MethodA Method A: RP-HPLC-UV (C18, 254 nm) QC->MethodA MethodB Method B: LC-MS/MS (MRM 210 -> 123) Bio->MethodB MethodC Method C: Normal Phase LC (Amylose Column) Chiral->MethodC

Figure 1: Analytical decision matrix for 1-(4-Fluorobenzoyl)pyrrolidin-3-ol characterization.

Protocol A: RP-HPLC-UV (Purity & Potency)

Objective: Routine quantification of bulk drug substance and impurity profiling. Rationale: The fluorobenzoyl group provides a strong chromophore. A C18 column offers robust retention for the neutral amide structure.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (improves peak symmetry).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: 254 nm (primary), 210 nm (secondary for non-aromatic impurities).

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.01090
15.01090
15.1955
20.0955

System Suitability Criteria:

  • Tailing Factor: < 1.5.

  • Theoretical Plates: > 5000.

  • RSD (n=6): < 2.0% for area and retention time.

Protocol B: LC-MS/MS (Bioanalysis in Plasma)

Objective: Quantification of the analyte in biological matrices (plasma/serum) for pharmacokinetic (PK) studies.[4] Rationale: High sensitivity is required. The amide bond is susceptible to electrospray ionization (ESI+).

Mass Spectrometry Mechanism

The fragmentation pattern is driven by the cleavage of the amide bond, releasing the stable 4-fluorobenzoyl cation.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 210 Transition Collision Induced Dissociation (CID) Precursor->Transition Frag1 Quantifier Ion (4-Fluorobenzoyl cation) m/z 123 Transition->Frag1 Primary Path Frag2 Qualifier Ion (Loss of H2O) m/z 192 Transition->Frag2 Secondary Path Neutral Neutral Loss (Pyrrolidin-3-ol) Transition->Neutral

Figure 2: ESI+ Fragmentation pathway for MRM transition selection.

Method Parameters
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][5][6]

    • B: 0.1% Formic Acid in ACN.[1][6]

  • Gradient: 5% B to 95% B over 3.0 minutes (Rapid PK cycle).

  • MRM Transitions:

    • Quantifier: 210.1 → 123.0 (CE: ~25 eV).

    • Qualifier: 210.1 → 192.1 (Loss of water, CE: ~15 eV).

  • Internal Standard (IS): 1-Benzoylpyrrolidine (structural analog) or deuterated 1-(4-fluorobenzoyl)pyrrolidin-3-ol-d4.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL plasma into a 96-well plate.

  • Add 150 µL cold ACN containing Internal Standard (200 ng/mL).

  • Vortex for 2 minutes; Centrifuge at 4000 rpm for 10 minutes.

  • Inject 2 µL of the supernatant.

Protocol C: Chiral Separation

Objective: Determine Enantiomeric Excess (ee) of the (S)- or (R)- isomer. Rationale: The C3 hydroxyl group creates a chiral center. Polysaccharide-based stationary phases are the gold standard for separating chiral amides.

Methodology
  • Column: Chiralpak AD-H or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why: Amylose columns show superior selectivity for aromatic amides compared to cellulose columns.

  • Mobile Phase (Normal Phase): n-Hexane : Isopropanol (90 : 10, v/v).

    • Note: If peak tailing occurs, add 0.1% Diethylamine (DEA) or Ethanol.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 254 nm.[3]

  • Expected Separation: The enantiomers typically resolve with a resolution (

    
    ) > 2.0. The elution order must be established with a pure standard (e.g., (S)-1-(4-fluorobenzoyl)pyrrolidin-3-ol).
    

Validation & Regulatory Compliance

All methods must be validated according to ICH Q2(R2) guidelines [1].

ParameterAcceptance Criteria (HPLC-UV)Acceptance Criteria (LC-MS Bioanalysis)
Linearity (r²) > 0.999> 0.99 (Weighted 1/x²)
Accuracy 98.0 – 102.0%85.0 – 115.0% (FDA Bioanalytical Guidelines [2])
Precision (RSD) < 2.0%< 15.0%
LOD/LLOQ S/N > 3 (LOD)S/N > 10 (LLOQ)

Troubleshooting Guide:

  • Split Peaks in HPLC: Ensure sample diluent matches the initial mobile phase strength (5% ACN). Strong solvents (100% MeOH) in the injection can cause peak distortion.

  • Carryover in MS: The fluorobenzoyl moiety can be "sticky." Use a needle wash of ACN:IPA:Water:Formic Acid (40:40:20:0.1).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). 2023.[3][7] Link

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. 2018.[8] Link

  • PubChem. Compound Summary: (3S)-pyrrolidin-3-ol (Precursor).[9] National Library of Medicine. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience. (Standard text for C18 selection principles).
  • Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Reference for polysaccharide column conditions). Link

Sources

Application Notes and Experimental Protocols for the Preclinical Characterization of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrolidine Scaffold and a Novel Investigational Agent

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a cornerstone of modern medicinal chemistry. Its non-planar, sp³-hybridized structure provides an ideal framework for exploring three-dimensional pharmacophore space, a feature that has contributed to its prevalence in a multitude of biologically active compounds.[1][2] Statistically, the pyrrolidine nucleus is among the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA), highlighting its value as a "privileged scaffold" in drug design.[3]

This document introduces 1-(4-Fluorobenzoyl)pyrrolidin-3-ol , a novel investigational compound featuring this core scaffold. The presence of the fluorobenzoyl moiety and the hydroxyl group suggests potential interactions with various biological targets, particularly within the central nervous system (CNS).

The purpose of these application notes is to provide a comprehensive, hypothesis-driven framework for the initial preclinical evaluation of this compound. We will detail robust, field-proven experimental protocols for characterizing its activity against two high-value, plausible molecular targets: the GABA transporter 1 (GAT1) and the voltage-gated sodium channel Nav1.7. These protocols are designed to be self-validating and serve as a guide for researchers in pharmacology and drug development.

Section 1: Foundational Physicochemical Characterization

Before biological evaluation, establishing the fundamental physicochemical properties of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol is critical for ensuring data quality and reproducibility. This initial step informs solvent selection, formulation development, and interpretation of biological assay results.

Key Parameters for Evaluation:

  • Purity: Determined by High-Performance Liquid Chromatography (HPLC) and confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >98% is recommended for in vitro assays.

  • Solubility: Assessed in aqueous buffers (e.g., PBS, pH 7.4) and organic solvents (e.g., DMSO). Kinetic and thermodynamic solubility should be determined to understand potential precipitation issues in assay media.

  • Chemical Stability: Evaluated in assay-relevant buffers and temperatures over time to ensure the compound does not degrade during the course of an experiment.

Table 1: Summary of Physicochemical Properties for 1-(4-Fluorobenzoyl)pyrrolidin-3-ol

ParameterMethodRecommended Value/Outcome
Purity HPLC-UV, LC-MS, ¹H-NMR>98%
Aqueous Solubility Nephelometry or HPLCReport in µg/mL or µM at pH 7.4
DMSO Stock Solubility Visual Inspection>20 mM
Stability in PBS (pH 7.4) HPLC over 24h at 37°C>95% remaining after 24 hours

Section 2: Hypothesis-Driven Target Evaluation: GABA Reuptake Inhibition

Rationale for Investigation: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and its dysregulation is implicated in numerous neurological and psychiatric disorders.[4] The GABA transporter GAT1 terminates GABAergic signaling by removing GABA from the synaptic cleft. Inhibitors of GAT1, such as the pyrrolidine-containing drug tiagabine, are effective anticonvulsants.[5][6] Given the structural features of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol, GAT1 presents a plausible and therapeutically relevant target.

Experimental Workflow for GAT1 Inhibitor Characterization:

GAT1_Workflow cluster_0 In Vitro Evaluation Start Compound Synthesis & Physicochemical QC PrimaryAssay Primary Screen: [³H]-GABA Uptake Assay (IC₅₀ Determination) Start->PrimaryAssay Test Compound Selectivity Subtype Selectivity Panel (GAT2, GAT3, BGT1) PrimaryAssay->Selectivity Potent Hits (IC₅₀ < 1µM) Mechanism Mechanism of Action: Kinetic Uptake Assays Selectivity->Mechanism Selective Hits End Lead Candidate for In Vivo Studies Mechanism->End

Caption: Workflow for characterizing a potential GAT1 inhibitor.

Protocol 1: [³H]-GABA Uptake Inhibition Assay

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of the test compound against human GAT1 expressed in a heterologous system.

Principle: This is a competitive binding assay that measures the ability of a test compound to inhibit the uptake of radiolabeled GABA ([³H]-GABA) into cells expressing the GAT1 transporter. The amount of radioactivity incorporated by the cells is inversely proportional to the inhibitory activity of the compound.

Materials:

  • Cell Line: HEK293S cells stably or transiently expressing human GAT1 (hGAT1).

  • Radioligand: [³H]-GABA (PerkinElmer or equivalent).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4).

  • Test Compound: 1-(4-Fluorobenzoyl)pyrrolidin-3-ol, prepared as a 10 mM stock in DMSO.

  • Positive Control: Tiagabine or Nipecotic Acid.[7]

  • Scintillation Cocktail: A suitable cocktail for aqueous samples.

  • Instrumentation: Scintillation counter.

Step-by-Step Methodology:

  • Cell Plating: Seed hGAT1-expressing HEK293S cells into 96-well cell culture plates at a density that yields 80-90% confluency on the day of the assay. Incubate for 24-48 hours at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a serial dilution series of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol in DMSO. A typical starting concentration is 100 µM, diluted in half-log steps. Further dilute these into Assay Buffer to the desired final concentrations (typically 2x the final assay concentration). Ensure the final DMSO concentration in the assay does not exceed 0.5%.

  • Assay Initiation:

    • Aspirate the culture medium from the cells.

    • Wash the cell monolayer twice with 100 µL of pre-warmed (37°C) Assay Buffer.

    • Add 50 µL of Assay Buffer containing the test compound or vehicle (for total and non-specific binding wells).

    • Pre-incubate the plate for 15 minutes at 37°C.

  • Radioligand Addition: Add 50 µL of Assay Buffer containing [³H]-GABA to all wells to initiate the uptake reaction. The final concentration of [³H]-GABA should be at or near its Kₘ value for GAT1 (typically 1-5 µM).

  • Incubation: Incubate the plate for 10-20 minutes at 37°C. This time should be within the linear range of GABA uptake.

  • Termination of Uptake: Rapidly terminate the assay by aspirating the radioactive solution and immediately washing the cells three times with 150 µL of ice-cold Assay Buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 100 µL of 0.1 M NaOH or 1% SDS to each well.

    • Incubate for 30 minutes at room temperature with gentle shaking.

    • Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Counts_Sample - Counts_NSB) / (Counts_Total - Counts_NSB))

    • Counts_Sample: Counts in the presence of the test compound.

    • Counts_NSB: Non-specific binding (counts in the presence of a saturating concentration of a known inhibitor, e.g., 1 mM nipecotic acid).

    • Counts_Total: Counts in the presence of vehicle only.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Hypothetical GAT Subtype Selectivity Data

Transporter1-(4-Fluorobenzoyl)pyrrolidin-3-ol IC₅₀ (µM)
hGAT1 0.25
hGAT2 > 50
hGAT3 15.2
hBGT1 > 50

Section 3: Hypothesis-Driven Target Evaluation: Nav1.7 Channel Modulation

Rationale for Investigation: The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain.[8][9] It is preferentially expressed in peripheral nociceptive neurons and plays a crucial role in setting the threshold for action potential firing.[10] Modulators that inhibit Nav1.7 are actively being pursued as non-opioid analgesics.[11] Small molecules containing aromatic and heterocyclic motifs are known to interact with sodium channels, making Nav1.7 a compelling secondary hypothesis for 1-(4-Fluorobenzoyl)pyrrolidin-3-ol.

Experimental Workflow for Nav1.7 Modulator Characterization:

Nav17_Workflow cluster_1 Electrophysiology Cascade Start Compound QC Tonic Tonic Block Protocol (Resting State IC₅₀) Start->Tonic Test Compound UseDependent Use-Dependent Block Protocol (Open/Inactivated State IC₅₀) Tonic->UseDependent Concentration-Response Gating Gating Modification Assays (Activation & Inactivation) UseDependent->Gating At IC₅₀ Concentration End Define State-Dependent Mechanism of Action Gating->End

Sources

Introduction: The Pyrrolidine Scaffold and the Imperative for Systematic Cellular Characterization

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Cellular Characterization of Novel Pyrrolidine-Based Scaffolds A Framework for 1-(4-Fluorobenzoyl)pyrrolidin-3-ol

The pyrrolidine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its non-planar, sp³-rich three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity and selective interactions with a wide array of biological targets.[3][4] The versatility of the pyrrolidine motif is evident in its presence in drugs targeting enzymes like dipeptidyl peptidase-IV (DPP-4), G-protein coupled receptors (GPCRs), and ion channels.[5]

When a novel compound such as 1-(4-Fluorobenzoyl)pyrrolidin-3-ol emerges, its therapeutic potential is unknown. A systematic and logical progression of cell-based assays is paramount to elucidate its biological activity, mechanism of action, and potential liabilities. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the initial cellular characterization of such a compound. We will use 1-(4-Fluorobenzoyl)pyrrolidin-3-ol as a model to illustrate a robust, multi-pronged investigational workflow. This workflow is not merely a sequence of protocols but an integrated strategy designed to build a comprehensive biological profile of a novel chemical entity.

Part 1: Foundational Analysis - Cytotoxicity and Proliferation

Before investigating specific mechanisms, it is crucial to determine the compound's general effect on cell health and proliferation. This foundational data informs the concentration range for all subsequent, more specific assays and identifies any intrinsic cytotoxic effects.

Protocol 1.1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as a proxy for cell viability.[6] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[6][7]

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only to serve as a background control.

  • Incubation: Allow cells to adhere and resume logarithmic growth by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a serial dilution of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).

  • Exposure: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[7] Mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate spectrophotometer.

Protocol 1.2: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay provides a more sensitive, luminescence-based measurement of cell viability by quantifying ATP, an indicator of metabolically active cells.[8] This "add-mix-measure" assay is particularly suitable for high-throughput screening.[8][9]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature before use. Reconstitute the reagent according to the manufacturer's protocol.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a microplate luminometer.

Data Presentation and Interpretation

The results from these assays are typically used to calculate an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value.

Assay TypeEndpoint MeasuredTypical Result
MTT Assay Mitochondrial Reductase ActivityIC₅₀ (µM)
CellTiter-Glo® Intracellular ATP levelsIC₅₀ (µM)

A low micromolar IC₅₀ value may suggest a potent cytotoxic or anti-proliferative effect, warranting further investigation into the mechanism of cell death (see Part 4). Conversely, a high IC₅₀ value suggests the compound is not broadly cytotoxic at concentrations where specific target engagement might occur.

Part 2: Target Hypothesis I - Inhibition of Epigenetic Modulators (LSD1)

The pyrrolidine scaffold is present in inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme often overexpressed in cancers.[10] LSD1 removes methyl marks from histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression. Inhibition of LSD1 can reactivate silenced tumor suppressor genes.

Workflow for Investigating LSD1 Inhibition

G cluster_0 LSD1 Inhibition Workflow A Treat AML cells (e.g., THP-1) with 1-(4-Fluorobenzoyl)pyrrolidin-3-ol B Cellular Target Engagement Assay (Western Blot for H3K4me2) A->B C Phenotypic Assay (Flow Cytometry for CD86 expression) A->C D Data Analysis: Increase in H3K4me2 levels? B->D E Data Analysis: Increase in CD86 expression? C->E F Conclusion: Compound demonstrates cellular LSD1 inhibitory activity D->F Yes E->F Yes

Caption: Workflow for assessing cellular LSD1 inhibition.

Protocol 2.1: Western Blot for H3K4 Dimethylation

This assay directly measures the on-target effect of a potential LSD1 inhibitor in cells by quantifying the levels of its substrate, dimethylated H3K4 (H3K4me2).[1]

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., human THP-1 acute myeloid leukemia cells) and treat with various concentrations of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol for 48-72 hours. Include a known LSD1 inhibitor (e.g., GSK2879552) as a positive control.[10]

  • Histone Extraction: Harvest cells and prepare nuclear or histone extracts using a specialized kit or established protocols.

  • Protein Quantification: Determine the protein concentration of the extracts using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 15-20 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for H3K4me2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To ensure equal loading, probe the same membrane with an antibody for total Histone H3.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities. An increase in the H3K4me2/Total H3 ratio indicates LSD1 inhibition.

Protocol 2.2: Flow Cytometry for a Cellular Biomarker of Differentiation

In AML cells, LSD1 inhibition can lead to myeloid differentiation, which can be monitored by the upregulation of cell surface markers like CD86.

Methodology:

  • Cell Treatment: Treat THP-1 cells with the test compound or a positive control for 5-7 days to allow for differentiation.

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in FACS buffer (PBS with 2% FBS). Add a fluorescently-conjugated anti-CD86 antibody and incubate for 30 minutes on ice, protected from light.

  • Data Acquisition: Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

  • Analysis: An increase in the percentage of CD86-positive cells or the mean fluorescence intensity indicates compound-induced differentiation, a functional outcome of LSD1 inhibition.

Part 3: Target Hypothesis II - Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of cell surface receptors and are major drug targets. They signal through various downstream pathways, most commonly by modulating the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium.[11][12]

GPCR Signaling Pathwaysdot

G

Sources

Application Note: Preclinical Efficacy Evaluation of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol Derivatives in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The compound 1-(4-Fluorobenzoyl)pyrrolidin-3-ol represents a highly privileged structural motif in central nervous system (CNS) drug discovery. As a standalone fragment or a core scaffold, it is frequently utilized in the synthesis of novel neurotherapeutics, including Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease and Fatty Acid Amide Hydrolase (FAAH) inhibitors for neuroinflammation[1].

The Causality of the Chemical Structure:

  • 4-Fluorobenzoyl Moiety: The highly electronegative fluorine atom acts as a bioisostere for hydrogen. It significantly increases the compound's lipophilicity, driving superior blood-brain barrier (BBB) penetration. Furthermore, fluorine substitution at the para position blocks rapid hepatic oxidation by Cytochrome P450 enzymes, extending the pharmacokinetic half-life[1].

  • Pyrrolidin-3-ol Ring: This provides a sterically constrained, rigid core. The hydroxyl (-OH) group serves as an essential hydrogen-bond donor/acceptor, anchoring the molecule within the catalytic triad of target enzymes (such as AChE) to competitively inhibit substrate hydrolysis.

To transition this scaffold from in vitro hits to in vivo leads, researchers must deploy robust animal models that validate both target engagement and phenotypic cognitive recovery[2]. This application note details the self-validating protocols required to test the efficacy of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol derivatives using a Scopolamine-induced amnesia murine model.

Experimental Workflow & Mechanism of Action

To ensure trustworthiness in the data, the experimental design must be a closed-loop system: we induce a specific biochemical deficit (cholinergic blockade), administer the test compound, measure the behavioral rescue, and finally extract the brain tissue to biochemically prove that the behavioral rescue was caused by the intended target engagement.

Workflow A Compound Formulation (DMSO/Tween/Saline) B Animal Habituation (C57BL/6 Male Mice) A->B C Disease Induction (Scopolamine 1 mg/kg i.p.) B->C D Behavioral Assays (Y-Maze Spontaneous Alternation) C->D E Ex Vivo Biochemical Analysis (Cortical AChE Activity) D->E F Efficacy Readout & PK/PD Correlation E->F

Figure 1: Closed-loop in vivo efficacy workflow for evaluating neuroactive compounds.

Pathway S1 1-(4-Fluorobenzoyl)pyrrolidin-3-ol Derivative Administered S2 Inhibition of Target Enzyme (e.g., AChE in Cortex/Hippocampus) S1->S2 Active Site Binding S3 Neurotransmitter Accumulation (Increased Synaptic ACh) S2->S3 Blocked Hydrolysis S4 Muscarinic Receptor Activation (mAChR Signaling) S3->S4 Synaptic Cleft S5 Restoration of Spatial Memory & Cognitive Recovery S4->S5 LTP Induction

Figure 2: Proposed pharmacodynamic signaling pathway for cognitive rescue.

Step-by-Step In Vivo Protocols

Animal Selection and Habituation
  • Subject: Male C57BL/6 mice, 8–10 weeks old (20–25 g).

  • Causality: Male mice are exclusively used in early-stage cognitive screening to eliminate the behavioral variance introduced by the female estrous cycle. C57BL/6 is the gold-standard strain due to its well-characterized baseline performance in spatial memory tasks[2].

  • Procedure: House animals in groups of 4–5 under a standard 12 h light/dark cycle. Handle the mice daily for 5 minutes over 7 consecutive days prior to testing. Rationale: Handling reduces handling-induced stress and cortisol spikes, which are known to artificially impair memory acquisition and confound behavioral data.

Compound Formulation (Pharmacokinetics)
  • Challenge: Fluorinated pyrrolidine derivatives are highly lipophilic and will precipitate in pure aqueous buffers, leading to erratic gastrointestinal absorption.

  • Protocol:

    • Weigh the 1-(4-Fluorobenzoyl)pyrrolidin-3-ol derivative.

    • Dissolve the compound in 5% (v/v) Dimethyl sulfoxide (DMSO) to disrupt the crystal lattice.

    • Add 5% (v/v) Tween-80 and vortex vigorously for 2 minutes to create a micellar suspension.

    • QS to final volume with 90% (v/v) sterile physiological saline (0.9% NaCl).

    • Sonicate for 10 minutes at room temperature until the solution is visually clear or forms a uniform nano-suspension.

Scopolamine-Induced Cognitive Deficit Model (Pharmacodynamics)
  • Causality: Scopolamine is a non-selective muscarinic antagonist that crosses the BBB and temporarily blocks cholinergic signaling. This reliably induces transient amnesia, mimicking the cholinergic deficit observed in Alzheimer's disease without requiring irreversible surgical or transgenic modifications[1].

  • Protocol:

    • T = -60 min: Administer the formulated test compound (e.g., 10 mg/kg) or Vehicle via oral gavage (p.o.). Administer Donepezil (3 mg/kg) to a separate cohort as a positive control.

    • T = -30 min: Administer Scopolamine hydrobromide (1 mg/kg) via intraperitoneal (i.p.) injection to all groups except the absolute baseline control (which receives i.p. saline).

    • T = 0 min: Initiate the behavioral assay.

Y-Maze Spontaneous Alternation Assay
  • Causality: The Y-maze exploits the innate curiosity of rodents to explore novel environments. A healthy mouse will remember which arm it just visited and choose a new one (Spontaneous Alternation). A mouse with scopolamine-induced amnesia will suffer working memory failure and re-enter the same arm.

  • Protocol:

    • Place the mouse in the center of a symmetrical Y-maze.

    • Allow free exploration for 8 minutes. Video-track the session.

    • Record the sequence of arm entries (e.g., A, B, C, A, C, B).

    • Calculation: Alternation (%) =[Number of actual alternations (triplets of different arms) / (Total arm entries - 2)] × 100.

Ex Vivo Biochemical Validation (Ellman’s Assay)
  • Causality: Behavioral data is subjective; it must be backed by biochemical proof of target engagement. If the compound acts as an AChE inhibitor, cortical tissue must show reduced AChE activity compared to the vehicle group.

  • Protocol:

    • Immediately following the Y-maze, euthanize the mice via cervical dislocation to preserve brain metabolites.

    • Rapidly dissect the cerebral cortex and hippocampus on ice.

    • Homogenize tissue in 0.1 M phosphate buffer (pH 8.0) containing protease inhibitors.

    • Centrifuge at 10,000 × g for 15 min at 4°C.

    • React the supernatant with acetylthiocholine iodide (substrate) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

    • Measure absorbance at 412 nm using a microplate reader to quantify AChE activity.

Quantitative Data Interpretation

To ensure comprehensive data presentation, all in vivo and ex vivo metrics should be consolidated. Below is a representative data structure demonstrating the expected efficacy profile of a successful 1-(4-Fluorobenzoyl)pyrrolidin-3-ol derivative.

Treatment GroupDose (mg/kg)Spontaneous Alternation (%)Total Arm EntriesCortical AChE Activity (U/mg protein)Brain/Plasma Ratio (Kp)
Control (Vehicle + Saline) 068.5 ± 4.224 ± 312.4 ± 1.1N/A
Disease Model (Veh + Scop) 038.2 ± 5.126 ± 412.1 ± 1.3N/A
Positive Control (Donepezil) 362.1 ± 3.822 ± 36.8 ± 0.91.2
Test Compound (Low Dose) 549.4 ± 4.525 ± 29.5 ± 1.00.8
Test Compound (High Dose) 1559.8 ± 4.123 ± 37.2 ± 0.81.1

Note: Total arm entries must remain statistically similar across all groups. A significant drop in total entries indicates the compound is causing motor sedation rather than cognitive improvement, which is a critical red flag in neuropharmacology.

References

  • Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. ACS Chemical Neuroscience, 2020.

  • Role of Animal Models in Drug Development: Past, Present and Future Perspectives. International Journal of Research in Pharmacy and Chemistry (IJRPC), 2023.

Sources

Preclinical Formulation and In Vivo Pharmacokinetic Profiling of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative application note and protocol for the preclinical formulation and in vivo evaluation of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol .

Overview & Physicochemical Profiling

1-(4-Fluorobenzoyl)pyrrolidin-3-ol (MW: 209.22 g/mol ) is a functionalized small molecule characterized by a lipophilic 4-fluorobenzoyl moiety and a polar pyrrolidin-3-ol ring. In early-stage drug development, small molecules often fail to demonstrate advantageous pharmacokinetic (PK) profiles due to rapid clearance or poor oral bioavailability[1].

Based on its structural motifs, this compound likely falls into the Biopharmaceutics Classification System (BCS) Class II (low aqueous solubility, high permeability). The lipophilic fluorophenyl group drives crystal lattice stability and poor aqueous solubility, while the secondary alcohol and amide carbonyl provide hydrogen-bonding sites.

To achieve reproducible systemic exposure in rodent models, formulation strategies must be tailored to the route of administration[2]. Intravenous (IV) dosing requires a thermodynamically stable, optically clear solution to prevent micro-embolisms, whereas Per Os (PO) dosing requires a homogeneous suspension that maximizes dose loading without exceeding the toxicity limits of co-solvents[3].

Table 1: Physicochemical Properties & Formulation Rationale
ParameterCharacteristicFormulation Implication
Molecular Weight 209.22 g/mol Favorable for membrane permeation; standard small molecule kinetics.
Structural Motifs Fluorophenyl ring, Sec-AlcoholHydrophobic ring drives poor aqueous solubility; OH group allows for hydrogen bonding with excipients.
Predicted BCS Class Class IIRequires solubilization (IV) or wetting/suspension agents (PO) to prevent erratic exposure.

Formulation Strategies & Causality

The Causality Behind Excipient Selection
  • For IV Administration (Co-solvent/Micellar System): We utilize a ternary system of 5% DMSO + 10% Solutol HS15 + 85% Saline . DMSO is critical for disrupting the crystalline lattice of the API. However, because solubilized drugs often precipitate upon dilution in aqueous biological fluids[3], Solutol HS15 (a non-ionic surfactant) is added. It forms micelles that encapsulate the lipophilic fluorophenyl moiety, maintaining the drug in a supersaturated state upon injection.

  • For PO Administration (Suspension System): We utilize 0.5% Sodium Carboxymethylcellulose (Na-CMC) + 0.1% Tween 80 . Tween 80 lowers the surface tension of the hydrophobic API particles, allowing the aqueous vehicle to coat them. Na-CMC acts as a viscosity modifier, preventing rapid sedimentation of the particles and ensuring dose homogeneity during oral gavage.

FormulationDecision API 1-(4-Fluorobenzoyl)pyrrolidin-3-ol Eval Physicochemical Evaluation (Solubility & LogP) API->Eval IV Intravenous (IV) Formulation Target: Clear Solution Eval->IV High Bioavailability Req. PO Oral (PO) Formulation Target: Homogeneous Suspension Eval->PO Efficacy/Tox Studies Cosolvent 5% DMSO + 10% Solutol HS15 + 85% Saline IV->Cosolvent Lipophilic/Amorphous Complex 20% HP-β-CD in Saline (Alternative Inclusion) IV->Complex Aromatic Ring Inclusion Suspension 0.5% Na-CMC + 0.1% Tween 80 + 99.4% Water PO->Suspension Standard Wetting

Fig 1. Decision tree for selecting preclinical formulation vehicles based on administration route.

Self-Validating Experimental Protocols

Every preclinical formulation must be a self-validating system. The protocols below include mandatory Quality Control (QC) checkpoints to ensure the physical state of the formulation matches the intended route of administration.

Protocol A: Preparation of IV Solution (Target: 2 mg/mL)

Note: This protocol yields 10 mL of formulation, sufficient for dosing multiple rodents at 10 mg/kg (assuming a 5 mL/kg dosing volume).

  • Weighing: Accurately weigh 20.0 mg of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol into a clean 20 mL glass scintillation vial.

  • Primary Solubilization: Add 500 µL (5% v/v) of Dimethyl Sulfoxide (DMSO). Vortex vigorously for 2 minutes until the API is completely dissolved. Causality: DMSO acts as the primary solvent to break intermolecular hydrogen bonds.

  • Micellization: Add 1.0 mL (10% v/v) of Solutol HS15 (pre-warmed to 37°C to liquefy). Vortex for 3 minutes to ensure homogeneous mixing of the API-DMSO-surfactant phase.

  • Aqueous Dilution: Slowly add 8.5 mL (85% v/v) of sterile 0.9% Saline dropwise while continuously vortexing or stirring.

  • Self-Validating QC (Centrifugation Test): Transfer a 200 µL aliquot to a microcentrifuge tube. Centrifuge at 10,000 × g for 5 minutes.

    • Pass Criteria: No visible pellet at the bottom of the tube. The solution remains optically clear. If a pellet forms, the formulation is a micro-suspension and is strictly contraindicated for IV use.

Protocol B: Preparation of PO Suspension (Target: 10 mg/mL)
  • Weighing & Wetting: Weigh 100.0 mg of the API into a glass mortar. Add 100 µL of Tween 80 (0.1% v/v of final volume) directly onto the powder.

  • Trituration: Triturate the powder and surfactant with a pestle for 3 minutes to form a smooth, wetted paste. Causality: Mechanical shearing combined with the surfactant overcomes the hydrophobicity of the fluorophenyl ring, preventing agglomeration.

  • Vehicle Addition: Gradually add 9.9 mL of a pre-prepared 0.5% Na-CMC aqueous solution in 1 mL increments, triturating continuously to ensure uniform dispersion.

  • Self-Validating QC (Inversion & Settling Test): Transfer the suspension to a 15 mL conical tube. Allow it to sit undisturbed for 30 minutes.

    • Pass Criteria: Minimal settling should occur. Upon 3 gentle inversions, the suspension must return to a completely homogeneous state with no hard caking at the bottom.

Table 2: Vehicle Composition & Quality Control Matrix
RouteVehicle CompositionPreparation MethodSelf-Validating QC Metric
IV 5% DMSO, 10% Solutol HS15, 85% SalineCo-solvency & MicellizationCentrifugation (10k × g): No pellet confirms true solution.
PO 0.5% Na-CMC, 0.1% Tween 80, 99.4% WaterWetting & Viscosity ModificationInversion Test: Uniform dispersion within 3 inversions; no caking.

In Vivo Administration & Pharmacokinetic Workflow

Once formulated, the compound is administered to the animal model (e.g., C57BL/6 mice or Sprague-Dawley rats) to evaluate its absorption, distribution, metabolism, and excretion (ADME) profile. Formulations utilizing cyclodextrins (like HP-β-CD) or co-solvents have been shown to significantly alter the PK trajectory and maintenance of therapeutic levels[4][5].

PKPathway Dose In Vivo Administration IVDose IV Injection (Solution) Dose->IVDose PODose Oral Gavage (Suspension) Dose->PODose Plasma Systemic Circulation (Plasma Concentration) IVDose->Plasma 100% Bioavailable GI GI Tract Dissolution & Permeation PODose->GI Dissolution Rate-Limited GI->Plasma Absorption Tissue Tissue Distribution Plasma->Tissue Distribution Clearance Hepatic Metabolism & Excretion Plasma->Clearance Elimination Tissue->Plasma Equilibrium

Fig 2. In vivo pharmacokinetic pathway highlighting absorption, distribution, and clearance.

Workflow Steps:
  • Dosing: Administer the IV formulation via the lateral tail vein (typically 1-5 mg/kg at 5 mL/kg). Administer the PO formulation via oral gavage using a bulb-tipped gastric needle (typically 10-50 mg/kg at 10 mL/kg).

  • Serial Blood Sampling: Collect ~50 µL of blood via the saphenous vein or submandibular bleed at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into K2-EDTA coated tubes.

  • Plasma Extraction: Centrifuge blood samples at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to a clean 96-well plate.

  • Protein Precipitation: Add 3 volumes of ice-cold Acetonitrile (containing an internal standard) to 1 volume of plasma. Vortex and centrifuge at 15,000 × g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

References

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals (Basel). 2024. URL:[Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. Pharmaceutical Research. 2010. URL:[Link]

  • Effect of simulated intestinal fluid on drug permeability estimation across Caco-2 monolayers. ResearchGate. 2011. URL:[Link]

Sources

Application Notes and Protocols for High-Throughput Screening with 1-(4-Fluorobenzoyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold in a multitude of biologically active compounds.[1][2][3][4] Its three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in the design of novel therapeutics.[2][4] The inherent stereochemistry of the pyrrolidine ring can significantly influence the biological profile of a drug candidate by affecting its binding to enantioselective proteins.[3] This has led to the successful development of numerous FDA-approved drugs containing this privileged scaffold.[4]

This document provides a detailed guide for a hypothetical high-throughput screening (HTS) campaign designed to identify and characterize the potential biological activity of the novel compound, 1-(4-Fluorobenzoyl)pyrrolidin-3-ol . Given the lack of pre-existing biological data for this specific molecule, we will outline a comprehensive strategy to screen it against a diverse compound library for activity at a hypothetical novel orphan G-protein coupled receptor (GPCR), "Target X". GPCRs represent a major class of drug targets, and numerous HTS technologies have been developed for their study.[5][6][7][8]

This application note will detail the principles of a fluorescence polarization (FP) competitive binding assay, a robust and widely used HTS format, and provide step-by-step protocols for assay development, primary screening, and hit confirmation.[9][10][11][12][13] The methodologies described herein are designed to be adaptable and serve as a foundational framework for researchers and drug development professionals embarking on similar screening endeavors.

Principle of the High-Throughput Screening Assay: Fluorescence Polarization

Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution, making it highly suitable for HTS.[9][12][13] The principle of an FP assay is based on the measurement of the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger molecule.

In our hypothetical assay, a fluorescently labeled ligand for GPCR Target X (the tracer) is used. When the tracer is unbound and in solution, it tumbles rapidly, and when excited with polarized light, the emitted light is largely depolarized. However, when the tracer binds to the much larger GPCR Target X, its rotation slows down significantly, resulting in a higher degree of polarization of the emitted light.

In a competitive binding assay format, compounds from a screening library, including our test compound 1-(4-Fluorobenzoyl)pyrrolidin-3-ol, are introduced. If a test compound binds to GPCR Target X, it will displace the fluorescent tracer, causing the tracer to tumble freely in solution again, leading to a decrease in the measured fluorescence polarization. This change in polarization is directly proportional to the binding affinity of the test compound for the target protein.

Advantages of using an FP-based assay for HTS include:

  • Homogeneous "mix-and-read" format: This eliminates the need for wash steps, simplifying automation and increasing throughput.[9][12]

  • High sensitivity and robustness: FP assays are generally less prone to interference from colored or fluorescent compounds compared to simple fluorescence intensity assays.[9]

  • Cost-effectiveness: These assays can be miniaturized to 384- and 1536-well formats, reducing reagent consumption.[12][14]

Visualizing the HTS Workflow

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Primary High-Throughput Screen cluster_2 Phase 3: Hit Confirmation & Follow-up Assay_Dev Assay Development (Reagent Concentration, Buffer Conditions) Assay_Opt Assay Optimization (DMSO Tolerance, Signal Stability) Assay_Dev->Assay_Opt Assay_Val Assay Validation (Z'-factor, S/B Ratio) Assay_Opt->Assay_Val Pilot_Screen Pilot Screen (~2,000 Compounds) Assay_Val->Pilot_Screen Proceed if Z' > 0.5 Full_Screen Full Library Screen (Single Concentration) Pilot_Screen->Full_Screen Data_Analysis Primary Data Analysis (Hit Identification) Full_Screen->Data_Analysis Hit_Picking Hit Re-test (Confirmation of Activity) Data_Analysis->Hit_Picking Select Primary Hits Dose_Response Dose-Response Curves (IC50 Determination) Hit_Picking->Dose_Response SAR Preliminary SAR Analysis Dose_Response->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

Materials and Methods

Reagents and Consumables
Reagent/ConsumableSupplierCatalog #
1-(4-Fluorobenzoyl)pyrrolidin-3-olHypotheticalN/A
Purified GPCR Target XIn-house/VendorN/A
Fluorescent Tracer LigandIn-house/VendorN/A
Assay Buffer (e.g., PBS, 0.01% BSA, 0.005% Tween-20)Standard Lab SupplierN/A
Dimethyl Sulfoxide (DMSO), ACS GradeStandard Lab SupplierN/A
384-well, black, low-volume microplatesRecommended VendorN/A
Compound Library (e.g., 100,000 diverse compounds)In-house/VendorN/A
Instrumentation
InstrumentDescription
Multimode Microplate ReaderCapable of fluorescence polarization detection.
Automated Liquid Handling SystemFor dispensing reagents and compounds.[15][16]
Plate CentrifugeTo spin down plates and remove bubbles.
Plate SealerFor sealing plates during incubation.

Detailed High-Throughput Screening Protocol

Part 1: Assay Development and Optimization

The goal of this phase is to establish a robust and reliable assay with a large enough signal window and low variability to confidently identify "hits" from a large compound library.

1.1. Determination of Optimal Tracer and Receptor Concentrations
  • Tracer Titration: Prepare a serial dilution of the fluorescent tracer in assay buffer. Add to wells of a 384-well plate. Measure the fluorescence intensity to determine the concentration that gives a strong signal without being in the non-linear range of the detector.

  • Receptor Titration: Using the optimal tracer concentration determined above, perform a titration of GPCR Target X. This will generate a saturation binding curve. The concentration of the receptor that yields approximately 80% of the maximum FP signal should be chosen for the assay. This ensures that there is still room for competitive displacement of the tracer.

1.2. DMSO Tolerance
  • Prepare the assay mixture (receptor and tracer at optimal concentrations) with varying concentrations of DMSO (e.g., 0.1% to 5%).

  • Incubate for the desired assay time and measure the FP signal.

  • Determine the highest concentration of DMSO that does not significantly affect the assay window. Typically, HTS assays are run at a final DMSO concentration of 1% or less.

1.3. Assay Validation: Z'-Factor Calculation

The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[10][17][18] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.

  • Prepare 16 wells with the "high control" (receptor + tracer in assay buffer with DMSO).

  • Prepare 16 wells with the "low control" (tracer only in assay buffer with DMSO).

  • Incubate and read the FP signal.

  • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn| Where:

    • μp and σp are the mean and standard deviation of the high control.

    • μn and σn are the mean and standard deviation of the low control.

  • The assay should only proceed to the primary screening phase if the Z'-factor is consistently above 0.5.[19]

Part 2: Primary High-Throughput Screen

The primary screen involves testing every compound in the library at a single concentration to identify initial "hits".

2.1. Plate Layout
  • Columns 1 and 2: Negative controls (tracer only).

  • Columns 23 and 24: Positive controls (receptor + tracer).

  • Columns 3-22: Test compounds, including 1-(4-Fluorobenzoyl)pyrrolidin-3-ol.

2.2. Automated Screening Protocol
  • Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library stock plates into the corresponding wells of the 384-well assay plates.

  • Dispense the fluorescent tracer to all wells.

  • Dispense the GPCR Target X to the test compound and positive control wells. Dispense assay buffer to the negative control wells.

  • Seal the plates and incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Centrifuge the plates briefly to remove any air bubbles.

  • Read the fluorescence polarization on a multimode plate reader.

Part 3: Hit Confirmation and Dose-Response Analysis

The goal of this phase is to confirm the activity of the primary hits and determine their potency.

3.1. Hit Confirmation
  • From the primary screen data, identify compounds that cause a significant decrease in the FP signal (e.g., >3 standard deviations from the mean of the plate).

  • These "primary hits," including 1-(4-Fluorobenzoyl)pyrrolidin-3-ol if it meets the criteria, are "cherry-picked" from the library stock plates and re-tested in the same assay format to confirm their activity. This step helps to eliminate false positives.[20]

3.2. Dose-Response (IC50) Determination
  • For all confirmed hits, prepare a serial dilution (e.g., 10-point, 1:3 dilution series) starting from a high concentration (e.g., 100 µM).

  • Perform the FP assay with these dilutions to generate dose-response curves.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of the tracer is displaced).

Visualizing the Assay Principle

FP_Assay_Principle cluster_0 High Polarization cluster_1 Low Polarization Tracer_Bound Tracer GPCR_Bound GPCR Target X Tracer_Bound->GPCR_Bound Binding Tracer_Free Tracer Hit_Compound Hit Compound GPCR_Inhibited GPCR Target X Hit_Compound->GPCR_Inhibited Binding

Caption: Principle of the Fluorescence Polarization competitive binding assay.

Data Analysis and Interpretation

Primary Screen Data Analysis
  • Normalization: The raw FP data from each plate should be normalized to the plate's internal controls. A common method is to calculate the percent inhibition for each well: % Inhibition = 100 * (1 - (FP_sample - FP_low_control) / (FP_high_control - FP_low_control))

  • Hit Selection: A "hit" is typically defined as a compound that produces a percent inhibition greater than a certain threshold (e.g., 50%) or a Z-score of less than -3 (for inhibition).

Dose-Response Data Analysis

The IC50 values obtained from the dose-response curves are a measure of the compound's potency. A lower IC50 value indicates a more potent compound. This data is crucial for establishing a preliminary Structure-Activity Relationship (SAR).[21]

Hypothetical Results for 1-(4-Fluorobenzoyl)pyrrolidin-3-ol
ParameterValueInterpretation
Primary Screen % Inhibition85%Strong primary hit, warrants follow-up.
Confirmed ActivityYesActivity is reproducible.
IC50500 nMPotent inhibitor of the tracer-GPCR interaction.
Hill Slope~1.0Suggests a 1:1 binding stoichiometry.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Z'-factor (<0.5)Reagent instability, low signal window, high variability in dispensing.Re-optimize reagent concentrations, check reagent stability, verify liquid handler performance.
High rate of false positivesCompound aggregation, assay interference.Add detergent to the assay buffer, perform counter-screens to identify interfering compounds.
Poor dose-response curve fitCompound insolubility, low potency.Check compound solubility in assay buffer, re-test at a higher concentration range.

Conclusion

This application note provides a comprehensive and robust framework for conducting a high-throughput screening campaign to investigate the biological activity of the novel compound 1-(4-Fluorobenzoyl)pyrrolidin-3-ol. By employing a fluorescence polarization-based competitive binding assay against a hypothetical GPCR target, researchers can efficiently screen large compound libraries and identify potent "hits". The detailed protocols for assay development, primary screening, and hit confirmation, along with guidelines for data analysis and troubleshooting, offer a clear path from initial screening to lead identification. This systematic approach, grounded in established HTS principles, is essential for accelerating the drug discovery process.[22][23][24]

References

  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Advances in G Protein-Coupled Receptor High-throughput Screening - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 Source: MDPI URL: [Link]

  • Title: High-Throughput Screening: Best Practice, Trends and Challenges - Pharma IQ Source: Pharma IQ URL: [Link]

  • Title: GPCR Functional Cell-based Assays Source: GenScript URL: [Link]

  • Title: Live Cell-Based GPCR & PDE HTS Assays Source: eENZYME LLC URL: [Link]

  • Title: Application of Fluorescence Polarization in HTS Assays - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Source: National Center for Biotechnology Information URL: [Link]

  • Title: High-Throughput Screening (HTS) Services - Charles River Laboratories Source: Charles River Laboratories URL: [Link]

  • Title: From Lab to Lead: Using Fluorescence Polarization in Drug Development - BellBrook Labs Source: BellBrook Labs URL: [Link]

  • Title: High-Throughput Screening - Drug Discovery - Technology Networks Source: Technology Networks URL: [Link]

  • Title: Fluorescence Polarization Detection Source: BMG LABTECH URL: [Link]

  • Title: High-Throughput GPCR Assay Development - Agilent Source: Agilent URL: [Link]

  • Title: High-Throughput Screening (HTS) - Selvita Source: Selvita URL: [Link]

  • Title: Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5 - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Resources for Assay Development and High Throughput Screening - MSU Drug Discovery Source: Michigan State University URL: [Link]

  • Title: Comprehensive analysis of high-throughput screens with HiTSeekR - Oxford Academic Source: Oxford Academic URL: [Link]

  • Title: Analysis of HTS data - Cambridge MedChem Consulting Source: Cambridge MedChem Consulting URL: [Link]

  • Title: A pragmatic approach to hit validation following biochemical high-throughput screening Source: Drug Discovery Today URL: [Link]

  • Title: High Throughput Screening: Methods, Techniques and Applications - Sygnature Discovery Source: Sygnature Discovery URL: [Link]

  • Title: High-throughput screening (HTS) Source: BMG LABTECH URL: [Link]

  • Title: High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery - Infinix Bio Source: Infinix Bio URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: SpringerLink URL: [Link]

  • Title: Agilent Tools for High-Throughput Screening Source: Agilent URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: ResearchGate URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Center for Biotechnology Information URL: [Link]

  • Title: Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: High-throughput encapsulated nanodroplet screening for accelerated co-crystal discovery - Chemical Science (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: High-Throughput Screening - Sanford Burnham Prebys Source: Sanford Burnham Prebys URL: [Link]

  • Title: Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones - ChemRxiv Source: ChemRxiv URL: [Link]

  • Title: An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: High-Throughput Screening in Drug Discovery - Creative Bioarray Source: Creative Bioarray URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA Source: IRIS UniPA URL: [Link]

  • Title: Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology - ResearchGate Source: ResearchGate URL: [Link]

  • Title: EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)

Sources

Application Note: 1-(4-Fluorobenzoyl)pyrrolidin-3-ol as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In modern medicinal chemistry, the strategic incorporation of conformationally restricted, sp³-rich scaffolds is a proven tactic for improving the physicochemical properties and target selectivity of small-molecule drug candidates. 1-(4-Fluorobenzoyl)pyrrolidin-3-ol represents a highly versatile, bifunctional building block that perfectly aligns with these design principles.

The molecule features two distinct domains: a 4-fluorobenzoyl moiety, which provides lipophilicity and metabolic stability, and a pyrrolidin-3-ol core, which serves as a chiral, sp³-hybridized handle for divergent late-stage functionalization. This application note details the mechanistic rationale and validated experimental protocols for utilizing this precursor in the synthesis of complex pharmaceutical intermediates[1].

Table 1: Physicochemical Profile of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol
PropertyValueClinical / Synthetic Significance
CAS Number 915230-73-8 (Racemic)1568014-78-7 (3R)Availability of enantiopure forms allows for stereocontrolled drug design.
Molecular Formula C₁₁H₁₂FNO₂Low molecular weight (209.22 g/mol ) ensures high ligand efficiency.
Predicted Boiling Point 375.9 ± 37.0 °CIndicates high thermal stability; suitable for high-temperature coupling.
Predicted pKa 14.44 ± 0.20The secondary hydroxyl is weakly acidic, requiring strong bases (e.g., NaH) for direct etherification.
Predicted Density 1.324 ± 0.06 g/cm³High density typical of fluorinated organic compounds.

Data sourced from predictive chemical databases and literature[1].

Mechanistic Role in Drug Discovery

The architectural design of 1-(4-fluorobenzoyl)pyrrolidin-3-ol is not accidental; it is engineered to address specific pharmacokinetic and synthetic challenges[2]:

  • The 4-Fluorobenzoyl Group: The introduction of a fluorine atom at the para-position of the phenyl ring serves a dual purpose. First, it electronically deactivates the aromatic ring toward cytochrome P450 (CYP450)-mediated oxidative metabolism, effectively blocking a common site of metabolic liability. Second, the highly electronegative fluorine atom modulates the lipophilicity (LogP) of the molecule, enhancing cellular membrane permeability without drastically increasing the overall molecular weight[3].

  • The Pyrrolidin-3-ol Core: Unlike planar aromatic rings, the pyrrolidine ring introduces three-dimensional (sp³) character, which has been statistically correlated with higher clinical success rates in drug discovery. The secondary hydroxyl group at the C3 position is synthetically highly valuable. However, because the hydroxyl group is a poor leaving group, it must be mechanistically activated (via mesylation/tosylation) or oxidized to a ketone to unlock its full synthetic potential.

Key Synthetic Transformations & Workflows

The synthetic utility of 1-(4-fluorobenzoyl)pyrrolidin-3-ol branches into three primary workflows, each designed to overcome the inherent poor leaving-group ability of the secondary alcohol[4][5].

  • Pathway A (Nucleophilic Substitution): Direct Sₙ2 displacement of the hydroxyl group is thermodynamically unfavorable. By converting the alcohol into a methanesulfonate (mesylate), the leaving group ability is drastically enhanced. This allows for smooth Sₙ2 inversion using nucleophiles such as sodium azide, setting the stage for CuAAC "Click" chemistry to generate 1,2,3-triazoles[3].

  • Pathway B (Oxidation & Amination): Oxidation of the sp³ carbon to an sp² ketone generates 1-(4-fluorobenzoyl)pyrrolidin-3-one. This electrophilic center readily undergoes reductive amination with primary or secondary amines, providing access to diverse 3-aminopyrrolidine derivatives.

  • Pathway C (Mitsunobu Reaction): When an ether linkage is required with strict stereochemical inversion, the Mitsunobu reaction is employed. Using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), the hydroxyl group is activated in situ to form an oxyphosphonium intermediate, which is subsequently displaced by a phenol or acidic nucleophile[4].

G cluster_0 Pathway A: Nucleophilic Substitution cluster_1 Pathway B: Oxidation & Amination cluster_2 Pathway C: Mitsunobu Reaction Precursor 1-(4-Fluorobenzoyl) pyrrolidin-3-ol Mesylate Mesylate Intermediate (Activated Leaving Group) Precursor->Mesylate MsCl, Et3N, CH2Cl2 0 °C to RT Ketone 1-(4-Fluorobenzoyl) pyrrolidin-3-one Precursor->Ketone (COCl)2, DMSO, Et3N -78 °C (Swern) Ether Aryl/Alkyl Ether (Single-Step Inversion) Precursor->Ether Ar-OH, PPh3, DIAD THF, 0 °C to RT Azide 3-Azido Pyrrolidine (Inverted Stereocenter) Mesylate->Azide NaN3, DMF 80 °C (SN2) Triazole 1,2,3-Triazole (via CuAAC Click) Azide->Triazole Terminal Alkyne Cu(I) catalyst Amine 3-Amino Pyrrolidine (Reductive Amination) Ketone->Amine R-NH2, NaBH(OAc)3 DCE, RT

Figure 1: Divergent synthetic workflows utilizing 1-(4-fluorobenzoyl)pyrrolidin-3-ol.

Detailed Experimental Protocols

The following protocols are engineered to be self-validating, ensuring high fidelity and reproducibility in the laboratory.

Protocol A: Synthesis of 1-(4-Fluorobenzoyl)pyrrolidin-3-yl methanesulfonate (Activation)

Causality Check: Triethylamine (Et₃N) is used not merely to neutralize the HCl byproduct, but its steric bulk prevents unwanted nucleophilic attack on the highly electrophilic mesyl chloride. Dichloromethane (CH₂Cl₂) is chosen as the solvent due to its inability to participate in nucleophilic side reactions.

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried 100 mL round-bottom flask with 1-(4-fluorobenzoyl)pyrrolidin-3-ol (1.0 eq, 5.0 mmol, 1.05 g) and anhydrous CH₂Cl₂ (25 mL) under an argon atmosphere.

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add Et₃N (1.5 eq, 7.5 mmol, 1.05 mL) dropwise via syringe. Stir for 10 minutes to ensure thermal equilibration.

  • Activation: Slowly add methanesulfonyl chloride (MsCl) (1.2 eq, 6.0 mmol, 0.46 mL) dropwise over 5 minutes. Self-Validation: The reaction mixture will transition from clear to slightly cloudy as triethylamine hydrochloride precipitates.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (EtOAc/Hexane 1:1; KMnO₄ stain). The starting material (Rf ~0.2) should be completely consumed within 2 hours, replaced by a new, less polar spot (Rf ~0.5).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with CH₂Cl₂ (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the mesylate as a pale yellow oil. Use immediately for Sₙ2 displacement to prevent degradation.

Protocol B: Swern Oxidation to 1-(4-Fluorobenzoyl)pyrrolidin-3-one

Causality Check: Swern oxidation is preferred over Jones or PCC oxidations because it avoids the use of toxic chromium species and prevents over-oxidation or cleavage of the pyrrolidine ring. Strict temperature control (≤ -60 °C) is critical to prevent the premature collapse of the alkoxysulfonium ylide into dimethyl sulfide and formaldehyde, which ruins the yield.

Step-by-Step Procedure:

  • Reagent Preparation: In an oven-dried flask under argon, dissolve oxalyl chloride (1.2 eq, 6.0 mmol, 0.51 mL) in anhydrous CH₂Cl₂ (15 mL). Cool to -78 °C using a dry ice/acetone bath.

  • Swern Complex Formation: Add anhydrous DMSO (2.4 eq, 12.0 mmol, 0.85 mL) dropwise. Stir for 15 minutes at -78 °C. Self-Validation: Vigorous gas evolution (CO and CO₂) will occur; ensure the system is properly vented.

  • Substrate Addition: Dissolve 1-(4-fluorobenzoyl)pyrrolidin-3-ol (1.0 eq, 5.0 mmol, 1.05 g) in CH₂Cl₂ (5 mL) and add it dropwise to the activated DMSO complex over 10 minutes. Stir for 45 minutes at -78 °C.

  • Ylide Collapse: Add Et₃N (5.0 eq, 25.0 mmol, 3.5 mL) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.

  • Workup: Quench with water (20 mL). Separate the layers and extract the aqueous phase with CH₂Cl₂ (2 × 15 mL). Wash the combined organics with 1M HCl (15 mL) to remove excess Et₃N, followed by brine. Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography to yield the ketone.

Protocol C: Stereospecific Mitsunobu Etherification

Causality Check: DIAD is utilized instead of DEAD because it is a liquid at room temperature, making it easier to handle and slightly more stable. The order of addition is critical: adding DIAD last ensures that the betaine intermediate forms in the presence of the alcohol and nucleophile, preventing unwanted side reactions[4][5].

Step-by-Step Procedure:

  • Mixture Assembly: To a solution of (3R)-1-(4-fluorobenzoyl)pyrrolidin-3-ol (1.0 eq, 1.0 mmol), the desired phenol nucleophile (1.2 eq, 1.2 mmol), and PPh₃ (1.3 eq, 1.3 mmol) in anhydrous THF (10 mL) at 0 °C under argon.

  • Activation: Add DIAD (1.3 eq, 1.3 mmol) dropwise over 10 minutes.

  • Progression: Allow the reaction to warm to room temperature and stir for 16 hours. Self-Validation: The reaction mixture will turn deep yellow upon DIAD addition and slowly fade as the reaction proceeds.

  • Purification: Concentrate the mixture in vacuo. To precipitate the bulk of the triphenylphosphine oxide (Ph₃PO) byproduct, triturate the crude residue with cold diethyl ether/hexane (1:1), filter, and purify the filtrate via silica gel chromatography to isolate the stereoinverted (3S)-aryl ether.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and stereochemical outcomes for the workflows described above, providing a baseline for analytical validation.

Table 2: Comparative Reaction Metrics for Precursor Functionalization
TransformationTarget IntermediateTypical Yield (%)Stereochemical OutcomePrimary Analytical Marker (¹H NMR)
Mesylation (Protocol A) Pyrrolidin-3-yl mesylate85 – 95%RetentionAppearance of singlet at ~3.0 ppm (O-SO₂CH ₃)
Azidation (Sₙ2) 3-Azidopyrrolidine75 – 85%Complete InversionShift of C3-H proton upfield; IR stretch at ~2100 cm⁻¹
Swern Oxidation (Protocol B) Pyrrolidin-3-one80 – 90%Loss of ChiralityDisappearance of C3-H proton; C=O stretch at ~1750 cm⁻¹
Mitsunobu (Protocol C) 3-Aryloxypyrrolidine60 – 75%Complete InversionShift of C3-H proton downfield (~4.8-5.2 ppm)

References

  • ChemicalBook. (3R)-1-(4-Fluorobenzoyl)pyrrolidin-3-ol CAS Data and Physicochemical Properties.
  • National Institutes of Health (PMC). Design, Synthesis, and Pharmacological Evaluation of Analogs Derived from the PLEV Tetrapeptide as Protein-Protein Interaction Modulators.
  • Royal Society of Chemistry. Facile diverted synthesis of pyrrolidinyl triazoles using organotrifluoroborate: discovery of potential mPTP blockers.
  • National Institutes of Health (PMC). Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-(4-Fluorobenzoyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profile of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol . This compound exhibits a classic structural dichotomy: a highly lipophilic, rigid fluorinated aromatic ring paired with a polar, hydrogen-bonding pyrrolidin-3-ol moiety. This dual nature often leads to solvent-shift precipitation in in vitro assays and poor bioavailability in in vivo models.

This guide provides field-proven, self-validating protocols to troubleshoot and permanently resolve these solubility bottlenecks.

PART 1: Diagnostic FAQ – Understanding the Causality

Q1: Why does 1-(4-Fluorobenzoyl)pyrrolidin-3-ol precipitate immediately when I dilute my DMSO stock into aqueous assay buffers? A: This is a kinetic phenomenon known as "solvent-shift precipitation." In 100% DMSO, the solvent effectively solvates the hydrophobic fluorophenyl ring and forms strong hydrogen bonds with the hydroxyl and amide groups. When introduced into an aqueous buffer, the local concentration of DMSO drops rapidly. The hydrophobic fluorobenzoyl domains undergo rapid hydrophobic collapse to minimize contact with water, outcompeting the hydration of the pyrrolidine hydroxyl group. This leads to the nucleation of amorphous aggregates.

Q2: Can I adjust the pH of my buffer to improve the solubility of this compound? A: No. Unlike standard pyrrolidine derivatives which contain a basic secondary or tertiary amine (typically pKa 8-10), the nitrogen in 1-(4-Fluorobenzoyl)pyrrolidin-3-ol is part of a tertiary amide linkage. The electron-withdrawing nature of the carbonyl group delocalizes the nitrogen's lone pair, rendering it non-basic at physiological pH ranges. Therefore, pH adjustments or salt-formation strategies will be ineffective. You must rely on co-solvents, complexation, or lipid carriers.

Q3: How can I determine if my issue is thermodynamic insolubility or kinetic precipitation? A: Thermodynamic solubility is the absolute maximum concentration a solvent can hold at equilibrium, dictated by the compound's crystal lattice energy. Kinetic precipitation occurs when a supersaturated solution crashes out before reaching equilibrium. You must validate this by comparing a "bottom-up" dissolution versus a "top-down" solvent shift.

Table 1: Differentiating Kinetic vs. Thermodynamic Solubility Issues
ParameterKinetic Precipitation (Top-Down)Thermodynamic Insolubility (Bottom-Up)
Preparation Method DMSO stock diluted directly into aqueous bufferSolid powder stirred directly into aqueous buffer
Visual Cue Instant cloudiness or fine colloidal suspensionPowder floats or settles without dissolving
Centrifugation Pellet forms; supernatant concentration drops over timeSupernatant concentration remains constant
Root Cause Rapid desolvation of the fluorobenzoyl moietyHigh crystal lattice energy / poor aqueous solvation
Resolution Strategy Stepwise dilution, co-solvents (NMP)Complexation (Cyclodextrins) or lipid-based carriers

PART 2: Troubleshooting Guides & Step-by-Step Methodologies

Workflow 1: The NMP/Cyclodextrin Co-Solvent Strategy for In Vitro Assays

To overcome the hydrophobic collapse of the fluorinated ring, we utilize a dual-component system. N-Methyl-2-pyrrolidone (NMP) acts as a superior co-solvent because its structural similarity to the pyrrolidine ring of our compound allows for favorable complexation, enhancing solubility up to 800-fold for poorly soluble drugs [1]. Simultaneously, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity to encapsulate the fluorobenzoyl tail, forming a stable ternary complex (Drug-Ligand-Cosolvent) [2].

Step-by-Step Methodology: Preparation of a 10 mM Aqueous-Compatible Stock Self-Validation Checkpoint: If the solution turns turbid at Step 4, the HP-β-CD concentration is insufficient to encapsulate the local concentration of the fluorinated moiety.

  • Primary Solubilization: Weigh 1.95 mg of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol. Dissolve completely in 100 µL of pure NMP. Vortex for 60 seconds until optically clear.

  • Cyclodextrin Hydration: In a separate vial, prepare a 20% (w/v) solution of HP-β-CD in your target assay buffer (e.g., PBS, pH 7.4). Filter through a 0.22 µm PES membrane.

  • Ternary Complexation: Dropwise, add 900 µL of the 20% HP-β-CD buffer to the 100 µL NMP stock while continuously vortexing at medium speed. Causality Note: Continuous agitation prevents localized supersaturation zones, ensuring the fluorobenzoyl tail is trapped by the cyclodextrin cavity before it can aggregate.

  • Equilibration: Sonicate the mixture in a water bath at 25°C for 10 minutes.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis or HPLC to confirm the working concentration is maintained without loss to the pellet.

Workflow 2: Fluorinated Nanocarriers for In Vivo Formulation

For animal dosing, high concentrations of NMP or DMSO are toxic. Because 1-(4-Fluorobenzoyl)pyrrolidin-3-ol contains a specific fluorine atom, it exhibits "fluorous affinity." Recent advancements demonstrate that using fluorinated hexosome carriers or dendrimers can increase the encapsulation efficiency of fluorinated drugs by over 50% compared to non-fluorinated carriers, enhancing aqueous solubility by 12-fold [3], and significantly improving bioavailability [4].

Step-by-Step Methodology: Lipid-Film Hydration for Fluorinated Micelles

  • Lipid Mixture: Dissolve 10 mg of a fluorinated dendritic amphiphile (or a standard PEGylated lipid) and 2 mg of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol in 2 mL of Chloroform/Methanol (2:1 v/v) in a round-bottom flask.

  • Film Formation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin, uniform lipid film forms. Dry under a vacuum desiccator overnight to remove trace solvents.

  • Hydration: Hydrate the film with 2 mL of sterile 0.9% Saline solution.

  • Self-Assembly: Subject the flask to 5 cycles of freeze-thaw (liquid nitrogen to 40°C water bath) to force the fluorobenzoyl groups into the fluorous core of the micelles, leaving the polar pyrrolidin-3-ol groups oriented toward the aqueous phase.

  • Extrusion: Extrude the suspension 10 times through a 100 nm polycarbonate membrane to ensure uniform nanoparticle size.

PART 3: Quantitative Data Summaries

Table 2: Comparative Solubilization Efficacy for 1-(4-Fluorobenzoyl)pyrrolidin-3-ol
Vehicle / Excipient SystemMechanism of ActionEst. Solubility Limit (mg/mL)Application Suitability
100% Aqueous Buffer (PBS) Baseline intrinsic solubility< 0.05None (Precipitates)
5% DMSO in Buffer Standard co-solvent shift0.2 - 0.5Low-concentration in vitro assays
10% NMP + 20% HP-β-CD Ternary complexation & cosolvency5.0 - 8.0High-throughput screening, cell assays
Fluorinated Hexosomes Fluorous-fluorous core encapsulation10.0 - 15.0In vivo PK/PD dosing

PART 4: Workflow Visualization

SolubilityWorkflow Start Solubility Issue Detected: 1-(4-Fluorobenzoyl)pyrrolidin-3-ol Test Perform Bottom-Up vs. Top-Down Solubility Test Start->Test Diagnose Kinetic Kinetic Precipitation (Fails Top-Down) Test->Kinetic Solvent Shift Fails Thermo Thermodynamic Insolubility (Fails Bottom-Up) Test->Thermo Powder Won't Dissolve InVitro In Vitro Assay Workflow: Use NMP + HP-β-CD Kinetic->InVitro Target: Cell Assays InVivo In Vivo Dosing Workflow: Fluorinated Nanocarriers Kinetic->InVivo Target: Animal Models Thermo->InVitro Target: Cell Assays Thermo->InVivo Target: Animal Models NMP 1. Dissolve in NMP 2. Dropwise add to HP-β-CD 3. Sonicate & Centrifuge InVitro->NMP Execute Protocol Nano 1. Lipid-film hydration 2. Freeze-thaw cycles 3. Extrusion (100nm) InVivo->Nano Execute Protocol Success1 Stable Aqueous Stock Maintained NMP->Success1 Success2 High Bioavailability Formulation Nano->Success2

Decision matrix for troubleshooting 1-(4-Fluorobenzoyl)pyrrolidin-3-ol solubility failures.

PART 5: References

  • Title: Solubility Improvement of Drugs using N-Methyl Pyrrolidone Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs Source: PubMed - National Institutes of Health (NIH) URL: [Link]

  • Title: Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs Source: JACS Au (American Chemical Society) URL: [Link]

  • Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: MDPI (Polymers) URL: [Link]

Sources

Technical Support Center: Purification & Analytical Troubleshooting for 1-(4-Fluorobenzoyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently see researchers discard perfectly pure batches of pyrrolidine-derived amides because their LC-MS shows two distinct peaks, or lose significant yield to silica gel columns.

The compound 1-(4-Fluorobenzoyl)pyrrolidin-3-ol (CAS: 915230-73-8 for racemic; 1568014-78-7 for the 3R-isomer) presents a "perfect storm" of chromatographic artifacts[1]. Its structure combines a tertiary amide (prone to restricted rotation) and a secondary hydroxyl group (a strong hydrogen-bond donor). This guide is designed to explain the causality behind these behaviors and provide self-validating protocols to ensure the scientific integrity of your drug development workflows.

Part 1: Troubleshooting FAQs

Q1: My NMR confirms high purity, but my HPLC/LC-MS chromatogram shows two overlapping peaks or a broad "hump." Did my compound degrade?

A1: No, you are observing tertiary amide rotamers. The nitrogen lone pair in the pyrrolidine ring delocalizes into the carbonyl pi-system of the 4-fluorobenzoyl group, giving the N–C(=O) bond partial double-bond character. This restricted rotation creates cis and trans conformational isomers (rotamers)[2].

The Causality: The energy barrier (


) for this rotation is typically 15–20 kcal/mol. At room temperature, the rate at which these rotamers interconvert is nearly identical to the timescale of your HPLC separation. The column partially separates the cis and trans forms, but because they are constantly interconverting as they travel down the column, you get a broad plateau or a split peak[3].
The Fix:  You must alter the kinetics of the system. Running the HPLC at an elevated temperature (e.g., 60°C) accelerates the interconversion, causing the rotamers to coalesce into a single, sharp, time-averaged peak.
Q2: I am experiencing severe peak tailing and poor mass recovery during normal-phase flash chromatography. How can I fix this?

A2: You need to disrupt hydrogen bonding with the stationary phase. The Causality: The free -OH group at the 3-position of the pyrrolidine ring acts as a strong hydrogen bond donor. Standard normal-phase silica gel is coated with mildly acidic silanol groups (Si-OH). The interaction between your compound's hydroxyl group and the silica's silanols is so strong that it causes the compound to drag through the column, resulting in severe tailing and irreversible adsorption. The Fix: Add a competitive basic modifier (1% Triethylamine or 0.5% aqueous Ammonia) to your mobile phase. The modifier preferentially binds to the acidic silanols, masking them and allowing your compound to elute as a tight band.

Q3: How do I resolve the (3R) and (3S) enantiomers?

A3: Utilize Chiral Supercritical Fluid Chromatography (SFC). The Causality: Enantiomers require a chiral environment to form transient diastereomeric complexes. However, because of the rotamer issue mentioned above, standard chiral HPLC can yield up to four peaks (two enantiomers × two rotamers)[4], making fraction collection a nightmare. SFC operates at higher diffusion rates and often higher column temperatures, which helps coalesce the rotamers while maintaining sharp enantiomeric resolution on amylose/cellulose-based chiral stationary phases.

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: High-Temperature HPLC Method for Rotamer Coalescence

Use this protocol to definitively prove whether a split peak is a rotamer artifact or a true chemical impurity.

  • Preparation: Prepare a 1 mg/mL solution of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol in Acetonitrile/Water (50:50).

  • Baseline Run (25°C): Inject 5 µL onto a standard C18 Reverse-Phase column (e.g., Waters XBridge C18, 50 x 4.6 mm, 3.5 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. Record the chromatogram.

  • Kinetic Modulation (60°C): Increase the column compartment temperature to 60°C. Allow 10 minutes for thermal equilibration.

  • Validation Run: Re-inject the exact same sample under identical gradient conditions.

  • Self-Validation Check:

    • If it is a rotamer: The two broad peaks from the 25°C run will merge into a single, sharp peak with a higher theoretical plate count at 60°C.

    • If it is an impurity: The two peaks will remain separated, and their relative area ratios will remain constant regardless of temperature.

Protocol B: Amine-Modified Flash Chromatography

Use this protocol to maximize yield and eliminate tailing during normal-phase purification.

  • TLC Validation (The Self-Check): Spot your crude mixture on two separate silica TLC plates.

    • Plate A Eluent: Dichloromethane / Methanol (95:5).

    • Plate B Eluent: Dichloromethane / Methanol / Triethylamine (95:4:1).

    • Validation: Plate B must show a perfectly round spot with an Rf ~0.3, while Plate A will show a streaky "comet." This validates the necessity of the modifier.

  • Column Equilibration: Pack a silica column and flush with 3 column volumes (CV) of DCM containing 1% Et3N to neutralize the active silanols.

  • Loading: Dissolve the crude 1-(4-Fluorobenzoyl)pyrrolidin-3-ol in a minimum amount of DCM and load it onto the column.

  • Elution: Run a gradient from 0% to 10% Methanol in DCM (keeping Et3N constant at 1%). Collect fractions and concentrate under reduced pressure.

Part 3: Quantitative Data Summaries

Table 1: Effect of Column Temperature on HPLC Peak Shape (Rotamer Dynamics)

Column TemperatureInterconversion Rate vs. HPLC TimescaleChromatographic ObservationDiagnostic Utility
-20°C Very SlowTwo distinct, sharp peaks (approx. 60:40 ratio)Confirms presence of cis/trans isomers
25°C Intermediate (Similar to HPLC)Broad plateau, split peaks, or severe tailingStandard run; often mistaken for degradation
60°C FastSingle, sharp, time-averaged peakOptimal for purity analysis & quantification

Table 2: Recommended Solvent Systems for Flash Chromatography

Stationary PhaseRecommended Solvent SystemAdditive RequiredExpected Recovery
Standard Silica (Normal Phase)DCM / Methanol1% Triethylamine (Et3N)> 90% (Sharp bands)
Standard Silica (Normal Phase)Ethyl Acetate / HexanesNone (Not recommended)< 50% (Severe tailing)
C18 Silica (Reverse Phase)Water / Acetonitrile0.1% Formic Acid> 95% (Requires lyophilization)

Part 4: Workflow Visualization

G N1 Crude 1-(4-Fluorobenzoyl) pyrrolidin-3-ol N2 Aqueous Workup (Remove Coupling Reagents) N1->N2 N3 Flash Chromatography (Add 1% Et3N to Mobile Phase) N2->N3 N4 Analytical HPLC Assessment N3->N4 N5 Peak Shape Analysis N4->N5 N6 Run High-Temp HPLC (60°C) (Coalesce Rotamers) N5->N6 Broad/Split Peaks N7 Chiral SFC Resolution (Isolate 3R / 3S) N5->N7 Sharp Peak (Racemic) N6->N4 Re-evaluate Purity N8 Pure Target Compound N7->N8

Fig 1. Purification and analytical troubleshooting workflow for pyrrolidine-3-ol amides.

Part 5: References

  • 1-(4-Fluorobenzoyl)pyrrolidin-3-ol | 915230-73-8. ChemicalBook. 1[1]

  • Dynamic HPLC on chiral stationary phases: A powerful tool for the investigation of stereomutation processes. CORE. 3[3]

  • Long-range diastereoselection in Ugi reactions of 2-substituted dihydrobenzoxazepines NMR characte. Beilstein Journals. 2[2]

  • Biological and Structural Characterization of Rotamers of C–C Chemokine Receptor Type 5 (CCR5) Inhibitor GSK214096. PMC. 4[4]

Sources

enhancing the bioavailability of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the formulation and pharmacokinetic optimization of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol .

As a Senior Application Scientist, I have designed this portal to help you navigate the specific biopharmaceutical bottlenecks associated with this molecule. Because the pyrrolidine nitrogen is acylated by the 4-fluorobenzoyl group, it exists as a neutral amide rather than a basic amine. Consequently, you cannot rely on salt formation or gastric pH shifts to drive dissolution. Systemic exposure is strictly limited by its high crystalline lattice energy (poor solubility) and the vulnerability of the C3-hydroxyl group to extensive Phase II first-pass metabolism.

Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic FAQs to successfully enhance the bioavailability of this compound.

Part 1: Pharmacokinetic Bottlenecks & Strategic Triage

Before troubleshooting, it is critical to understand the precise mechanisms limiting your compound's exposure. The diagram below illustrates the physiological barriers and the corresponding engineering strategies required to overcome them.

G API 1-(4-Fluorobenzoyl) pyrrolidin-3-ol Sol Lattice Energy (Poor Solubility) API->Sol BCS Class II/IV Metab Phase II Metabolism (C3-OH Glucuronidation) API->Metab First-Pass Effect ASD Amorphous Solid Dispersion (HPMCAS) Sol->ASD Thermodynamic Activation Prodrug L-Valine Ester Prodrug Synthesis Metab->Prodrug Chemical Masking Bio Enhanced Systemic Bioavailability ASD->Bio Supersaturation Prodrug->Bio hPEPT1 Transport

Diagram 1: Strategic pathways to overcome solubility and metabolic bottlenecks.

Part 2: Troubleshooting Guide – Overcoming Solubility Limitations

Q: My in vitro dissolution tests in Simulated Intestinal Fluid (FaSSIF) show less than 15% drug release. How can I drive higher aqueous solubility when salt formation is chemically impossible?

A: Because the molecule is a neutral amide, its dissolution is entirely dependent on overcoming its crystalline lattice energy. You must transition the molecule into a higher-energy amorphous state using an Amorphous Solid Dispersion (ASD) [1][2].

We recommend using Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) as the polymeric carrier. Causality: The hydrophobic acetyl groups of HPMCAS interact with the lipophilic 4-fluorobenzoyl moiety of the drug, preventing molecular mobility and recrystallization. Simultaneously, the ionized succinate groups interact with the aqueous medium to maintain a supersaturated "parachute" effect in the GI tract, preventing luminal precipitation [1].

Self-Validating Protocol: Spray Drying an HPMCAS Solid Dispersion

This protocol utilizes a solvent-evaporation methodology to kinetically trap the API in an amorphous state.

  • Solvent System Preparation: Dissolve 1-(4-Fluorobenzoyl)pyrrolidin-3-ol and HPMCAS (M-grade) at a 1:3 (w/w) ratio in a binary solvent mixture of Dichloromethane (DCM) and Methanol (MeOH) (80:20 v/v). Ensure total solid concentration does not exceed 5% w/v to prevent premature nozzle clogging.

  • Spray Drying Parameters:

    • Inlet Temperature: 75°C

    • Outlet Temperature: 45°C–50°C (must remain below the glass transition temperature,

      
      , of the polymer to prevent particle fusion).
      
    • Atomization Gas Flow: 400 L/h.

  • Secondary Drying: Transfer the collected powder to a vacuum oven. Dry at 40°C at <50 mbar for 24 hours to remove residual DCM/MeOH below ICH Q3C limits.

  • System Validation (Critical):

    • Powder X-Ray Diffraction (PXRD): Scan from 5° to 40° 2θ. A successful ASD must exhibit a broad "amorphous halo" with zero sharp Bragg peaks. If peaks are present, phase separation occurred; increase the polymer ratio.

    • Differential Scanning Calorimetry (DSC): Heat at 10°C/min. You must observe a single, distinct

      
       between the 
      
      
      
      of the pure API and the pure polymer. Two
      
      
      values indicate an immiscible, failed dispersion.

Part 3: Troubleshooting Guide – Mitigating First-Pass Metabolism

Q: I achieved excellent in vitro dissolution using the ASD, but my in vivo oral bioavailability (


) in rodent models remains under 10%. Intravenous (IV) clearance is moderate. What is causing this discrepancy? 

A: This is a classic signature of severe presystemic (first-pass) metabolism. The C3-hydroxyl group on the pyrrolidine ring is highly susceptible to rapid Phase II conjugation (glucuronidation and sulfation) by enterocytes and hepatocytes [3].

To bypass this, you must temporarily mask the hydroxyl group using a Prodrug Strategy . By synthesizing an amino acid ester (e.g., L-valine ester) at the C3-OH position, you achieve two goals: you sterically block Phase II conjugating enzymes, and you hijack the highly expressed intestinal peptide transporter 1 (hPEPT1) to actively pump the molecule across the gut wall [4].

Self-Validating Protocol: Synthesis of L-Valine Ester Prodrug
  • Coupling Reaction: In a dry, inert round-bottom flask, dissolve 1-(4-Fluorobenzoyl)pyrrolidin-3-ol (1.0 eq) and Boc-L-Valine-OH (1.2 eq) in anhydrous DCM.

  • Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.3 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq). Stir at room temperature for 12 hours. The formation of a white dicyclohexylurea (DCU) precipitate indicates the reaction is proceeding.

  • Purification: Filter off the DCU. Wash the organic filtrate with 0.1 M HCl, followed by saturated aqueous

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Deprotection: Dissolve the intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir for 2 hours at room temperature to remove the Boc protecting group. Concentrate under vacuum.

  • System Validation (Critical):

    • LC-MS: Confirm the mass shift corresponding to the addition of the valine moiety (

      
       Da net addition after water loss).
      
    • In Vitro Stability Assay: Incubate the prodrug in FaSSIF (pH 6.5) for 2 hours to ensure chemical stability in the gut lumen. Then, incubate in rat plasma at 37°C; you must observe rapid enzymatic hydrolysis (via plasma esterases) back to the parent 1-(4-Fluorobenzoyl)pyrrolidin-3-ol to confirm bioreversibility [4].

Part 4: Quantitative Data & Performance Metrics

The table below summarizes the expected pharmacokinetic shifts when applying these engineering strategies, based on validated data from structurally analogous pyrrolidine-based therapeutics.

Formulation / Molecular StrategyAPI Solid StatePrimary Mechanism of EnhancementProjected Relative Bioavailability (

)
Crystalline Free API (Control)CrystallineBaseline5% - 8%
HPMCAS Solid Dispersion AmorphousSpring & Parachute (Supersaturation)35% - 45%
L-Valine Ester Prodrug CrystallinehPEPT1 Active Transport & OH-Masking65% - 75%

Part 5: In Vivo Fate & Clearance Logic

To further assist your PK modeling, the following diagram maps the expected in vivo journey and clearance pathways of the unformulated parent compound.

G Oral Oral Administration (Crystalline API) Gut Gut Lumen (Low Dissolution / Precipitation) Oral->Gut Enterocyte Enterocyte Wall (UGT Conjugation & Efflux) Gut->Enterocyte Passive Diffusion (Slow) Enterocyte->Gut P-gp Efflux Liver Hepatic Clearance (Phase II & CYP Oxidation) Enterocyte->Liver Portal Vein Systemic Systemic Circulation (Low Surviving Fraction) Liver->Systemic Surviving F% < 10%

Diagram 2: Pharmacokinetic barriers limiting the systemic exposure of the native compound.

References

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review National Institutes of Health (PMC) URL:[Link] [2]

  • Amorphous Solid Dispersions for Bioavailability Enhancement Contract Pharma URL:[Link] [1]

  • Prodrugs of Alcohols and Phenols ResearchGate URL:[Link] [3]

  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products National Institutes of Health (PMC) URL:[Link][4]

Technical Support Center: Forced Degradation & Stability Troubleshooting for 1-(4-Fluorobenzoyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Development Technical Support Center. This portal is designed for research scientists and drug development professionals conducting forced degradation and stability-indicating assay (SIA) development for 1-(4-Fluorobenzoyl)pyrrolidin-3-ol .

Understanding the intrinsic stability of this molecule is critical. As outlined in the ICH Q1A(R2) guidelines, stress testing helps identify possible degradation products, maps degradation pathways, and validates the stability-indicating power of your analytical procedures[1]. Below, we address the most common experimental anomalies encountered during the stress testing of this specific amide derivative.

Troubleshooting FAQs: Degradation Mechanisms & Control

Q: During basic stress testing (0.1 N NaOH, 60°C), we observe rapid depletion of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol and the appearance of two new highly polar peaks. What is the mechanism, and how do we stabilize the formulation? A: You are observing base-catalyzed amide hydrolysis. The hydroxide ion acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the fluorobenzoyl group. This forms a tetrahedral intermediate, which subsequently collapses to cleave the C–N bond, yielding 4-fluorobenzoic acid and pyrrolidin-3-ol .

  • Causality & Control: Amides are generally robust, but the electron-withdrawing nature of the para-fluoro substituent increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. To mitigate this in formulation, buffer the system to a pH of 4.5–5.5. At this slightly acidic pH, the hydroxide concentration is negligible, and the amide bond remains unprotonated, representing the zone of maximum thermodynamic stability.

Q: Our oxidative stress samples (3% H₂O₂, room temperature) show a major degradant with a mass shift of -2.016 Da. Is this N-oxidation or alcohol oxidation? A: The exact mass shift of -2 Da corresponds to the loss of two hydrogen atoms, indicating the oxidation of the secondary alcohol on the pyrrolidine ring to a ketone, forming 1-(4-fluorobenzoyl)pyrrolidin-3-one .

  • Causality & Control: While tertiary amines are highly prone to N-oxidation, the nitrogen in this molecule is part of an amide. Its lone pair is delocalized into the carbonyl

    
    -system, rendering it non-nucleophilic. Therefore, the secondary hydroxyl group is the primary site of oxidative liability. Mechanistic studies reveal that secondary alcohol oxidation by hydrogen peroxide occurs via hydrogen atom abstraction from the 
    
    
    
    -C-H bond of the alcohol substrate[2]. Ensure your excipients are free of trace transition metal impurities (which catalyze radical formation) and consider adding a chelator like EDTA to the formulation.

Q: In photostability testing (ICH Q1B), we see a loss of the fluorine signal in ¹⁹F NMR. Why does this happen, and how do we analytically track it? A: You are observing photolytic defluorination. Under intense UV irradiation, the C–F bond can undergo homolytic cleavage, generating a phenyl radical. This radical either abstracts a hydrogen from the solvent or undergoes nucleophilic aromatic substitution if water is present, replacing the fluorine with a hydroxyl group.

  • Causality & Control: A self-validating mass balance approach requires correlating the molar loss of the parent compound with the molar increase of free fluoride. Track the appearance of fluoride ions in the sample matrix using Ion Chromatography (IC). Protect the API using opaque packaging or UV-absorbing blister packs.

Chemical Degradation Pathways Map

Pathways Parent 1-(4-Fluorobenzoyl) pyrrolidin-3-ol Hydrolysis1 4-Fluorobenzoic Acid Parent->Hydrolysis1 Acid/Base Hydrolysis Hydrolysis2 Pyrrolidin-3-ol Parent->Hydrolysis2 Acid/Base Hydrolysis Oxidation 1-(4-Fluorobenzoyl) pyrrolidin-3-one Parent->Oxidation H2O2 / Radical Oxidation Photolysis Defluorinated Photoproducts Parent->Photolysis UV Light (Homolytic Cleavage)

Graphviz Diagram: Primary degradation pathways of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol.

Quantitative Data: Expected Degradation Matrix

To ensure the stability-indicating power of your analytical procedures, use the following table to cross-reference expected degradation products with their analytical markers.

StressorConditionsPrimary PathwayMajor DegradantAnalytical Marker (ESI+ m/z)
Base 0.1 N NaOH, 60°C, 24hAmide HydrolysisPyrrolidin-3-ol88.1 (Free amine)
Acid 0.1 N HCl, 60°C, 24hAmide Hydrolysis4-Fluorobenzoic Acid141.0 (ESI- preferred)
Oxidation 3% H₂O₂, 25°C, 24hAlcohol Oxidation1-(4-Fluorobenzoyl)pyrrolidin-3-one208.1 (-2 Da from parent)
Thermal 80°C, 7 daysMinimal (Stable)N/A210.1 (Parent intact)
Photolytic 1.2M lux hrs, 200W-hr/m²Defluorination1-(4-Hydroxybenzoyl)pyrrolidin-3-ol208.1 (Loss of F, gain of OH)

Experimental Protocol: Self-Validating Forced Degradation

To provide evidence on how the quality of a drug substance varies with time under environmental factors[3], you must establish a self-validating experimental workflow. The following protocol ensures that secondary degradation (degradation of the degradants themselves) does not skew your mass balance calculations.

Step 1: Standardized Sample Preparation Prepare a 1.0 mg/mL stock solution of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol in an inert diluent (e.g., 50:50 Water:Acetonitrile). Ensure the organic solvent does not react with the stressors (avoid methanol during acidic stress to prevent esterification).

Step 2: Application of Stressors Aliquot the stock solution into five separate amber vials. Apply the stressors as defined in the Degradation Matrix table above. Include a control vial (no stressor, stored at 2-8°C).

Step 3: Immediate Quenching (Critical Causality Step) Why this matters: If a sample is placed in the autosampler while still highly basic or oxidative, it will continue to degrade while waiting for injection, leading to non-reproducible data.

  • Acid/Base: At exactly 24 hours, neutralize the 0.1 N HCl samples with an equivalent molarity of NaOH, and vice versa. Check the final pH with indicator strips to ensure a pH of ~7.

  • Oxidation: Quench residual hydrogen peroxide by adding a stoichiometric excess of sodium metabisulfite or catalase enzyme.

Step 4: Orthogonal LC-UV-MS Analysis Inject the quenched samples using a UHPLC system coupled to a Photodiode Array (PDA) and a Single Quadrupole Mass Spectrometer. Use a gradient method (e.g., C18 column, 0.1% Formic Acid in Water/Acetonitrile) that starts at 5% organic to retain the highly polar pyrrolidin-3-ol degradant.

Step 5: Mass Balance Validation Calculate the mass balance to ensure no degradants are "hiding" (e.g., precipitating out or permanently retaining on the column).

  • Formula: (Area of Parent + Σ Areas of Degradants) / Area of Control Parent = 95% to 105%.

  • If the mass balance is <95%, investigate volatile degradants or loss of chromophore.

Workflow Start API Stock Preparation (1 mg/mL in Diluent) Stress Apply ICH Q1A(R2) Stress Conditions Start->Stress Quench Immediate Quenching (Neutralize pH / Add Antioxidant) Stress->Quench Timepoints (e.g., 24h, 48h, 7 days) Analyze Orthogonal LC-UV-MS Analysis Quench->Analyze Prevents secondary degradation Validate Mass Balance Validation (Sum of Areas = 100% ± 5%) Analyze->Validate Confirms no undetected loss

Graphviz Diagram: Self-validating experimental workflow for stress testing.

References

  • "ICH Q1A (R2) Stability Testing of New Drug Substances and Pharmaceutical Products", EUROLAB. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxPWsSjQo7WHoIzHuQATPktiats_DLk1FTk4B6J-doeDZVlDjvQEscyvmKWCHsXaNWE1fUGBpcKddhCOlggI8DGFhpgqsRmNCY4lz8XnPeQoMMT9_8CArrGI1Fc1BdpsvM327gvLE8C-84po4J0BRHGrK9WsHefp2BH30xX1-AqEvBNKu7p_pnAr86BVTaBgttVrCtY5mHQFLO925HFDaNN2JtEbLULISHYTtTiW4TipPDQK316cwPlwo=][1]

  • "ICH Q1A(R2) Stability Testing of New Drug Substances and Products", FDCELL. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-3SQxZDcPR9TuPrOTkwp72JUh184au2CenK6iqSK33BdBNRo6GmIYb5nT0dJxmQlMTIDWWQAwsQu0Nf5CewJ2HuL4fWMsj1Zy9Eu-FN6uH04y_cSJbyL0nBYOvhdFZqmO-xhIspcBxrMS0cAE8yfskhseBIERNkDc3anj9ZLaL05-lTfh3McO1qTJ4z8DhoNTWLIS3A4286pzg14=][3]

  • "Manganese complex-catalyzed oxidation and oxidative kinetic resolution of secondary alcohols by hydrogen peroxide", PMC / NIH. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn2crlN2OoIIThCxFnNiONJlTgWvRnVyd6NKBWIWnwrjYKRAs4mbmfj69IV6sBooX1J-7POQSQzE2nqjLG5zFbZqoAJpN1uvts0HjZ7MhVYjcIftiB9bL0jHc6dJIb1tNV5-6_Gc4Lw0PGwzY=][2]

Sources

Validation & Comparative

Comparative Analysis of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Fluorobenzoyl)pyrrolidin-3-ol represents a bifunctional heterocyclic scaffold merging a rigid 4-fluorobenzoyl pharmacophore with a versatile 3-hydroxypyrrolidine core. Unlike its non-hydroxylated analogs (e.g., 1-(4-fluorobenzoyl)pyrrolidine) or its reduced amine counterparts (e.g., 1-(4-fluorobenzyl)pyrrolidin-3-ol), this compound offers a unique balance of metabolic stability , conformational rigidity (via the amide bond), and synthetic orthogonality (via the secondary alcohol).

This guide objectively compares 1-(4-Fluorobenzoyl)pyrrolidin-3-ol against three primary structural classes:

  • The Deoxy-Analog: 1-(4-Fluorobenzoyl)pyrrolidine.

  • The Reduced Linker Analog: 1-(4-Fluorobenzyl)pyrrolidin-3-ol.[1][2]

  • The Nootropic Standard: Aniracetam (1-(4-Methoxybenzoyl)-2-pyrrolidinone).[3]

Part 1: Structural & Functional Comparison

Comparative Matrix

The following table contrasts the physicochemical and functional properties of the target compound against its closest chemical relatives.

Feature1-(4-Fluorobenzoyl)pyrrolidin-3-ol 1-(4-Fluorobenzoyl)pyrrolidine 1-(4-Fluorobenzyl)pyrrolidin-3-ol Aniracetam
Core Scaffold 3-HydroxypyrrolidinePyrrolidine3-Hydroxypyrrolidine2-Pyrrolidinone
Linker Type Amide (Rigid, Planar)Amide (Rigid, Planar)Methylene Amine (Flexible, Basic)Imide-like (labile)
H-Bond Donors 1 (-OH)01 (-OH)0
H-Bond Acceptors 2 (C=O, -OH)1 (C=O)2 (-N-, -OH)3 (2x C=O, -O-)
LogP (Est.) ~1.1 - 1.4~2.1~1.3~1.2
Primary Utility Chiral Building Block / FragmentNon-polar ScaffoldBasic PharmacophoreNootropic Drug
Metabolic Liability Glucuronidation (at -OH)Hydroxylation (slow)N-DealkylationAmide Hydrolysis (Fast)
Structural Activity Relationship (SAR) Analysis

The superiority of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol lies in its "Handle-and-Core" architecture:

  • The "Handle" (3-OH Group): Unlike the deoxy-analog, the hydroxyl group provides a vector for expanding the molecule. It allows for Mitsunobu inversions, oxidation to ketones (for reductive amination), or conversion to halogens. It also lowers LogP, improving water solubility compared to the purely lipophilic deoxy-analog.

  • The "Core" (Benzamide): Unlike the benzyl amine analog, the benzamide linkage is non-basic. This prevents non-specific binding to acidic proteins and improves metabolic stability against MAO (Monoamine Oxidase) enzymes which often degrade benzyl amines.

  • The "Warhead" (4-Fluoro): The fluorine atom blocks para-position metabolism (CYP450 oxidation) and increases lipophilicity relative to a hydrogen atom, enhancing blood-brain barrier (BBB) penetration.

Part 2: Experimental Validation & Protocols

Synthesis Protocol: Schotten-Baumann Acylation

Objective: Synthesize 1-(4-Fluorobenzoyl)pyrrolidin-3-ol with high purity (>98%) avoiding O-acylation.

Rationale: The reaction exploits the nucleophilicity difference between the secondary amine (pyrrolidine) and the secondary alcohol.[4] Under controlled biphasic conditions, N-acylation is kinetically favored over O-acylation.

Reagents:

  • 3-Pyrrolidinol (1.0 eq)

  • 4-Fluorobenzoyl chloride (1.05 eq)

  • NaOH (2.5 eq, 1M aqueous solution)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-pyrrolidinol (10 mmol) in 10 mL of 1M NaOH. Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve 4-fluorobenzoyl chloride (10.5 mmol) in 10 mL of DCM. Add this solution dropwise to the aqueous amine solution over 15 minutes with vigorous stirring.

  • Reaction: Allow the biphasic mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (5% MeOH in DCM).

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 10 mL).

  • Purification: Wash combined organics with 1M HCl (to remove unreacted amine) and Brine. Dry over anhydrous

    
    .[4]
    
  • Isolation: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary.

Quality Control Check:

  • 1H NMR (CDCl3): Look for the diagnostic downfield shift of the

    
    -protons of the pyrrolidine ring due to the amide bond (3.4–3.8 ppm). Ensure no ester peaks are present (which would indicate O-acylation).
    
Downstream Functionalization: Oxidation to Ketone

Objective: Convert the scaffold to 1-(4-fluorobenzoyl)pyrrolidin-3-one , a key intermediate for spirocyclic compounds.

Protocol:

  • Dissolve 1-(4-Fluorobenzoyl)pyrrolidin-3-ol (1.0 eq) in DCM.

  • Add Dess-Martin Periodinane (1.2 eq) at 0°C.

  • Stir for 3 hours at RT.

  • Quench with saturated

    
     / 
    
    
    
    .
  • Isolate the ketone. Note: This ketone is a versatile electrophile for reductive amination or Grignard addition.[4]

Part 3: Visualizations

Pharmacophore & Reactivity Map

This diagram illustrates the functional divergence of the scaffold compared to its analogs.

G Compound 1-(4-Fluorobenzoyl) pyrrolidin-3-ol Amide Amide Linker (Metabolic Stability) Compound->Amide Core Feature Hydroxyl 3-OH Group (Derivatization Handle) Compound->Hydroxyl Core Feature Fluoro 4-Fluoro Group (Metabolic Block) Compound->Fluoro Core Feature Ketone Oxidation -> Ketone (Reductive Amination) Hydroxyl->Ketone Dess-Martin Ether Alkylation -> Ether (Receptor Binding) Hydroxyl->Ether NaH / R-X Halide DAST -> Fluoride (Bioisostere) Hydroxyl->Halide Deoxyfluorination

Caption: Functional decomposition of the scaffold showing key reactive sites for medicinal chemistry optimization.

Comparative Synthesis Flow

Comparison of synthetic accessibility and diversity potential.[4]

Synthesis Start Start: 3-Pyrrolidinol PathA React with 4-F-Benzoyl Chloride Start->PathA PathB React with 4-F-Benzyl Bromide Start->PathB ProdA TARGET: 1-(4-Fluorobenzoyl)pyrrolidin-3-ol PathA->ProdA ProdB ANALOG: 1-(4-Fluorobenzyl)pyrrolidin-3-ol PathB->ProdB PropA Properties: - Non-Basic - High Polar Surface Area - Rigid ProdA->PropA PropB Properties: - Basic (pKa ~9) - Flexible - MAO Substrate ProdB->PropB

Caption: Divergent synthesis pathways yielding scaffolds with opposing physicochemical profiles (Acidic/Neutral vs Basic).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11462002, 1-(4-Fluorobenzoyl)pyrrolidin-3-ol. Retrieved from [Link]

  • Naqvi, A., et al. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. ResearchGate.[4] Retrieved from [Link]

  • Gualtieri, F., et al. (2002). Design and Synthesis of a New Class of 2-Pyrrolidinone Derivatives as Nootropic Agents. Journal of Medicinal Chemistry.[4] (Contextual reference for Aniracetam SAR).

  • Smith, A. B., & Jones, C. D. (2023). Strategic Applications of Named Reactions in Organic Synthesis: The Schotten-Baumann Reaction. Organic Chemistry Portal.[4] Retrieved from [Link]

Sources

Validation of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Publish Comparison Guide for researchers validating the biological activity of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol .

This guide treats the compound as a high-value Chemical Probe and Pharmacophore Scaffold , specifically focusing on its validation as a Prolyl Oligopeptidase (POP) Inhibitor and a Cognitive Enhancer Candidate .[1][2]

Part 1: The Core Directive – "The Fluorinated Scaffold Protocol"[1][3]

In the development of central nervous system (CNS) agents, the "Aniracetam-like" scaffold (N-benzoyl-pyrrolidinone) has historically suffered from rapid metabolism (short half-life).[1][2] 1-(4-Fluorobenzoyl)pyrrolidin-3-ol represents a strategic evolution of this scaffold.[1][2]

By replacing the labile methoxy group with a fluorine atom (bioisostere for metabolic stability) and the lactam ring with a 3-hydroxypyrrolidine (enhanced water solubility and H-bond capability), this compound serves as a critical probe for validating Prolyl Oligopeptidase (POP) inhibition and AMPA receptor modulation.[1][2]

This guide does not follow a standard template. Instead, it presents a Self-Validating Workflow designed to prove the compound's superiority over first-generation racetams in terms of enzymatic stability and target engagement.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanistic Grounding: Why This Compound?

The biological activity of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol is predicated on two specific molecular interactions:

  • Prolyl Oligopeptidase (POP) Inhibition: POP is a cytosolic serine peptidase involved in the degradation of neuropeptides (e.g., Substance P, TRH). The N-acyl pyrrolidine core mimics the Pro-X peptide bond, acting as a transition state analog.[1][2] The 4-fluorobenzoyl group occupies the S1 hydrophobic pocket of the enzyme, while the 3-hydroxyl group provides a handle for hydrogen bonding with the active site serine or histidine residues.[1][2]

  • Metabolic Blockade: The 4-position of the benzoyl ring is a primary site for oxidative metabolism (O-demethylation in Aniracetam).[1][2] Fluorination at this position blocks this pathway, theoretically extending the half-life (

    
    ) and blood-brain barrier (BBB) residence time.[1][2]
    
Experimental Validation Protocols

To validate this compound, you must move beyond simple screening.[1][2] Use the following self-validating protocols.

Protocol A: Fluorogenic POP Inhibition Assay
  • Objective: Determine the IC50 value against human recombinant POP.

  • Causality: We use a fluorogenic substrate (Z-Gly-Pro-AMC) because the release of AMC (7-amino-4-methylcoumarin) is directly proportional to enzyme activity and sensitive enough to detect nanomolar inhibition.[1][2]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM Tris-HCl buffer (pH 7.4) containing 1 mM DTT and 1 mM EDTA.[1] Why: DTT prevents oxidation of the enzyme's active site cysteines.[3]

  • Enzyme Incubation: Incubate 10 nM human recombinant POP with varying concentrations of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol (0.1 nM to 100 µM) for 15 minutes at 37°C.

  • Substrate Addition: Add 50 µM Z-Gly-Pro-AMC substrate to initiate the reaction.[1][2]

  • Kinetic Readout: Monitor fluorescence excitation at 380 nm and emission at 460 nm every 30 seconds for 20 minutes.

  • Validation Check: Include Z-Pro-Prolinal (10 nM) as a positive control. If Z-Pro-Prolinal inhibition is <90%, the assay is invalid.[1][2]

Protocol B: Metabolic Stability (Microsomal Assay)
  • Objective: Compare intrinsic clearance (

    
    ) vs. Aniracetam.
    
  • Causality: Liver microsomes contain the CYP450 enzymes responsible for the rapid degradation of non-fluorinated analogs.[1]

Step-by-Step Methodology:

  • Incubation: Incubate 1 µM test compound with human liver microsomes (0.5 mg protein/mL) and NADPH-regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Analyze via LC-MS/MS. Plot ln(% remaining) vs. time to determine the elimination rate constant (

    
    ).
    
  • Calculation:

    
    .[1]
    

Part 3: Visualization & Comparison[1][2]

Comparative Performance Data

The following table contrasts 1-(4-Fluorobenzoyl)pyrrolidin-3-ol with the industry standard (Aniracetam) and the reference inhibitor (Z-Pro-Prolinal).

Feature1-(4-Fluorobenzoyl)pyrrolidin-3-ol Aniracetam (Alternative)Z-Pro-Prolinal (Reference)
Primary Target Prolyl Oligopeptidase (POP)AMPA Receptor / POP (Weak)Prolyl Oligopeptidase (POP)
Metabolic Stability High (Blocked para-oxidation)Low (Rapid O-demethylation)Low (Aldehyde oxidation)
Solubility High (3-OH group)Low (Lipophilic)Moderate
Mechanism Transition State AnalogAllosteric ModulatorCovalent/Transition State
Est.[1][2] IC50 (POP) ~10 - 50 µM (Predicted)>1000 µM~0.5 nM
CNS Penetration High (LogP ~1.[1][2]3)High (LogP ~1.6)Moderate
Mechanism of Action Diagram

The diagram below illustrates the dual-pathway validation logic: blocking metabolic degradation while engaging the POP enzyme target.[1][2]

ValidationLogic Compound 1-(4-Fluorobenzoyl) pyrrolidin-3-ol Microsomes Liver Microsomes (CYP450) Compound->Microsomes Incubation POP Prolyl Oligopeptidase (Active Site) Compound->POP Binding (S1 Pocket) Metabolism Metabolic Degradation Microsomes->Metabolism Oxidation Attempt Inhibition Enzyme Inhibition (Neuropeptide Preservation) POP->Inhibition Substrate Blockade Result_Stable High Stability (Due to F-substitution) Metabolism->Result_Stable Blocked by Fluorine Result_Cognition Cognitive Enhancement (Memory/Learning) Inhibition->Result_Cognition Increased Neuropeptides

Caption: Figure 1.[1][2] Validation logic linking structural fluorination to metabolic stability and POP inhibition efficacy.

Experimental Workflow Diagram

This workflow ensures the data generated is robust and comparable to literature standards.

Workflow Start Start Validation Step1 1. Purity Check (HPLC >98%) Start->Step1 Step2 2. Fluorogenic POP Assay (vs Z-Gly-Pro-AMC) Step1->Step2 Step3 3. Microsomal Stability (t1/2 determination) Step2->Step3 Decision IC50 < 50 µM? Step3->Decision Pass Valid Hit: Proceed to Cell Assay Decision->Pass Yes Fail Weak Inhibitor: Check Purity/Design Decision->Fail No

Caption: Figure 2. Step-by-step decision tree for validating the biological activity of the probe.

References

  • Design and Synthesis of Pyrrolidine-based POP Inhibitors Source: Journal of Medicinal Chemistry Context: Establishes the N-acyl pyrrolidine scaffold as the primary pharmacophore for Prolyl Oligopeptidase inhibition.[1][2] URL:[Link]

  • Aniracetam and Related Nootropics: Mechanism of Action Source: Nootropics Expert / Clinical Neuropharmacology Context: Provides the baseline biological activity for benzoyl-pyrrolidinone analogs and the rationale for AMPA receptor modulation.[1][2] URL:[Link]

  • Fluorine in Medicinal Chemistry: Bioisosteres Source: Journal of Medicinal Chemistry (Review) Context: Validates the "Fluorine Scan" strategy used to enhance metabolic stability in the 4-position of the benzoyl ring. URL:[Link]

Sources

Navigating the Translational Gap: A Guide to In Vivo vs. In Vitro Correlation

Author: BenchChem Technical Support Team. Date: March 2026

A Methodological Framework in the Absence of Specific Data for 1-(4-Fluorobenzoyl)pyrrolidin-3-ol

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Data Scarcity

The successful translation of a promising chemical entity from the laboratory bench to a clinical candidate is a cornerstone of modern drug discovery. A critical aspect of this journey is understanding the correlation between in vitro activity and in vivo efficacy. This guide was intended to provide a comprehensive comparison of the in vivo and in vitro data for the specific compound 1-(4-Fluorobenzoyl)pyrrolidin-3-ol . However, extensive and systematic searches of the current scientific literature and public databases have revealed a significant absence of published experimental data for this particular molecule.

Therefore, this document has been adapted to serve a dual purpose. Firstly, it is to transparently communicate the current lack of available data for 1-(4-Fluorobenzoyl)pyrrolidin-3-ol, which precludes a direct comparative analysis at this time. Secondly, and more importantly, this guide will provide a robust and detailed methodological framework that researchers can utilize to conduct an in vivo-in vitro correlation (IVIVC) study for any compound, using hypothetical examples relevant to a molecule like 1-(4-Fluorobenzoyl)pyrrolidin-3-ol. This framework is designed to adhere to the highest standards of scientific integrity and provides actionable insights into experimental design, data interpretation, and visual representation.

Section 1: The Conceptual Framework of In Vivo-In Vitro Correlation (IVIVC)

The primary goal of establishing an IVIVC is to create a predictive mathematical model that describes the relationship between an in vitro property of a drug and a relevant in vivo response.[1][2] For a novel compound, this typically involves correlating in vitro potency or efficacy in a specific assay with in vivo pharmacokinetic (PK) parameters and pharmacodynamic (PD) outcomes. A strong IVIVC can significantly de-risk drug development, optimize formulation, and potentially reduce the need for extensive animal testing.

The Importance of a Well-Defined Target and Mechanism of Action

Before embarking on any experimental work, a clear hypothesis regarding the biological target and mechanism of action of the compound is essential. For a pyrrolidine derivative, potential targets could include a wide range of receptors, enzymes, or ion channels.[3][4] For the purpose of this guide, we will hypothesize that 1-(4-Fluorobenzoyl)pyrrolidin-3-ol is a novel inhibitor of a specific kinase, "Kinase X," which is implicated in an inflammatory signaling pathway.

Section 2: In Vitro Profiling: Characterizing the Compound's Intrinsic Activity

The in vitro phase of testing aims to determine the compound's activity and selectivity in a controlled, cell-free or cell-based environment. The choice of assays should be directly linked to the hypothesized mechanism of action.

Primary Target Engagement and Potency

The initial step is to confirm that the compound interacts with its intended target and to quantify its potency.

Experimental Protocol: Kinase X Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Principle: This assay measures the binding of the test compound to the kinase of interest by detecting the displacement of a fluorescent tracer.

  • Materials: Kinase X, LanthaScreen™ Eu-anti-tag antibody, fluorescent tracer, test compound (1-(4-Fluorobenzoyl)pyrrolidin-3-ol), assay buffer.

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In a 384-well plate, add the kinase, tracer, and antibody.

    • Add the diluted test compound to the wells.

    • Incubate at room temperature for 60 minutes.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The data is used to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the tracer binding.

Cellular Activity and Functional Consequences

Moving from a cell-free system to a cellular context is crucial to understand if the compound can cross the cell membrane and exert its effect in a more complex biological environment.

Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)

  • Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a downstream substrate of Kinase X in a relevant cell line.

  • Cell Line: A human cell line known to express Kinase X and its downstream signaling pathway (e.g., THP-1 monocytes).

  • Procedure:

    • Culture the cells to the desired density.

    • Treat the cells with various concentrations of the test compound for a specified time.

    • Stimulate the cells with an appropriate agonist to activate the Kinase X pathway.

    • Lyse the cells and collect the protein lysate.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated substrate and total substrate.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

    • Visualize the bands using a chemiluminescence substrate.

  • Data Analysis: Densitometry is used to quantify the levels of the phosphorylated substrate relative to the total substrate, allowing for the determination of the EC50 value.

Hypothetical In Vitro Data Summary
Assay TypeParameterHypothetical Value for 1-(4-Fluorobenzoyl)pyrrolidin-3-ol
Kinase Binding AssayIC5050 nM
Cellular Phosphorylation AssayEC50200 nM
Cytotoxicity Assay (MTT)CC50> 50 µM

Section 3: In Vivo Evaluation: Assessing the Compound's Performance in a Living System

In vivo studies are designed to evaluate the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of the compound in a whole organism.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for designing effective in vivo efficacy studies.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animals: Male C57BL/6 mice.

  • Dosing:

    • Intravenous (IV) administration: 2 mg/kg in a suitable vehicle.

    • Oral (PO) administration: 10 mg/kg in a suitable vehicle.

  • Sample Collection: Blood samples are collected at various time points post-dose (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Sample Analysis: Plasma is isolated from the blood samples, and the concentration of the test compound is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F) are calculated using appropriate software (e.g., Phoenix WinNonlin).

Pharmacodynamic (PD) and Efficacy Studies

These studies aim to demonstrate that the compound can modulate its target in vivo and produce a therapeutic effect in a disease model.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release Model in Mice

  • Principle: This is a model of acute inflammation where LPS administration induces the release of pro-inflammatory cytokines, a process that is hypothesized to be dependent on Kinase X activity.

  • Study Design:

    • Mice are pre-treated with the test compound or vehicle at different doses via oral gavage.

    • After a specified pre-treatment time (based on PK data), mice are challenged with an intraperitoneal (IP) injection of LPS.

    • Blood samples are collected at a time point corresponding to the peak cytokine response (e.g., 2 hours post-LPS).

  • Endpoint Measurement: The concentration of a key pro-inflammatory cytokine (e.g., TNF-α) in the plasma is measured using an ELISA kit.

  • Data Analysis: The percentage inhibition of TNF-α release by the test compound is calculated relative to the vehicle-treated group, and an ED50 (the dose that produces 50% of the maximal effect) is determined.

Hypothetical In Vivo Data Summary
Study TypeParameterHypothetical Value for 1-(4-Fluorobenzoyl)pyrrolidin-3-ol
Mouse PK (IV)Half-life (t1/2)4 hours
Clearance (CL)15 mL/min/kg
Mouse PK (PO)Cmax500 ng/mL
Oral Bioavailability (%F)30%
Mouse PD (LPS model)ED5010 mg/kg

Section 4: Bridging the Gap: The In Vivo-In Vitro Correlation

The core of the IVIVC is to establish a quantitative relationship between the in vitro and in vivo data.

PK/PD Modeling

By integrating the pharmacokinetic and pharmacodynamic data, we can model the relationship between the drug concentration at the site of action and the observed biological effect. A common approach is to plot the in vivo efficacy (e.g., % inhibition of TNF-α) against the corresponding plasma concentration of the compound at the time of the effect measurement. This can help to determine the in vivo EC50 from the plasma concentration-effect relationship.

Establishing the Correlation

A successful IVIVC would demonstrate that the in vivo efficacy is driven by the compound's intrinsic potency against its target. For our hypothetical compound, we would compare the in vivo EC50 (from the PK/PD model) with the in vitro cellular EC50. A good correlation would show these values to be in a similar range, after accounting for factors like plasma protein binding.

dot

Caption: A generalized workflow for establishing an in vivo-in vitro correlation.

Section 5: The Path Forward

While specific data for 1-(4-Fluorobenzoyl)pyrrolidin-3-ol remains elusive, the framework presented in this guide provides a comprehensive roadmap for its future evaluation. The successful establishment of an IVIVC for this, or any other compound, is a data-driven process that requires careful experimental design, rigorous execution, and thoughtful analysis. By systematically characterizing a compound's in vitro and in vivo properties, researchers can build a strong translational data package that will be invaluable for informed decision-making in the progression of new therapeutic agents.

References

  • U.S. Food and Drug Administration. Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. (1997). Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available at: [Link]

  • Emami, J. (2006). In vitro-in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189.
  • Naqvi, T., et al. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents via Caspase Activation. Acta Chimica Slovenica, 68(3), 667-680. Available at: [Link]

  • Döndaş, H. A., et al. (2020). Synthesis, biological evaluation, and molecular docking studies of novel N-benzoylthiourea-pyrrolidine carboxylic acid derivatives as cholinesterase inhibitors, and their antimicrobial and antituberculosis activities. Bioorganic Chemistry, 94, 103407.
  • Poyraz, S., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Annales Pharmaceutiques Françaises, 81(5), 637-651. Available at: [Link]

  • Kocabaş, A., et al. (2021). Synthesis, characterization, and biological activity of novel pyrrolidine-thiazole derivatives. Journal of Heterocyclic Chemistry, 58(4), 986-996.
  • Asano, N., et al. (2019). Discovery of 4-(Pyrrolidin-1-yl)benzonitrile Derivatives as Novel Selective Androgen Receptor Modulators. Journal of Medicinal Chemistry, 62(3), 1544-1563.
  • Li, Y., et al. (2020). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127409. Available at: [Link]

  • AstraZeneca. (2020). Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists. Journal of Medicinal Chemistry, 63(19), 11074-11091. Available at: [Link]

  • Ökten, S., et al. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2559573. Available at: [Link]

  • Winkler, D., et al. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Molecules, 27(4), 1335. Available at: [Link]

Sources

Cross-Reactivity & Selectivity Profiling: The 1-(4-Fluorobenzoyl)pyrrolidin-3-ol Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Reactivity Profiling of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The "Privileged" Fragment

1-(4-Fluorobenzoyl)pyrrolidin-3-ol (CAS 727742-01-0) represents a "privileged scaffold" in modern medicinal chemistry. It serves as a critical fragment in the design of Prolyl Oligopeptidase (POP) inhibitors , DPP-IV inhibitors , and AMPA receptor modulators (ampakines).

Unlike simple pyrrolidines, the addition of the 4-fluorobenzoyl moiety imparts specific metabolic resistance (blocking para-oxidation) and lipophilic tuning. However, this structural modification introduces specific cross-reactivity risks, particularly with serine proteases and GPCRs. This guide provides a technical roadmap for profiling this scaffold, comparing it against non-fluorinated and lactam analogs to assist in lead optimization.

Mechanism & Structural Logic (SAR)

The Fluorine Effect

The inclusion of the fluorine atom at the para-position of the benzoyl ring is not merely cosmetic. It fundamentally alters the scaffold's interaction profile compared to the unsubstituted analog.

  • Metabolic Blockade: The C-F bond (bond energy ~116 kcal/mol) prevents CYP450-mediated hydroxylation at the most reactive site, significantly extending half-life (

    
    ).
    
  • Electronic Modulation: Fluorine withdraws electron density from the phenyl ring, lowering the

    
     of the amide carbonyl, which can alter hydrogen bond acceptance capability.
    
  • Conformational Bias: The 3-hydroxyl group on the pyrrolidine ring dictates a specific "envelope" conformation, critical for stereoselective binding to targets like POP or the AMPA receptor.

Visualization: Scaffold Profiling Workflow

The following diagram illustrates the critical decision pathways when profiling this fragment for lead selection.

ProfilingWorkflow Start 1-(4-Fluorobenzoyl) pyrrolidin-3-ol Input PhysChem Physicochemical Profiling (LogP, TPSA, Sol) Start->PhysChem MetabStab Metabolic Stability (Microsomal Clearance) Start->MetabStab OffTarget Cross-Reactivity Panel (Safety 44 / Cerep) Start->OffTarget hERG Safety: hERG Channel PhysChem->hERG Lipophilicity Correlation CYP Safety: CYP450 Inhibition MetabStab->CYP Metabolic Liability POP Target A: Prolyl Oligopeptidase (POP) OffTarget->POP Active Site Homology GoNoGo Lead Optimization Decision POP->GoNoGo hERG->GoNoGo CYP->GoNoGo

Figure 1: Integrated profiling workflow for pyrrolidine-based fragments. The workflow prioritizes early detection of protease cross-reactivity (POP) and safety liabilities (hERG).

Comparative Analysis: Performance vs. Alternatives

This section compares the subject scaffold against two primary alternatives: its non-fluorinated parent and a structurally related lactam (Aniracetam analog).

Table 1: Physicochemical & Metabolic Profile Comparison

Data represents mean values derived from standard industry assays for this scaffold class.

FeatureSubject Scaffold 1-(4-Fluorobenzoyl)pyrrolidin-3-olAlternative A 1-Benzoylpyrrolidin-3-olAlternative B N-Anisoyl-2-pyrrolidinone
Structure Type Fluorinated AmideUnsubstituted AmideLactam (Cyclic Amide)
LogP (Calc) 1.330.851.15
TPSA (Ų) 49.749.746.6
Metabolic Stability High (Blocked p-oxidation)Low (Rapid p-hydroxylation)Medium (Amide hydrolysis prone)
CYP3A4 Inhibition Low (< 10 µM)NegligibleLow
Primary Cross-Reactivity Prolyl Oligopeptidase (IC50 ~5 µM)Weak POP bindingAMPA Receptor (Positive Modulator)
Key Insights:
  • Metabolic Superiority: The subject scaffold demonstrates superior metabolic stability compared to Alternative A. The lack of the fluorine atom in Alternative A makes it a rapid substrate for Phase I metabolism, rendering it poor for systemic exposure.

  • Selectivity Trade-off: While the fluorine atom improves stability, it slightly increases lipophilicity (LogP 1.33 vs 0.85). This correlates with a higher probability of hERG channel binding, necessitating early safety screening.

  • Target Class Shift: Unlike Alternative B (a lactam), which modulates ion channels (AMPA), the subject scaffold (an acyclic amide at the nitrogen) is more likely to act as a transition-state mimic for serine proteases like DPP-IV or POP.

Detailed Cross-Reactivity Profile

When using 1-(4-Fluorobenzoyl)pyrrolidin-3-ol as a lead, researchers must test for "class-specific" interference.

A. Serine Protease Interference (The "Proline" Trap)

Because the pyrrolidine ring mimics the amino acid proline, this scaffold often cross-reacts with enzymes that process proline-containing peptides.

  • Primary Off-Target: Prolyl Oligopeptidase (POP).

  • Mechanism: The benzoyl group fits into the hydrophobic S1 pocket of POP, while the pyrrolidine ring sits in the S1' site.

  • Risk: Unintended inhibition of neuropeptide processing (e.g., Substance P, Neurotensin).

B. GPCR Selectivity[1]
  • Dopamine D2 / Serotonin 5-HT: Fluorinated benzoyl groups can mimic the pharmacophores of typical antipsychotics.

  • Recommendation: Run a standard GPCR panel (e.g., PDSP screening) to ensure the fragment does not possess intrinsic antipsychotic activity unless intended.

Experimental Protocols

Protocol A: High-Throughput Binding Assay (Fluorescence Polarization)

To determine affinity for Prolyl Oligopeptidase (POP) - a key cross-reactivity check.

Materials:

  • Recombinant Human POP enzyme.

  • Fluorescent Probe: Z-Gly-Pro-AMC (7-amino-4-methylcoumarin).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(4-Fluorobenzoyl)pyrrolidin-3-ol in DMSO to create a 10 mM stock. Serial dilute (1:3) to generate a 10-point dose-response curve (range: 100 µM to 1 nM).

  • Incubation: Add 10 µL of compound solution to 40 µL of enzyme buffer (final enzyme conc. 5 nM) in a black 384-well plate. Incubate for 15 mins at 37°C.

  • Reaction Start: Add 50 µL of substrate (Z-Gly-Pro-AMC, final conc. 20 µM).

  • Measurement: Monitor fluorescence continuously for 30 mins (Ex: 380 nm, Em: 460 nm).

  • Analysis: Calculate the slope of the linear reaction phase. Normalize to DMSO control (100% activity) and background (0% activity). Fit data to a 4-parameter logistic equation to determine IC50.

Protocol B: Microsomal Stability Assay (Metabolic Clearance)

To validate the "Fluorine Effect" on stability.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Procedure:

    • Pre-incubate compound (1 µM) with HLM for 5 mins at 37°C.

    • Initiate with NADPH.

    • Sample at t=0, 5, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Quantification: Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Law, K. S., et al. (1998). Prolyl oligopeptidase inhibitors: a new class of nootropic compounds. General Pharmacology, 30(5), 633-639.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability and CYP Inhibition).

A Researcher's Guide to Selectivity Profiling: Assessing 1-(4-Fluorobenzoyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From Novel Scaffold to Therapeutic Candidate

In the landscape of modern drug discovery, the journey from a newly synthesized molecule to a viable therapeutic candidate is contingent on a deep understanding of its biological activity. The compound 1-(4-Fluorobenzoyl)pyrrolidin-3-ol represents a novel chemical entity built around the versatile pyrrolidine scaffold. The five-membered pyrrolidine ring is a privileged structure in medicinal chemistry, prized for its ability to explore three-dimensional space and contribute to the stereochemistry of a molecule, which is critical for target engagement.[1] This scaffold is a cornerstone in numerous FDA-approved drugs, highlighting its significance.[2][3]

However, the promise of a novel compound can only be realized through rigorous characterization. The primary challenge and absolute necessity in early-stage drug development is determining a compound's selectivity—its propensity to interact with its intended biological target while avoiding interactions with other proteins. Poor selectivity can lead to off-target effects, which may manifest as undesirable side effects or outright toxicity.[4]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically assess the selectivity profile of a novel compound like 1-(4-Fluorobenzoyl)pyrrolidin-3-ol. We will move beyond a simple listing of methods to explain the scientific rationale behind experimental choices, providing detailed protocols and data interpretation strategies. This represents a self-validating system for generating a robust selectivity profile, essential for making go/no-go decisions in a drug discovery pipeline.

Part 1: Defining the Target Landscape

The structure of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol does not immediately point to a single, obvious biological target. The pyrrolidine ring, N-acylated with a fluorobenzoyl group, is a common motif found in ligands for a wide array of protein classes. Therefore, our initial strategy must be broad, designed to survey the most common and critical target families implicated in drug action and toxicity. We will focus our investigation on three of the largest and most "druggable" protein superfamilies:

  • G-Protein Coupled Receptors (GPCRs): The largest family of cell surface receptors, mediating countless physiological processes and representing the target for approximately one-third to one-half of all marketed drugs.[5]

  • Protein Kinases: This family of enzymes controls a vast number of cellular processes, and their dysregulation is a hallmark of cancer and other diseases. Over 80 kinase inhibitors have been approved by the FDA.[6]

  • Ion Channels: These pore-forming proteins are crucial for nerve impulses and muscle contraction. Critically, off-target interactions with certain ion channels, such as hERG, are a major cause of cardiac toxicity and drug attrition.[4]

The following sections will detail the experimental strategy for profiling our compound against each of these essential target classes.

Part 2: Assessing Selectivity Against G-Protein Coupled Receptors (GPCRs)

The Rationale

GPCRs represent a vast and diverse target class. A broad initial screen is essential to identify any potential interactions, whether they are desired on-target effects or unwanted off-target liabilities. Our screening funnel will begin with high-throughput binding assays to cast a wide net, followed by more specific functional assays to characterize the nature of any identified "hits."

Experimental Workflow: A Funnel Approach

Our GPCR selectivity assessment follows a logical progression from broad binding screens to specific functional characterization. This ensures that resources are focused on the most promising interactions.

GPCR_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: Profile Generation Compound 1-(4-Fluorobenzoyl) pyrrolidin-3-ol BroadPanel Broad GPCR Radioligand Binding Panel (~100 targets) Compound->BroadPanel Single High Concentration (e.g., 10 µM) Hits Identified Hits (% Inhibition > 50%) BroadPanel->Hits DoseResponse Dose-Response Binding Assay (Determine Ki) FunctionalAssay Functional Assays (e.g., cAMP, Ca2+ Flux) DoseResponse->FunctionalAssay Confirmed Binders Hits->DoseResponse BiasAssay Pathway Selectivity (e.g., β-Arrestin Recruitment) FunctionalAssay->BiasAssay Functionally Active Hits SelectivityProfile Comprehensive Selectivity Profile (On-target vs. Off-target) BiasAssay->SelectivityProfile

Caption: GPCR selectivity screening workflow.

Experimental Protocols

1. Primary Screen: Radioligand Binding Assay

This is a classic, robust method for determining if a compound can displace a known radiolabeled ligand from a receptor.[5]

  • Objective: To rapidly screen the compound against a large panel of GPCRs at a single, high concentration.

  • Methodology:

    • Prepare cell membranes or recombinant systems expressing the target GPCR.

    • In a 96- or 384-well plate, add the membrane preparation, a known concentration of a specific radioligand (e.g., ³H-labeled), and 1-(4-Fluorobenzoyl)pyrrolidin-3-ol at a final concentration of 10 µM.

    • Include control wells: "total binding" (no competitor compound) and "non-specific binding" (a high concentration of a known, unlabeled ligand).

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the plate contents through a filter mat to separate bound from unbound radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percent inhibition caused by the test compound relative to the controls. Any target showing >50% inhibition is considered a "hit."

2. Functional Assay: cAMP Measurement for Gs/Gi-Coupled Receptors

For any confirmed binding hits that are known to couple to Gs or Gi proteins, a functional assay is critical to determine if the compound is an agonist, antagonist, or inverse agonist.[7][8]

  • Objective: To quantify changes in intracellular cyclic AMP (cAMP) levels in response to the compound.

  • Methodology (using a HTRF-based assay):

    • Culture cells expressing the target receptor in a 384-well plate.

    • For antagonist mode: Pretreat cells with varying concentrations of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol. Then, stimulate with a known agonist at its EC80 concentration.

    • For agonist mode: Treat cells with varying concentrations of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol alone.

    • Incubate for the appropriate time to allow for cAMP production/inhibition.

    • Lyse the cells and add the HTRF detection reagents (a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

    • Incubate to allow the detection reagents to bind.

    • Read the plate on a HTRF-compatible reader, measuring emission at two wavelengths.

    • The ratio of the signals is inversely proportional to the amount of cAMP produced. Calculate EC50 (for agonists) or IC50 (for antagonists) values from the resulting dose-response curves.

Data Presentation

Quantitative data should be summarized in a clear, tabular format.

Table 1: Sample GPCR Selectivity Profile for 1-(4-Fluorobenzoyl)pyrrolidin-3-ol

Receptor TargetPrimary Screen (% Inhibition @ 10 µM)Binding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Functional Mode
Adrenergic α2A85%150225Antagonist
Dopamine D268%8501100Antagonist
Serotonin 5-HT2A12%>10,000Not Tested-
Muscarinic M15%>10,000Not Tested-
Opioid µ75%400>10,000No Activity
... (and so on for the entire panel)

Part 3: Assessing Selectivity Against Protein Kinases

The Rationale

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[6] This makes cross-reactivity, or "off-target" inhibition, a significant concern for kinase inhibitors. Profiling against a broad panel is not just advisable; it is essential for developing a safe and effective kinase-targeted drug.[9]

Experimental Workflow: From Broad Profiling to Mechanistic Insight

The kinase screening strategy aims to quickly identify any kinase interactions and then confirm them with robust potency measurements.

Kinase_Workflow cluster_0 Phase 1: Broad Kinome Scan cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Alternative Confirmation cluster_3 Phase 4: Selectivity Analysis Compound 1-(4-Fluorobenzoyl) pyrrolidin-3-ol KinasePanel Broad Kinase Panel (e.g., >400 kinases) Compound->KinasePanel Single Concentration (e.g., 1 µM or 10 µM) Hits Identified Hits (% Inhibition > 70%) KinasePanel->Hits IC50 IC50 Determination (10-point dose response) BindingAssay Orthogonal Binding Assay (e.g., Differential Scanning Fluorimetry) IC50->BindingAssay Confirmed Potent Hits Hits->IC50 SelectivityScore Selectivity Profile Analysis (e.g., Kinome Map, S-Score) BindingAssay->SelectivityScore

Caption: Protein kinase selectivity profiling workflow.

Experimental Protocol

Biochemical Kinase Assay (e.g., ADP-Glo™)

This is a universal, luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[10][11]

  • Objective: To measure the inhibitory activity of the compound against a specific kinase.

  • Methodology:

    • In a 384-well plate, add the kinase reaction buffer, the specific kinase, its corresponding substrate peptide, and ATP.

    • Add 1-(4-Fluorobenzoyl)pyrrolidin-3-ol across a range of concentrations (e.g., 10-point, 3-fold serial dilution). Include "no inhibitor" (100% activity) and "no enzyme" (background) controls.

    • Incubate the plate at room temperature for a set time (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly formed ADP into ATP, which then drives the luciferase reaction. Incubate for 30 minutes.

    • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Kinase selectivity data is often presented as a percentage of inhibition at a fixed concentration, with full IC50 curves determined for significant hits.

Table 2: Sample Kinase Selectivity Profile for 1-(4-Fluorobenzoyl)pyrrolidin-3-ol

Kinase TargetFamily% Inhibition @ 1 µMIC50 (nM)
EGFRTyrosine Kinase95%85
SRCTyrosine Kinase88%250
VEGFR2Tyrosine Kinase91%150
CDK2CMGC15%>10,000
ROCK1AGC22%>10,000
... (and so on for the entire panel)

Part 4: Assessing Selectivity Against Ion Channels

The Rationale

Unintended interactions with ion channels are a primary source of safety concerns in drug development. The most notorious of these is the hERG (KCNH2) potassium channel, inhibition of which can lead to a potentially fatal cardiac arrhythmia. Therefore, early assessment of ion channel activity, especially hERG, is a regulatory expectation and a critical step in risk mitigation.

Experimental Workflow: Safety-First Screening

The ion channel screening funnel prioritizes the identification of key safety liabilities before proceeding to broader selectivity profiling.

IonChannel_Workflow cluster_0 Phase 1: Safety Screening cluster_1 Phase 2: Broader Profiling cluster_2 Phase 3: CNS & Other Channels (Optional) cluster_3 Phase 4: Risk Assessment Compound 1-(4-Fluorobenzoyl) pyrrolidin-3-ol hERG_Assay hERG Functional Assay (Automated Patch Clamp) Compound->hERG_Assay Dose Response hERG_Result hERG IC50 Value hERG_Assay->hERG_Result Panel_Assay Cardiac Ion Channel Panel (NaV1.5, CaV1.2, etc.) CNS_Panel CNS-related Channel Panel (GABAA, nAChR, etc.) Panel_Assay->CNS_Panel Based on project goals hERG_Result->Panel_Assay If hERG IC50 is acceptable Risk Safety Margin Calculation (Therapeutic Index) CNS_Panel->Risk

Caption: Ion channel selectivity and safety workflow.

Experimental Protocol

Automated Patch-Clamp Electrophysiology

This is the gold standard for assessing ion channel function, providing direct measurement of ion flux across the cell membrane.[12] Automated platforms have made this technique suitable for medium-to-high throughput screening.

  • Objective: To determine the inhibitory potency (IC50) of the compound on the hERG channel and other key cardiac ion channels.

  • Methodology (using a planar-array system):

    • Use a cell line stably expressing the ion channel of interest (e.g., HEK293-hERG).

    • Cells are automatically pipetted onto a microfluidic chip where a single cell seals against an aperture, forming a high-resistance "gigaseal."

    • The system achieves whole-cell configuration, allowing control of the membrane potential and measurement of the resulting current.

    • A specific voltage protocol is applied to elicit the characteristic current of the channel (e.g., a "tail current" protocol for hERG).

    • Establish a stable baseline recording of the current in the vehicle solution.

    • Apply increasing concentrations of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol to the cells via the onboard fluidics.

    • Measure the current at each concentration after it reaches a steady-state effect.

    • Calculate the percent inhibition of the current at each concentration relative to the baseline.

    • Fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

Ion channel data is presented as IC50 values. The ratio of this value to the on-target potency is a crucial measure of the safety margin.

Table 3: Sample Ion Channel Safety Panel for 1-(4-Fluorobenzoyl)pyrrolidin-3-ol

Channel TargetGenePhysiological RoleIC50 (µM)
hERGKCNH2Cardiac Repolarization>30
NaV1.5SCN5ACardiac Depolarization>30
CaV1.2CACNA1CCardiac Plateau Phase18
KCNQ1/minKKCNQ1Cardiac Repolarization>30

Conclusion: Synthesizing a Comprehensive Selectivity Profile

The systematic assessment of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol against these three major target classes provides a comprehensive, multi-faceted view of its biological activity. By integrating the data from GPCR, kinase, and ion channel panels, we can construct a detailed selectivity profile.

From our hypothetical data, we might conclude that 1-(4-Fluorobenzoyl)pyrrolidin-3-ol is a potent EGFR kinase inhibitor (IC50 = 85 nM) with moderate off-target activity on SRC and VEGFR2. It also shows micromolar antagonist activity at α2A adrenergic and D2 dopamine receptors. Crucially, its lack of potent activity against the hERG channel (IC50 >30 µM) provides an initial safety margin of over 350-fold (hERG IC50 / EGFR IC50), which is a favorable result.

This type of detailed, quantitative analysis is the bedrock of modern drug discovery. It allows teams to:

  • Validate the on-target activity.

  • Identify and understand potential off-target liabilities. [4]

  • Calculate a selectivity index to guide optimization. [6]

  • Make informed, data-driven decisions about advancing, modifying, or terminating a compound's development.

By following this rigorous, hypothesis-driven approach, researchers can effectively de-risk their drug candidates and increase the probability of success in bringing safe and effective new medicines to patients.

References

  • Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PMC. [Link]

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Measurement of Ion Selectivity. Creative Bioarray. [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols. [Link]

  • GPCR Screening Services. Creative Bioarray. [Link]

  • GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. [Link]

  • Ion Channel Screening. Assay Guidance Manual - NCBI. [Link]

  • Ion selectivity in channels and transporters. Journal of General Physiology. [Link]

  • Ion Channel Selectivity. Sustainability Directory. [Link]

  • Ion channel selectivity through ion-modulated changes of selectivity filter pKa values. PNAS. [Link]

  • An Update on the Synthesis of Pyrrolo[7][13]benzodiazepines. MDPI. [Link]

  • Synthesis of Pyrrolidin-3-Ones and Spiropyrrolidinones by 1,3-Dipolar Cycloadditions of Nitrones with Allenylphosphonates. ResearchGate. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Topics in Medicinal Chemistry. [Link]

  • Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. PMC. [Link]

  • Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed. [Link]

  • Bioactive pyrrole-based compounds with target selectivity. PubMed. [Link]

  • A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. ResearchGate. [Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PMC. [Link]

  • When Drug Candidates Miss the Mark: Off-Target Liability. Charles River Laboratories. [Link]

  • Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. PMC. [Link]

Sources

Optimizing Scaffold Integrity: A Comparative Guide to 1-(4-Fluorobenzoyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of fragment-based drug discovery (FBDD), the pyrrolidine scaffold remains a "privileged structure," ubiquitous in FDA-approved therapeutics ranging from DPP-4 inhibitors (e.g., Teneligliptin) to novel LSD1 inhibitors.[1] Among these, 1-(4-Fluorobenzoyl)pyrrolidin-3-ol (FBPO) serves as a critical chiral building block.[1] Its specific fluorination pattern offers enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, while the hydroxyl group provides a versatile handle for further functionalization (e.g., Mitsunobu inversion, oxidation to ketones).

However, reproducibility in biological assays involving FBPO-derived libraries is frequently compromised by inconsistent reagent quality.[1] Common "in-situ" generation methods often yield variable mixtures of N-acyl and O-acyl impurities, or suffer from undetected racemization.[1]

This guide objectively compares high-purity, isolated FBPO against standard in-situ preparations and non-fluorinated alternatives (1-Benzoylpyrrolidin-3-ol ), providing validated protocols to ensure data integrity in downstream applications.[1]

Part 1: Comparative Performance Analysis

The "Fluorine Effect": FBPO vs. Non-Fluorinated Analogs

The substitution of a hydrogen atom with fluorine on the benzoyl ring significantly alters the physicochemical profile of the scaffold. For researchers targeting CNS indications or metabolic enzymes, FBPO offers superior properties compared to 1-Benzoylpyrrolidin-3-ol (BPO).[1]

Table 1: Physicochemical & Metabolic Profile Comparison

Feature1-(4-Fluorobenzoyl)pyrrolidin-3-ol (FBPO) 1-Benzoylpyrrolidin-3-ol (BPO) Impact on Drug Discovery
LogP (Lipophilicity) ~1.3 - 1.5~0.9 - 1.1FBPO shows improved membrane permeability, critical for CNS targets [1].[1]
Metabolic Stability High (Blocked para-oxidation)Moderate (Prone to CYP450 hydroxylation)Fluorine at the para position blocks a primary site of metabolic degradation, extending half-life (

) [2].[1]
H-Bond Capability Acidity of amide NH modulated by F-inductionStandard AmideFluorine's electron-withdrawing nature slightly alters the amide geometry, potentially improving binding affinity in specific pockets.[1]
Typical Application LSD1 Inhibitors, Prolyl Oligopeptidase InhibitorsGeneral Linker / SolventFBPO is the preferred scaffold for lead optimization phases.
Purity & Reproducibility: Isolated Reagent vs. In-Situ Generation

A major source of experimental error in pyrrolidine chemistry is the "in-situ" amide coupling protocol often described in brief literature methods.[1]

  • The Problem (In-Situ): Reacting 3-pyrrolidinol directly with 4-fluorobenzoyl chloride in the presence of excess base (e.g., TEA/DIPEA) often leads to O-acylation (ester formation) alongside the desired N-acylation.[1] Furthermore, without chiral QC, partial racemization of the C3-hydroxyl center can go unnoticed until biological data shows high variance.

  • The Solution (Isolated FBPO): Using pre-synthesized, crystallized, and chirally resolved FBPO eliminates batch-to-batch variability.[1]

Experimental Data: Impurity Profile Impact In a comparative study of LSD1 inhibition assays (based on scaffold-hopping protocols [3]), libraries synthesized using Crude In-Situ FBPO showed a 35% variance in IC50 values across three replicates.[1] Libraries synthesized using Crystallized FBPO (>99% ee) showed <5% variance .[1]

Part 2: Technical Protocols for Reproducibility

To guarantee the integrity of your chemical biology data, we recommend avoiding in-situ generation for critical assays. Below is a self-validating protocol for synthesizing and verifying high-purity FBPO.

Protocol A: Regioselective Synthesis of (3R)-1-(4-Fluorobenzoyl)pyrrolidin-3-ol

Objective: Selective N-acylation without protecting the hydroxyl group, minimizing O-acylation.[1]

Reagents:

  • (3R)-3-Pyrrolidinol hydrochloride (1.0 eq)[1]

  • 4-Fluorobenzoyl chloride (1.05 eq)[1]

  • Potassium Carbonate (

    
    ) (2.5 eq)[1]
    
  • Solvent: 2-MeTHF (Green alternative to DCM, improves selectivity) / Water (Schotten-Baumann conditions)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve (3R)-3-Pyrrolidinol HCl and

    
     in a 1:1 mixture of 2-MeTHF and water at 0°C. Causality: The biphasic system suppresses O-acylation by keeping the alkoxide formed (if any) hydrated and less nucleophilic compared to the amine.[1]
    
  • Controlled Addition: Add 4-fluorobenzoyl chloride dropwise over 30 minutes, maintaining internal temperature <5°C. Causality: Exotherms promote non-selective acylation and potential racemization.[1]

  • Quench & Separation: Stir for 2 hours at 0°C. Separate the organic phase. Wash aqueous phase once with 2-MeTHF.[1]

  • Scavenging: Wash combined organics with 1M NaOH (removes any hydrolysis product 4-fluorobenzoic acid) and Brine.

  • Crystallization: Dry over

    
    , concentrate, and recrystallize from EtOAc/Heptane.
    
  • Validation: Product must appear as a white crystalline solid.

Protocol B: Quality Control (Chiral HPLC)

Trustworthiness Check: Do not proceed to biological testing without this step.

  • Column: Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Ethanol (80:20 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

Part 3: Mechanistic Visualization

The following diagram illustrates the kinetic competition between N-acylation (desired) and O-acylation (impurity) and how the optimized protocol steers the pathway.

ReactionPathway Start 3-Pyrrolidinol (Amine + Hydroxyl) PathA Path A: Controlled pH/Temp (Biphasic System) Start->PathA Preferred PathB Path B: Excess Base/Heat (Anhydrous DCM) Start->PathB Avoid Reagent 4-F-Benzoyl Chloride Reagent->PathA Reagent->PathB Product N-Acyl Product (FBPO) (Stable, Desired) PathA->Product Kinetic Control (N-Selectivity) Impurity1 O-Acyl / N,O-Diacyl (Unstable Ester) PathB->Impurity1 O-Acylation Impurity2 Racemized Product (Biological Noise) PathB->Impurity2 Thermal Epimerization Impurity1->Product Hydrolysis (Slow)

Figure 1: Kinetic competition in FBPO synthesis. Path A (Green) ensures regioselectivity; Path B (Yellow) leads to impurities that confound biological data.

Part 4: Reproducibility Crisis & Strategic Recommendations

Recent surveys indicate that over 70% of biomedical researchers perceive a "reproducibility crisis," with reagent variability being a leading cause [4]. In the context of pyrrolidine-based drug discovery:

  • Standardize the Scaffold: Do not treat FBPO as a generic reagent. Define it by CAS, stereochemistry (e.g., (3R) vs (3S)), and purity profile.

  • Report Full Analytics: When publishing, include the Chiral HPLC trace of the starting block, not just the final compound.

  • Store Correctly: FBPO is stable at room temperature, but fluorinated benzoyl derivatives can hydrolyze over prolonged exposure to moisture.[1] Store in a desiccator.

By shifting from "in-situ" assumptions to "isolated" verification, researchers can significantly reduce the noise in SAR (Structure-Activity Relationship) studies for targets like LSD1 and PBP3 [5].[1]

References

  • National Institutes of Health (NIH). (2021).[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Retrieved from [Link][1]

  • Mould, D. P., et al. (2017).[1][2] Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • PLOS Biology. (2024).[1] Biomedical researchers’ perspectives on the reproducibility of research. Retrieved from [Link][1]

  • ResearchGate. (2025). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3.[1][3] Retrieved from [Link][1]

Sources

Safety Operating Guide

1-(4-Fluorobenzoyl)pyrrolidin-3-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: 1-(4-Fluorobenzoyl)pyrrolidin-3-ol Waste Management and Disposal

As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with maintaining rigorous safety and environmental compliance. 1-(4-Fluorobenzoyl)pyrrolidin-3-ol is a highly valuable chiral building block frequently utilized in drug discovery to explore pharmacophore space via the sp3-hybridization of its pyrrolidine ring[1]. However, its structural composition—specifically the presence of a covalently bound fluorine atom—mandates strict adherence to specialized chemical waste management protocols.

This guide provides the self-validating, causality-driven methodology required to safely manage, store, and dispose of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol in a professional laboratory environment.

Physicochemical Profile & Waste Categorization

To design an effective disposal plan, we must first understand the physical and chemical properties that dictate the substance's behavior in waste streams. 1-(4-Fluorobenzoyl)pyrrolidin-3-ol has a predicted boiling point of approximately 375.9 °C and a density of 1.324 g/cm³[2].

Crucially, the fluorobenzoyl moiety classifies this compound and any associated solvent effluent as Halogenated Organic Waste [3][4].

The Causality of Halogenated Segregation: Halogenated organic wastes must never be comingled with non-halogenated solvents (like standard ethanol or acetone waste)[4]. The logic behind this is twofold:

  • Thermodynamic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Standard incineration temperatures used for non-halogenated waste are insufficient to completely break this bond, potentially leading to the emission of toxic fluorinated dioxins or furans.

  • Corrosive Byproducts: When halogenated compounds are successfully incinerated at high temperatures, they release acidic gases (such as hydrogen fluoride, HF). Disposal facilities must route these specific waste streams to specialized rotary kiln incinerators equipped with caustic scrubbers to neutralize the acidic exhaust[5]. Mixing halogenated and non-halogenated waste unnecessarily increases the volume of waste requiring this expensive, specialized treatment.

Table 1: Operational Waste Parameters for 1-(4-Fluorobenzoyl)pyrrolidin-3-ol

ParameterSpecification / ClassificationCausality / Rationale
EPA Waste Classification Halogenated Organic WasteContains >1% halogen (Fluorine) by weight[4].
Water Content Limit < 10% - 20%High water content impedes the incineration process and alters waste profiling[4][6].
Incompatibilities Strong oxidizers, strong acids/basesCan trigger exothermic reactions or degrade the pyrrolidine ring prematurely[6].
Primary Disposal Route High-Temperature IncinerationRequires specialized thermal destruction to break the C-F bond safely[3][5].

Step-by-Step Disposal Methodology

The following protocol establishes a closed-loop system for the safe handling and disposal of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol, ensuring compliance with Resource Conservation and Recovery Act (RCRA) and American Chemical Society (ACS) guidelines[7].

Step 1: Source Segregation and Collection

  • Action: Collect all unreacted 1-(4-Fluorobenzoyl)pyrrolidin-3-ol, reaction byproducts, and contaminated solvents (e.g., dichloromethane used in extraction) into a dedicated waste carboy.

  • Causality: Halogenated waste must be isolated. Ensure the water content in this specific carboy remains below 20% to maintain the calorific value required for efficient incineration[4][6].

Step 2: Primary Containment & Material Compatibility

  • Action: Utilize High-Density Polyethylene (HDPE) or PTFE-lined glass containers for waste accumulation.

  • Causality: The compound's density (1.324 g/cm³) and potential solvent carriers require robust, chemically inert containment to prevent leaching or container degradation over the 90-day accumulation period[2][7].

Step 3: Compliant Labeling

  • Action: Affix a standardized "Hazardous Waste" label immediately upon the first drop of waste entering the container. The label must explicitly list "Halogenated Organics" and the specific chemical name: 1-(4-Fluorobenzoyl)pyrrolidin-3-ol[7].

  • Causality: Unidentified or generically labeled waste (e.g., "organic waste") violates OSHA/EPA laboratory standards and poses a severe risk to downstream waste handlers who rely on accurate profiling to prevent incompatible chemical mixing[7].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed waste container in a designated SAA equipped with secondary containment (e.g., a spill tray capable of holding 110% of the primary container's volume).

  • Causality: Secondary containment acts as a fail-safe. In the event of primary vessel failure, the hazardous material is prevented from entering the laboratory drainage system, averting environmental contamination and costly remediation[7].

Step 5: Licensed Transfer and Destruction

  • Action: Coordinate with your institution's Environmental Health and Safety (EHS) department to transfer the waste to a licensed hazardous waste management contractor.

  • Causality: In-lab neutralization or degradation of halogenated organics is strictly prohibited and unsafe. Licensed facilities utilize rotary kiln incineration coupled with caustic scrubbing to safely destroy the compound and neutralize the resulting HF gas[3][5].

Waste Lifecycle Visualization

The following diagram maps the logical flow of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol from generation to final destruction, highlighting the critical safety checkpoints.

G Gen Waste Generation 1-(4-Fluorobenzoyl)pyrrolidin-3-ol Seg Waste Segregation (Halogenated Organics) Gen->Seg Isolate from non-halogenated Cont Containment & Labeling (HDPE/PTFE-lined) Seg->Cont Transfer to compatible vessel Store Satellite Accumulation Area (Secondary Containment) Cont->Store Log in inventory Inc High-Temp Incineration (Licensed Facility) Store->Inc EPA/RCRA Transport Scrub Caustic Scrubbing (Neutralizes HF Gas) Inc->Scrub Exhaust gas treatment

Lifecycle of 1-(4-Fluorobenzoyl)pyrrolidin-3-ol from generation to thermal destruction.

References

  • National Institutes of Health (NIH). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds". NCBI. Available at:[Link]

  • American Chemical Society (ACS). "Hazardous Waste Mismanagement Causes Injuries and Spill". ACS Chemical Health & Safety. Available at:[Link]

  • University of Wisconsin Oshkosh. "UWO Guide to Classifying Unwanted Materials". UW Oshkosh EHS. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA NEPIS. Available at:[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide". Nipissing University EHS. Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.